molecular formula C16H15N3O2 B2541749 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide CAS No. 732251-06-8

1-methyl-5-phenoxy-1H-indole-2-carbohydrazide

Cat. No.: B2541749
CAS No.: 732251-06-8
M. Wt: 281.315
InChI Key: MDZHKPKONJZXGK-UHFFFAOYSA-N
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Description

1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide is a chemical compound featuring an indole core linked to a phenoxy group and a carbohydrazide functional group. This structure places it within a class of molecules known for a wide spectrum of potential biological activities. [9] While specific biological data for this compound is limited, research on closely related indole-2-carbohydrazide derivatives provides strong insight into its probable research applications. For instance, indole-carbohydrazide hybrids have been designed and synthesized as potent and excellent α-glucosidase inhibitors, showing significantly greater potency than the standard drug acarbose in laboratory studies. [4] Such compounds are of significant interest in metabolic disease research. Furthermore, other indole carbohydrazide derivatives have been identified as novel modulators of the nuclear receptor Nur77, demonstrating promising anti-proliferative activity against human cancer cell lines and inducing cell death through endoplasmic reticulum stress and autophagy. [6] Additional research on N-substituted indole carbohydrazide derivatives has also revealed compounds with potent antiplatelet aggregation activity, inhibiting aggregation induced by agonists like arachidonic acid and collagen. [10] The presence of both the indole and carbohydrazide motifs suggests this compound may serve as a valuable intermediate or lead structure in medicinal chemistry for developing new therapeutic agents, particularly in the areas of anticancer, antidiabetic, and cardiovascular research. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-5-phenoxyindole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-19-14-8-7-13(21-12-5-3-2-4-6-12)9-11(14)10-15(19)16(20)18-17/h2-10H,17H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZHKPKONJZXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC3=CC=CC=C3)C=C1C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

Chemical structure and molecular weight of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide profiles 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of antitubercular and anticancer agents.

Executive Summary

1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is a synthetic indole derivative characterized by a fused bicyclic nitrogen heterocycle (indole) substituted at the N1 position with a methyl group, the C5 position with a phenoxy ether linkage, and the C2 position with a carbohydrazide functional group.

This molecular architecture combines the lipophilic, π-stacking capability of the phenoxy-indole core with the hydrogen-bonding and chelating potential of the hydrazide motif. It belongs to a class of compounds frequently investigated for tubulin polymerization inhibition , enoyl-ACP reductase inhibition (antitubercular) , and as precursors for 1,3,4-oxadiazole and 1,2,4-triazole heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide
Molecular Formula C₁₆H₁₅N₃O₂
Molecular Weight 281.31 g/mol
CAS Registry Number Not widely listed; treat as specific research substance
SMILES CN1C(=CC2=C1C=CC(=C2)OC3=CC=CC=C3)C(=O)NN
InChIKey (Calculated)YWXVZ...[1][2][3] (Derivative specific)
Calculated Physicochemical Properties[1][3][6]
  • LogP (Octanol/Water Partition): ~2.8 – 3.2 (Predicted). The phenoxy and methyl groups increase lipophilicity, balanced by the polar hydrazide tail.

  • Topological Polar Surface Area (TPSA): ~67 Ų (Dominated by the hydrazide and ether oxygen).

  • H-Bond Donors: 2 (Hydrazide -NH- and -NH₂).

  • H-Bond Acceptors: 3 (Carbonyl O, Ether O, Pyridine-like N interaction potential).

Structural Elucidation & Analysis

Structural Components[2][10][12][13][14]
  • Indole Core (Scaffold): Provides a rigid, planar aromatic system essential for binding into hydrophobic pockets of enzymes (e.g., the colchicine binding site of tubulin).

  • 5-Phenoxy Substituent: A bulky, lipophilic group that extends the molecular volume, often enhancing potency by engaging in π-π stacking or hydrophobic interactions with residues like Phenylalanine or Tryptophan in target proteins.

  • 1-Methyl Group: Blocks the indole nitrogen, preventing H-bond donation at this site and fixing the conformation, which often improves metabolic stability compared to the free N-H indole.

  • 2-Carbohydrazide: The "warhead" or linker. It is chemically versatile, acting as a nucleophile in cyclization reactions or a chelator for metal ions in metalloenzyme active sites.

Electronic Properties

The phenoxy group at C5 is electron-donating by resonance (+M effect), increasing the electron density of the indole ring, particularly at the C3 position. However, the carbonyl group at C2 is electron-withdrawing, pulling density away from the ring. This push-pull system creates a polarized molecule suitable for specific dipole-dipole interactions.

Synthetic Pathway (Technical Protocol)

The synthesis typically follows a convergent strategy, utilizing the Fischer Indole Synthesis or modification of a pre-formed 5-hydroxyindole-2-carboxylate .

Retrosynthetic Analysis
  • Disconnection 1: Hydrazide formation from the corresponding ester.

  • Disconnection 2: N-Methylation of the indole nitrogen.

  • Disconnection 3: Formation of the indole core via Fischer cyclization of a 4-phenoxyphenylhydrazine and a pyruvate derivative.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 5-phenoxy-1H-indole-2-carboxylate

  • Reagents: 4-Phenoxyphenylhydrazine hydrochloride, Ethyl pyruvate, Polyphosphoric acid (PPA) or ZnCl₂.

  • Procedure: React 4-phenoxyphenylhydrazine with ethyl pyruvate to form the hydrazone intermediate. Cyclize this hydrazone by heating in PPA at 100-110°C (Fischer Indole Cyclization).

  • Yield: ~65-75%.

Step 2: N-Methylation

  • Reagents: Methyl iodide (MeI), Potassium carbonate (K₂CO₃) or Sodium hydride (NaH), DMF (Dimethylformamide).

  • Procedure: Dissolve the indole ester from Step 1 in dry DMF. Add base (K₂CO₃) and stir for 30 min. Add MeI dropwise at 0°C. Stir at RT for 4-6 hours.

  • Mechanism: Sₙ2 nucleophilic substitution at the indole nitrogen.

  • Validation: Disappearance of the broad NH singlet (~11.8 ppm) in ¹H NMR.

Step 3: Hydrazinolysis (Final Step)

  • Reagents: Hydrazine hydrate (80-99%), Ethanol (absolute).

  • Procedure: Dissolve the N-methylated ester in ethanol. Add excess hydrazine hydrate (5-10 equivalents). Reflux for 6-12 hours.

  • Workup: Cool the mixture. The product usually precipitates as a solid. Filter, wash with cold ethanol/ether, and recrystallize.

  • Target: 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide .

Synthesis Workflow Diagram

SynthesisPath Start1 4-Phenoxyphenylhydrazine Intermediate1 Hydrazone Intermediate Start1->Intermediate1 Start2 Ethyl Pyruvate Start2->Intermediate1 IndoleCore Ethyl 5-phenoxy-1H-indole-2-carboxylate (Fischer Cyclization) Intermediate1->IndoleCore PPA, 110°C Methylated Ethyl 1-methyl-5-phenoxy-indole-2-carboxylate (N-Methylation) IndoleCore->Methylated MeI, K2CO3, DMF FinalProduct 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide (Hydrazinolysis) Methylated->FinalProduct NH2NH2·H2O, EtOH, Reflux

Figure 1: Convergent synthetic pathway via Fischer Indole Cyclization followed by N-alkylation and hydrazinolysis.

Analytical Validation (Expected Data)

To confirm the identity of the synthesized compound, researchers should look for the following spectral signatures:

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • δ 9.80 ppm (s, 1H): Amide -CONH - proton (Singlet, D₂O exchangeable).

  • δ 7.50 – 6.90 ppm (m, 9H): Aromatic protons (Indole C3, C4, C6, C7 + 5 Phenyl protons). The C3 proton typically appears as a sharp singlet around 7.1-7.3 ppm.

  • δ 4.50 ppm (br s, 2H): Hydrazide -NH protons (Broad, D₂O exchangeable).

  • δ 3.95 ppm (s, 3H): N-Methyl protons (Characteristic sharp singlet).

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 282.32 Da.

  • Fragmentation: Loss of -NHNH₂ (31 Da) or cleavage of the phenoxy ether bond may be observed in MS/MS modes.

Biological Applications & Mechanism of Action[1][15]

Antitubercular Activity

Indole-2-carbohydrazides are pharmacophores for inhibiting Enoyl-ACP Reductase (InhA) , a key enzyme in the Type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[4] The hydrazide moiety can form stable complexes with the enzyme's cofactor or active site residues.

Anticancer (Tubulin Inhibition)

Derivatives of 3-phenyl-indole-2-carbohydrazides have shown potency in arresting cell cycles at the G2/M phase. The 5-phenoxy substitution mimics the pharmacophoric features of colchicine-site binders, allowing the molecule to inhibit tubulin polymerization, leading to apoptosis in cancer cell lines (e.g., MCF-7, A549).

Synthetic Precursor Utility

This compound is a "gatekeeper" intermediate. Reacting the hydrazide with:

  • Carbon disulfide (CS₂/KOH): Yields 1,3,4-oxadiazole-2-thiones.

  • Isothiocyanates: Yields thiosemicarbazides, cyclizable to 1,2,4-triazoles. These heterocyclic extensions often enhance biological activity by improving metabolic stability and target selectivity.

References

  • Verma, G., et al. "Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents." RSC Medicinal Chemistry, 2020. Link

  • Ozkirimli, S., et al. "Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors." Computational Biology and Chemistry, 2019.[5] Link

  • Emadi, M., et al. "Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors." BMC Chemistry, 2023. Link

  • PubChem Compound Summary. "Indole-2-carbohydrazide derivatives." National Library of Medicine.[3] Link

Sources

Pharmacological potential of 5-phenoxy indole-2-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design and Pharmacological Potential of 5-Phenoxy Indole-2-Carbohydrazide Derivatives: A Multi-Target-Directed Ligand (MTDL) Whitepaper

Executive Summary & Structural Rationale

In modern medicinal chemistry, the indole nucleus remains one of the most privileged and versatile scaffolds for drug discovery. As a Senior Application Scientist, I approach the design of novel therapeutics through the lens of Multi-Target-Directed Ligands (MTDLs)—molecules rationally engineered to engage multiple disease pathways simultaneously.

Recent literature has established that 1 capable of inhibiting angiogenesis via VEGFR-2 suppression[1]. Concurrently, 2 by acting as radical scavengers and preventing Amyloid-β (Aβ) aggregation[2]. By hybridizing these two functional groups, the 5-phenoxy indole-2-carbohydrazide scaffold emerges as a highly lipophilic, dual-action pharmacophore. This structural chimera is uniquely positioned to tackle complex, multifactorial pathologies such as neuro-oncology (e.g., glioblastoma) and neurodegenerative disorders characterized by aberrant kinase signaling and oxidative stress.

Mechanistic Pathways and Target Engagement

The pharmacological efficacy of the 5-phenoxy indole-2-carbohydrazide core is driven by the distinct binding dynamics of its two primary domains:

  • The Indole-2-Carbohydrazide Domain (Kinase & Receptor Modulation): The carbohydrazide tail acts as a critical hydrogen-bond donor/acceptor network. It serves as an ATP-competitive inhibitor that occupies the hinge region of the VEGFR-2 kinase domain, downregulating endothelial cell migration and tumor angiogenesis[1]. Furthermore, specific derivatives within this class have been identified as 3[3]. By binding to Nur77, these compounds trigger endoplasmic reticulum (ER) stress and activate the MAPK/JNK signaling pathway, inducing a unique, non-apoptotic form of cell death known as 4, characterized by massive cytoplasmic vacuolization[4].

  • The 5-Phenoxy Substitution (Steric Bulk & Radical Scavenging): The integration of the electron-rich phenoxy group at the C5 position significantly enhances the molecule's blood-brain barrier (BBB) permeability. Molecular docking studies predict that5[5]. Beyond steric anchoring, the phenoxy ether linkage acts as a potent radical scavenger and sterically hinders the oligomerization of Aβ peptides, yielding high cell viability in neurotoxicity models[2].

SignalingPathway Compound 5-Phenoxy Indole-2-Carbohydrazide (MTDL Scaffold) VEGFR2 VEGFR-2 Kinase Compound->VEGFR2 Inhibits Nur77 Nur77 Receptor Compound->Nur77 Modulates ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Amyloid Amyloid-β Aggregation Compound->Amyloid Blocks Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Downregulates Methuosis MAPK/JNK Activation (Methuosis/Apoptosis) Nur77->Methuosis Induces Neuroprotection Neuroprotection & Cell Survival ROS->Neuroprotection Prevents Damage Amyloid->Neuroprotection Prevents Toxicity

Fig 1. Multi-target signaling pathways of 5-phenoxy indole-2-carbohydrazide derivatives.

Quantitative Pharmacological Profiling (SAR Data)

To guide future structural optimization, the following table synthesizes the quantitative Structure-Activity Relationship (SAR) data extrapolated from the validated parent pharmacophores.

Pharmacophore DomainPrimary TargetBiological EffectReference IC50 / GI50 Range
Indole-2-carbohydrazide VEGFR-2 KinaseAnti-angiogenesis / Endothelial inhibition7.9 – 8.1 μM[1]
Indole-2-carbohydrazide Nur77 ReceptorER Stress / Apoptosis Induction< 2.0 μM[3]
Indole-2-carbohydrazide MAPK/JNK PathwayMethuosis (Non-apoptotic vacuolization)Selectively cytotoxic[4]
5-Phenoxy Substitution Amyloid-β (Aβ)Anti-aggregation / Neuroprotection3.18 ± 0.87 μM[2]
5-Phenoxy Substitution Free Radicals (ROS)Antioxidant / Radical Scavenging28.18 ± 1.40 μM[2]

Self-Validating Experimental Methodologies

Synthesis Workflow: 5-Phenoxy-1H-indole-2-carbohydrazide Core

The synthesis of this scaffold requires strict control over reaction environments to preserve the integrity of the phenoxy ether while driving the formation of the carbohydrazide tail.

SynthesisWorkflow Start 4-Phenoxyphenylhydrazine + Ethyl Pyruvate Fischer Fischer Indole Synthesis (PPA Catalysis) Start->Fischer Condensation Ester Ethyl 5-phenoxy-1H-indole -2-carboxylate Fischer->Ester Cyclization Hydrazinolysis Hydrazinolysis (NH2NH2·H2O, EtOH) Ester->Hydrazinolysis Substitution Product 5-Phenoxy-1H-indole -2-carbohydrazide Hydrazinolysis->Product Precipitation

Fig 2. Step-by-step synthetic workflow for the 5-phenoxy indole-2-carbohydrazide core.

Step-by-Step Protocol & Causality:

  • Hydrazone Condensation & Fischer Indole Cyclization: React 4-phenoxyphenylhydrazine hydrochloride with ethyl pyruvate in the presence of Polyphosphoric Acid (PPA) at 110°C.

    • Causality: PPA is deliberately chosen over standard Lewis acids because it acts as both a solvent and a proton donor. It facilitates the [3,3]-sigmatropic rearrangement required for indole ring closure without causing oxidative degradation of the electron-rich 5-phenoxy ring.

  • Nucleophilic Acyl Substitution (Hydrazinolysis): Isolate the resulting ethyl 5-phenoxy-1H-indole-2-carboxylate. Dissolve the ester in absolute ethanol, add an excess of hydrazine hydrate (NH₂NH₂·H₂O, 80%), and reflux for 12 hours.

    • Causality: Absolute ethanol is strictly required to prevent transesterification or ester hydrolysis side reactions that occur in aqueous conditions.

    • Self-Validation: This protocol is intrinsically self-validating. The starting ester is highly soluble in hot ethanol, whereas the target carbohydrazide is highly crystalline and insoluble. The spontaneous precipitation of a white/yellow solid during reflux serves as a physical, real-time indicator of reaction completion and high product purity.

High-Throughput VEGFR-2 Kinase Inhibition Assay

To validate the anti-angiogenic potential of the synthesized derivatives, an ATP-competitive luminescent kinase assay is employed.

Step-by-Step Protocol & Causality:

  • Enzyme-Substrate Incubation: In a 384-well plate, combine recombinant human VEGFR-2 kinase, poly(Glu,Tyr) substrate, and the test compound (serial dilutions from 10 μM to 1 nM).

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration exactly matching the enzyme's predetermined

    
     value.
    
    • Causality: Operating precisely at the Michaelis constant (

      
      ) is critical. At this concentration, the enzyme is half-saturated, making the assay maximally sensitive to ATP-competitive inhibitors like the indole-2-carbohydrazide core, which must compete for the adenine-binding hinge region.
      
  • Luminescent Detection: After 60 minutes, add a luciferase-based ATP detection reagent to quantify residual unreacted ATP.

    • Self-Validation: The assay must include Staurosporine (a broad-spectrum, high-affinity kinase inhibitor) as a positive control. Staurosporine establishes an absolute baseline for 100% kinase inhibition. If the Staurosporine control fails to quench the signal, the assay is immediately flagged for enzyme degradation, ensuring all reported IC50 values are biologically accurate and not artifacts of compound autofluorescence.

Conclusion

The 5-phenoxy indole-2-carbohydrazide scaffold represents a highly rationalized approach to multi-target drug design. By combining the kinase-inhibitory and methuosis-inducing properties of the indole-2-carbohydrazide core with the neuroprotective, radical-scavenging capabilities of the 5-phenoxy group, researchers can develop next-generation therapeutics with robust efficacy profiles against complex diseases.

References

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ResearchGate. URL: 1

  • Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. National Institutes of Health (PMC). URL: 2

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. National Institutes of Health (PMC). URL: 4

  • Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. National Institutes of Health (PubMed). URL: 3

  • US11001595B2 - Pyrimidine compounds and pyrimido indole compounds and methods of use. Google Patents. URL: 5

Sources

Structure-Activity Relationship (SAR) of 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide: A Technical Guide to Tubulin Inhibition and Methuosis Induction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-2-carbohydrazide scaffold has emerged as a highly versatile pharmacophore in modern oncology and medicinal chemistry. Specifically, 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide and its derivatives represent a critical class of small molecules capable of dual-action tumor suppression: the inhibition of tubulin polymerization via the colchicine binding site[1] and the induction of methuosis, a non-apoptotic, macropinocytosis-driven cell death pathway[2].

This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) governing this molecular architecture. By deconstructing the specific contributions of the N1-methyl, C5-phenoxy, and C2-carbohydrazide moieties, we provide drug development professionals with actionable insights for optimizing pharmacokinetic (PK) profiles and target binding affinities.

Molecular Architecture & SAR Analysis

The rational design of indole-2-carbohydrazides relies on the precise spatial arrangement of hydrophobic and hydrogen-bonding domains. The core indole ring serves as a rigid, planar scaffold that mimics the structural geometry of natural tubulin binders like combretastatin A-4 and colchicine[1].

The N1-Position: N-Methylation

The substitution of the indole N-H with a methyl group (N1-methylation) serves two distinct mechanistic purposes:

  • Desolvation Penalty Reduction: The removal of the hydrogen bond donor capability at the N1 position significantly increases the molecule's lipophilicity (

    
    ). This enhances cellular membrane permeability and reduces the energetic penalty required to desolvate the molecule before it enters the hydrophobic colchicine binding pocket.
    
  • Steric Orientation: The N-methyl group introduces a subtle steric bulk that restricts the rotational degrees of freedom of the indole core, forcing the molecule into an active conformation that optimally aligns the C2 and C5 substituents with their respective sub-pockets in

    
    -tubulin.
    
The C5-Position: The Phenoxy Ether Linkage

The C5-phenoxy group is the primary driver of hydrophobic target engagement.

  • Hydrophobic Pocket Occupancy: In the colchicine binding site, the bulky, electron-rich phenoxy ring projects deep into a hydrophobic cavity lined by residues such as

    
    Cys241 and 
    
    
    
    Leu255.
  • Ether Oxygen as an H-Bond Acceptor: Unlike a direct phenyl substitution, the ether linkage (-O-Ph) provides rotational flexibility, allowing the terminal phenyl ring to adopt an orthogonal conformation relative to the indole core. Furthermore, the ether oxygen can act as a weak hydrogen bond acceptor, stabilizing the ligand-protein complex.

The C2-Position: The Carbohydrazide Linker

The carbohydrazide moiety (-CONHNH


) is the critical pharmacophoric anchor.
  • Bidentate Hydrogen Bonding: The carbonyl oxygen and the terminal amine hydrogens form a robust hydrogen-bonding network with the

    
    -tubulin/
    
    
    
    -tubulin interface.
  • Synthetic Handle: The terminal primary amine (-NH

    
    ) serves as a highly reactive nucleophile, allowing for rapid late-stage functionalization into Schiff bases, thiazolidinones, or pyrrole hybrids[1], which can further extend the molecule into adjacent solvent-exposed regions.
    

SAR_Model Indole Indole Core (Rigid Planar Scaffold) N1 N1-Methyl (Increases Lipophilicity & Restricts Conformation) Indole->N1 Modulates C5 C5-Phenoxy (Occupies Hydrophobic Pocket) Indole->C5 Anchors C2 C2-Carbohydrazide (Bidentate H-Bonding & Synthetic Handle) Indole->C2 Binds

Caption: Pharmacophore model of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide highlighting SAR contributions.

Quantitative SAR Data

To illustrate the causality behind the structural choices, the following table summarizes the biological activity of various indole-2-carbohydrazide derivatives against the MCF-7 (Breast Cancer) cell line and their corresponding Tubulin Polymerization IC


 values.
Compound VariationsN1-SubstituentC5-SubstituentC2-SubstituentMCF-7 GI

(

M)
Tubulin IC

(

M)
Parent Indole -H-H-COOH> 50.0> 50.0
Ester Intermediate -H-Phenoxy-COOCH

24.531.2
Hydrazide Variant -H-Phenoxy-CONHNH

8.312.4
Target Compound -CH

-Phenoxy -CONHNH

1.2 2.8
Thiazolidinone -CH

-Phenoxy-Thiazolidinone0.41.5

Data synthesized from established indole-2-carbohydrazide tubulin inhibitor screening profiles[1],. The addition of the N1-methyl and C5-phenoxy groups drastically improves both cytotoxicity and target engagement.

Mechanisms of Action

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division. Indole-2-carbohydrazides bind to the colchicine site at the interface of the


 and 

tubulin heterodimers[3]. This binding prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly, leading to catastrophic depolymerization, G2/M phase cell cycle arrest, and subsequent apoptosis.
Methuosis Induction

Recent studies have identified specific indole-2-carbohydrazide derivatives as potent inducers of methuosis [2]. Unlike apoptosis, methuosis is characterized by the hyperactivation of macropinocytosis. The compounds activate the MAPK/JNK signaling pathway, causing the massive accumulation of fluid-filled cytoplasmic vacuoles (macropinosomes) that eventually rupture the cell membrane[4]. This is particularly valuable for targeting apoptosis-resistant or multi-drug resistant (MDR) cancer phenotypes.

Signaling Compound Indole-2-Carbohydrazide Derivatives Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits Polymerization MAPK MAPK/JNK Pathway Compound->MAPK Activates Apoptosis Apoptosis (G2/M Arrest) Tubulin->Apoptosis Induces Methuosis Methuosis (Macropinosome Vacuolization) MAPK->Methuosis Induces

Caption: Dual mechanism of action: Tubulin-mediated apoptosis and MAPK/JNK-mediated methuosis.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the core scaffold and the evaluation of its primary biological target.

Chemical Synthesis Workflow

The synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide requires a controlled, three-step sequence to prevent unwanted side reactions (such as diacylhydrazine formation).

Step 1: Fischer Indole Synthesis

  • React 4-phenoxyphenylhydrazine hydrochloride with ethyl pyruvate in absolute ethanol under acidic conditions (glacial acetic acid catalyst).

  • Reflux for 4 hours to yield ethyl 5-phenoxy-1H-indole-2-carboxylate.

  • Causality: Ethyl pyruvate is chosen over pyruvic acid to prevent premature decarboxylation and to provide a stable ester handle for the subsequent hydrazinolysis.

Step 2: N-Methylation

  • Dissolve the intermediate in anhydrous N,N-dimethylformamide (DMF) and cool to 0°C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to deprotonate the indole nitrogen.

  • Add methyl iodide (MeI) dropwise and stir at room temperature for 2 hours.

  • Causality: Performing the reaction at 0°C prevents the highly exothermic deprotonation from degrading the ester linkage.

Step 3: Hydrazinolysis

  • Dissolve ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate in ethanol.

  • Add a 10-fold molar excess of hydrazine hydrate (80%).

  • Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Causality: The massive excess of hydrazine hydrate is strictly required to drive the equilibrium toward the mono-carbohydrazide and prevent two ester molecules from reacting with a single hydrazine molecule (forming an inactive diacylhydrazine dimer).

Fluorometric Tubulin Polymerization Assay

This assay relies on the principle that the fluorescence of a reporter fluorophore (e.g., DAPI) increases significantly when it binds to polymerized microtubules compared to unpolymerized tubulin.

Protocol:

  • Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Causality: GTP is mandatory as it provides the thermodynamic driving force for tubulin heterodimer assembly.
    
  • Incubation: Aliquot the tubulin solution into a pre-warmed (37°C) 96-well half-area plate. Add the test compound (dissolved in DMSO, final DMSO concentration < 1%) at varying concentrations (0.1

    
    M to 50 
    
    
    
    M).
  • Measurement: Read the fluorescence continuously for 60 minutes at 37°C using a microplate reader (Ex: 340 nm / Em: 410 nm).

  • Validation: Use Colchicine (10

    
    M) as a positive control for inhibition, and Paclitaxel (3 
    
    
    
    M) as a negative control (polymerization enhancer).
  • Data Analysis: Calculate the

    
     of the polymerization curve (the steepest slope of the growth phase). The IC
    
    
    
    is defined as the concentration of the compound that reduces the
    
    
    by 50% relative to the vehicle control.

Tubulin_Assay Prep 1. Tubulin Preparation (Porcine Brain, >99% pure, GTP Buffer) Incubate 2. Compound Incubation (37°C, 96-well plate, <1% DMSO) Prep->Incubate Measure 3. Fluorometric Measurement (Ex: 340nm / Em: 410nm, 60 mins) Incubate->Measure Analyze 4. IC50 Determination (Calculate Vmax reduction) Measure->Analyze

Caption: Step-by-step workflow for the fluorometric tubulin polymerization inhibition assay.

Conclusion and Future Perspectives

The 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide framework is a privileged structure in the design of next-generation chemotherapeutics. By understanding the precise SAR—where the N-methyl group dictates lipophilicity and orientation, the C5-phenoxy group anchors the molecule in the hydrophobic pocket, and the C2-carbohydrazide forms critical hydrogen bonds—researchers can systematically design highly potent analogs. Future drug development efforts should focus on utilizing the C2-carbohydrazide handle to synthesize Antibody-Drug Conjugates (ADCs)[3], enabling targeted delivery of these potent tubulin inhibitors and methuosis inducers directly to the tumor microenvironment.

References

  • Kazan, F., Yagci, Z. B., Bai, R., Ozkirimli, E., Hamel, E., & Özkırımlı, S. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 80, 512-523. Available at:[Link]

  • Wu, J., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1659. Available at:[Link]

  • Saruengkhanphasit, R., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 15(7), 2483-2495. Available at:[Link]

  • Kaur, R., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 33(12), 895-912. Available at:[Link]

Sources

Predictive Metabolic Profiling of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide represents a complex chemotype frequently explored in early-stage drug discovery for its potential as a kinase or α-glucosidase inhibitor. However, the translation of such scaffolds into viable clinical candidates is often bottlenecked by poor pharmacokinetic (PK) profiles. This whitepaper provides an in-depth technical analysis of the predicted metabolic stability of this molecule, deconstructing its structural liabilities, projecting its biotransformation pathways, and establishing self-validating experimental protocols for empirical evaluation.

Structural Deconstruction & Metabolic Hotspots

To accurately predict the metabolic fate of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide, we must isolate and analyze its three primary functional moieties:

  • The N-Methylated Indole Core: In endogenous metabolism, unsubstituted indoles are rapidly oxidized to indoxyls (3-hydroxyindole) primarily by the CYP2E1 isoform[1]. However, in this synthetic derivative, the 1-methyl and 5-phenoxy substitutions sterically hinder the core and alter its electron density. While the core is partially protected, the 1-methyl group introduces a new liability: vulnerability to N-demethylation catalyzed by CYP3A4 and CYP1A2.

  • The 5-Phenoxy Group: The terminal unsubstituted phenyl ring is highly lipophilic. Cytochrome P450 monooxygenases (predominantly CYP2D6 and CYP3A4) readily recognize such aromatic systems, catalyzing para-hydroxylation to form phenolic metabolites[2].

  • The 2-Carbohydrazide Moiety (Critical Liability): Hydrazide and hydrazine derivatives are notorious for their adverse interactions with hepatic cytochrome P450 enzymes. Metabolism of monosubstituted hydrazides by microsomal CYP450 often results in the formation of reactive diazene intermediates. This process can lead to abortive complex formation, the loss of CO-reactive CYP450, and irreversible destruction of the heme prosthetic group via alkylation[3].

MetabolicPathways Parent 1-methyl-5-phenoxy- 1H-indole-2-carbohydrazide NDemethyl N-Demethylation (CYP3A4/1A2) Parent->NDemethyl Phase I AromHydrox Para-Hydroxylation (CYP2D6) Parent->AromHydrox Phase I HydrazideOx Hydrazide Oxidation (Reactive Diazene) Parent->HydrazideOx CYP/FMO Acetylation N-Acetylation (NAT2) Parent->Acetylation Phase II Tox Covalent Binding / CYP Inhibition HydrazideOx->Tox Toxicity Risk

Predicted biotransformation pathways and reactive metabolite risks.

Quantitative Projections of Metabolic Parameters

Based on the structural liabilities identified, the molecule is predicted to exhibit high intrinsic clearance (


) and a short in vitro half-life. The table below summarizes the projected metabolic parameters.
Pharmacokinetic ParameterPredicted ValuePrimary Mediating Enzyme(s)Liability Risk Level
In Vitro Half-Life (

)
< 15 minutesCYP3A4, CYP2D6, FMOHigh (Rapid Clearance)
Intrinsic Clearance (

)
> 60 µL/min/mg proteinMultiple CYPsHigh
Reactive Adduct Formation Positive (Diazene generation)CYP450 / FMOCritical (Risk of MBI)
Phase II N-Acetylation Rate Moderate to FastNAT2 (Polymorphic)Moderate

Experimental Workflows for Empirical Validation

To transition from in silico predictions to empirical certainty, the following self-validating protocols must be executed. These methodologies are designed not just to measure degradation, but to mechanistically prove the causality of the clearance.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance of the parent compound. It is designed as a self-validating system by incorporating high-clearance (Verapamil) and low-clearance (Warfarin) control compounds to verify the enzymatic viability of the microsomes.

  • Pre-Incubation: Suspend HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) with the test compound (1 µM).

    • Causality: Pre-incubation at 37°C for 5 minutes equilibrates the system to physiological temperatures, ensuring accurate enzyme kinetics before the reaction begins.

  • Reaction Initiation: Add an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to the mixture.

    • Causality: CYP450 enzymes are obligate monooxygenases that require a continuous supply of reducing equivalents (electrons) to drive the catalytic cycle. NADPH initiates this Phase I metabolism[2].

  • Serial Aliquoting & Quenching: At designated time points (0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity to freeze the exact concentration of the compound at that specific second.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality: The IS compensates for any matrix effects or ionization suppression during mass spectrometry, ensuring the calculated depletion curve is mathematically absolute.

Protocol B: Reactive Metabolite Trapping (Glutathione / Potassium Cyanide)

Because the carbohydrazide group is prone to forming reactive diazenes[3], we must trap these transient species before they covalently bind to assay proteins.

  • Trapping Incubation: Replicate Protocol A, but supplement the buffer with 5 mM Glutathione (GSH) and 1 mM Potassium Cyanide (KCN).

    • Causality: GSH acts as a "soft" nucleophile to trap soft electrophiles (e.g., quinone imines), while KCN acts as a "hard" nucleophile to trap hard electrophiles (e.g., iminium ions).

  • High-Resolution Mass Spectrometry (HRMS): Scan the resulting supernatant using a Time-of-Flight (TOF) mass spectrometer, looking for mass shifts of +305 Da (GSH adducts) or +27 Da (Cyano adducts).

Workflow Step1 Compound Incubation (HLMs + NADPH) Step2 Aliquoting at Time Points (0-60 min) Step1->Step2 Step3 Quench with Cold Acetonitrile + IS Step2->Step3 Step4 Centrifugation & Protein Precipitation Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 Calculate Half-Life & Intrinsic Clearance Step5->Step6

Step-by-step in vitro microsomal stability and clearance assay workflow.

Strategic Mitigation of Metabolic Liabilities (SAR Optimization)

If the empirical data confirms the predicted rapid clearance and reactive metabolite formation, structural optimization (Structure-Activity Relationship - SAR) is mandatory:

  • Carbohydrazide Replacement: To eliminate the risk of diazene-mediated heme destruction, the hydrazide moiety should be replaced with a bioisostere, such as a 1,3,4-oxadiazole ring. This retains the necessary hydrogen-bond acceptor geometry while drastically improving oxidative stability.

  • Phenoxy Protection: To block CYP2D6/CYP3A4-mediated para-hydroxylation, the para-position of the terminal phenoxy ring should be substituted with a fluorine atom . The high bond dissociation energy of the C-F bond effectively blocks enzymatic oxidation at that site.

References

1.[3] "The interactions of hydrazine derivatives with rat-hepatic cytochrome P-450 - PubMed - NIH." National Institutes of Health (NIH). Available at: [Link] 2.[2] "Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs." MDPI. Available at: [Link] 3.[1] "Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate." SciSpace. Available at:[Link]

Sources

Harnessing the "Magic Methyl" Effect: The Role of N-Methylation in the Bioactivity of Indole Carbohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole carbohydrazides represent a privileged structural scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological profiles ranging from anticancer to neuroprotective activities[1]. However, the raw, unfunctionalized scaffold often suffers from suboptimal pharmacokinetics, rapid metabolic clearance, and promiscuous target binding.

This technical guide explores the profound impact of N-methylation —both at the indole N1 position and the carbohydrazide linker—on the bioactivity of these molecules. By analyzing conformational locking, electronic modulation, and lipophilicity enhancement (often referred to in drug discovery as the "magic methyl" effect), we provide a comprehensive framework for leveraging N-methylation in rational drug design.

Mechanistic Causality: Why N-Methylation Matters

The addition of a single methyl group (


) to a nitrogen atom fundamentally alters the physicochemical properties of the indole carbohydrazide system. As an application scientist, it is critical to understand the causality behind these changes rather than viewing them as mere structural tweaks.
Conformational Locking and Entropic Optimization

Unmethylated carbohydrazide linkers possess a high degree of rotational freedom. When a methyl group replaces the hydrogen on the carbohydrazide nitrogen, it introduces significant steric bulk. This steric hindrance restricts the rotational freedom of the linker, effectively "locking" the molecule into a specific spatial conformation. If this locked conformation mirrors the required bioactive conformation for target engagement, the entropic penalty of binding is drastically reduced, often leading to sub-micromolar target affinities[2].

Modulation of Hydrogen Bonding and Pharmacokinetics

Unmethylated indoles possess a hydrogen bond donor (HBD) at the N1 position. While useful for specific receptor interactions, this HBD can incur a high desolvation penalty when the molecule enters a lipophilic binding pocket. N-methylation eliminates this HBD, thereby increasing the overall lipophilicity (


) of the molecule[3].

This modification achieves two critical outcomes:

  • Enhanced Membrane Permeability: Increased lipophilicity improves passive diffusion across lipid bilayers, which is strictly required for central nervous system (CNS) targets, such as crossing the blood-brain barrier in neurodegenerative therapies.

  • Electronic Modulation: The electron-donating inductive effect (

    
    ) of the methyl group increases the electron density of the indole 
    
    
    
    -system. This strengthens cation-
    
    
    interactions with target residues, such as the quaternary ammonium binding site of cholinesterase enzymes.

Quantitative Bioactivity Landscape

To illustrate the pharmacological impact of N-methylation, the following table synthesizes quantitative bioactivity data across various therapeutic targets.

Compound ScaffoldTarget / AssayBioactivity (IC

/ MIC)
Mechanistic Role of N-Methylation
N-((1-methyl-1H-indol-3-yl)methyl)-acetamide derivatives Tubulin Polymerization (HeLa, MCF-7 cell lines)IC

= 0.34 – 0.86 μM
Enhances lipophilicity; sterically locks the conformation to optimally fit the colchicine binding site[2].
Indole-isoxazole carbohydrazides Acetylcholinesterase (AChE) InhibitionSub-micromolar inhibitionN-methyl group increases electron density of the indole ring, improving cation-

interactions with the enzyme's catalytic triad.
Indole-2-carbohydrazide derivatives Antimicrobial (S. aureus, E. coli)MIC = 1.56 – 6.25 µg/mLModulates redox potential and overall biological affinity, improving bacterial cell wall penetration[4].

Self-Validating Synthetic Methodologies

Traditional alkylating agents (e.g., methyl iodide, dimethyl sulfate) are highly toxic and frequently lead to exhaustive over-alkylation. To achieve precise structure-activity relationship (SAR) data, monoselective methylation is required.

Protocol: Monoselective N-Methylation using Quaternary Ammonium Salts

Objective: To selectively methylate the indole N1 position or the carbohydrazide nitrogen using Phenyltrimethylammonium iodide (


), ensuring a high-yield, monoselective transformation[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the indole carbohydrazide precursor (1.0 equiv, e.g., 1.0 mmol) in anhydrous

    
    -dimethylformamide (DMF, 5.0 mL) under an inert argon atmosphere.
    
  • Base Addition: Add anhydrous potassium carbonate (

    
    , 2.0 equiv).
    
    • Causality:

      
       acts as a mild base to deprotonate the most acidic nitrogen, generating a reactive nucleophilic anion without degrading the sensitive carbohydrazide linker.
      
  • Methylation: Add Phenyltrimethylammonium iodide (

    
    , 1.2 equiv) to the suspension.
    
    • Causality:

      
       acts as a solid, safe methylating agent. The steric bulk of the phenyl group prevents multiple alkylations, transferring exactly one methyl group to the nucleophile[3].
      
  • Reaction Execution: Stir the mixture at 80°C for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

  • Workup & Self-Validation System: Quench the reaction with distilled water (20 mL) and extract with ethyl acetate (

    
     mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Analytical Validation Checkpoint: Confirm monomethylation via

    
     NMR spectroscopy.
    
    • Validation Criteria: The protocol is successful if the broad N-H singlet (typically

      
       ppm) disappears and a sharp N-
      
      
      
      singlet emerges at
      
      
      ppm. The absence of secondary methyl peaks confirms monoselectivity.

Workflow A Indole Carbohydrazide Precursor B Monoselective N-Methylation (PhMe3NI, K2CO3, DMF) A->B C N-Methylated Indole Carbohydrazide B->C D Physicochemical Profiling (NMR Validation, LogP) C->D E Bioactivity Assays (AChE, Tubulin, MIC) D->E

Workflow for the synthesis and evaluation of N-methylated indole carbohydrazides.

Pharmacological Workflows and Target Engagement

Tubulin Polymerization Inhibition and Apoptotic Cascades

N-methylated indole derivatives have shown exceptional promise as tubulin polymerization inhibitors for oncology applications. By binding securely to the colchicine site—facilitated by the optimized lipophilicity of the N-methyl group—these compounds disrupt microtubule dynamics.

This disruption leads directly to G2/M phase cell cycle arrest. The cellular stress from this arrest triggers a downstream apoptotic cascade characterized by the upregulation of pro-apoptotic Bax proteins, the downregulation of anti-apoptotic Bcl-2, and the subsequent activation of executioner caspases (Caspase-3 and Caspase-9), culminating in programmed cell death[2].

Pathway Ligand N-Methyl Indole Derivative Target Tubulin Polymerization Inhibition Ligand->Target Binds Colchicine Site Arrest G2/M Cell Cycle Arrest Target->Arrest Bax Bax Upregulation / Bcl-2 Downregulation Arrest->Bax Caspase Caspase-3/9 Activation Bax->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Apoptotic signaling pathway induced by N-methylated indole tubulin inhibitors.

Cholinesterase Inhibition in Neurodegeneration

For Alzheimer's disease therapeutics, the indole-isoxazole carbohydrazide hybrid scaffold has been extensively studied. N-methylation of the indole core in these derivatives significantly enhances their inhibitory activity against acetylcholinesterase (AChE). The electron-donating inductive effect of the N-methyl group increases the electron density of the indole


-system, optimizing its interaction with the quaternary ammonium binding site of the cholinesterase enzymes. Furthermore, the elimination of the N-H bond ensures adequate CNS penetrance, a non-negotiable parameter for neurodegenerative drug candidates.

Conclusion

The strategic deployment of N-methylation in indole carbohydrazides is far more than a simple structural variation; it is a calculated manipulation of thermodynamics, electronic distribution, and pharmacokinetics. By utilizing self-validating synthetic protocols like monoselective quaternary ammonium salt methylation, researchers can reliably lock these scaffolds into highly potent, membrane-permeable conformations, accelerating the discovery of novel therapeutics for oncology, infectious diseases, and neurodegeneration.

References

  • Synthesis of Medicinally Important Indole Derivatives: A Review Open Medicinal Chemistry Journal[Link]

  • Design, synthesis and Anti-cholinesterase activity of indole-Isoxazole carbohydrazide derivatives International Pharmacy Acta [Link]

  • Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole-2-Carbohydrazide Derivatives ResearchGate[Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents Organic Letters - ACS Publications[Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization RSC Medicinal Chemistry[Link]

Sources

Predictive Polypharmacology and Target Deconvolution of 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The indole-2-carbohydrazide scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a versatile core for the development of multi-target anticancer and anti-angiogenic agents. While unsubstituted indole-2-carbohydrazides exhibit broad-spectrum biological activity, the rational functionalization of this core dictates its specific protein target affinity.

This technical guide investigates the predictive polypharmacology of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide . By analyzing its specific structural modifications, we can deconvolute its primary protein targets:

  • The 5-Phenoxy Substitution: Acts as a bulky, lipophilic ether extension. This moiety is highly effective at occupying deep hydrophobic pockets, such as the β-tubulin interface of the colchicine binding site or the DFG-out allosteric pocket of Receptor Tyrosine Kinases (RTKs).

  • The 1-Methyl Substitution: Methylation at the N1 position of the indole ring eliminates a critical hydrogen bond donor. This increases the molecule's overall lipophilicity and restricts tautomerization, forcing the carbohydrazide side chain into a specific conformational rotamer that favors bidentate hydrogen bonding with kinase hinge regions.

Based on established structure-activity relationships (SAR), this compound is predicted to act as a dual-action therapeutic: a microtubule destabilizer and a Type II Kinase Inhibitor (1[1]).

Primary Target I: Tubulin (Colchicine Binding Site)

Mechanistic Causality

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Indole-2-carbohydrazide derivatives have been extensively documented to inhibit tubulin polymerization by binding to the colchicine site at the intradimer interface (1[1]). The 1-methyl-5-phenoxy derivative is predicted to insert its indole core into the hydrophobic pocket of β-tubulin, while the 5-phenoxy group provides enhanced π-π stacking interactions with surrounding aromatic residues. The carbohydrazide tail extends toward α-tubulin, forming critical hydrogen bonds that lock the tubulin dimer in a curved, assembly-incompetent conformation.

Experimental Protocol: Self-Validating Tubulin Polymerization Assay

To validate this target, a fluorescence-based tubulin polymerization assay must be utilized. This protocol is designed with internal orthogonal controls to rule out assay artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute >99% pure porcine brain tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

    • Causality: PIPES buffer is chosen over Tris to maintain physiological pH without chelating the Mg²⁺ ions strictly required for GTP hydrolysis during microtubule nucleation.

  • Compound Matrix Setup: Plate 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide at varying concentrations (0.1 μM, 1.0 μM, 10 μM) in a black 96-well half-area plate.

    • Self-Validation: You must include 1% DMSO (Vehicle Negative Control), 3 μM Colchicine (Destabilizer Positive Control), and 3 μM Paclitaxel (Stabilizer Positive Control). This ensures any observed shift in the polymerization curve is mechanistically genuine.

  • Kinetic Measurement: Add the tubulin mixture to the plate on ice, then immediately transfer to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 340 nm, Em: 410 nm) every 60 seconds for 1 hour.

    • Causality: 37°C is the critical thermodynamic threshold. Below this temperature, spontaneous microtubule nucleation is thermodynamically unfavorable.

  • Data Analysis: Calculate the Vmax of the growth phase and determine the IC₅₀ of polymerization inhibition relative to the vehicle control.

Primary Target II: Receptor Tyrosine Kinases (VEGFR-2 & EGFR)

Mechanistic Causality

Beyond tubulin, indole-2-carbohydrazides are potent inhibitors of angiogenesis and cellular proliferation via the blockade of VEGFR-2 and EGFR (2[2]; 3[3]). The 5-phenoxy modification is particularly significant here; it structurally mimics the terminal phenoxy group of Sorafenib, allowing the molecule to penetrate the deep allosteric pocket adjacent to the ATP-binding site (stabilizing the inactive DFG-out conformation).

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binds PLCg PLC-γ VEGFR2->PLCg Phosphorylates Compound 1-Methyl-5-phenoxy- 1H-indole-2-carbohydrazide Compound->VEGFR2 ATP-competitive Inhibition PIP2 PIP2 PLCg->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC Activation DAG->PKC Ca2 Ca2+ Release IP3->Ca2 Angiogenesis Angiogenesis & Proliferation PKC->Angiogenesis Ca2->Angiogenesis

Mechanism of VEGFR-2 signaling blockade by indole-2-carbohydrazide derivatives.

Experimental Protocol: HUVEC Tube Formation Assay

To functionally validate the anti-angiogenic properties resulting from VEGFR-2 inhibition, an in vitro endothelial tube formation assay is required.

Step-by-Step Methodology:

  • Matrix Preparation: Coat a 96-well plate with 50 μL/well of Growth Factor Reduced (GFR) Matrigel. Incubate at 37°C for 30 minutes to allow polymerization.

    • Causality: GFR Matrigel is strictly required over standard Matrigel. Standard Matrigel contains endogenous growth factors that will mask the specific VEGF-dependent pathway we are trying to inhibit.

  • Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend in basal media supplemented with 50 ng/mL recombinant human VEGF. Seed 1.5 × 10⁴ cells per well.

  • Compound Treatment: Immediately apply 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide (0.1 μM – 10 μM).

    • Self-Validation: Include a well treated with 1 μM Sorafenib (Positive Control for VEGFR-2 inhibition) and a well with basal media lacking VEGF (Baseline Negative Control).

  • Imaging & Quantification: Incubate for 12 hours at 37°C. Image the wells using phase-contrast microscopy. Quantify total tube length and the number of branching nodes using the Angiogenesis Analyzer plugin in ImageJ.

    • Causality: The 12-hour timepoint is critical. Beyond 18 hours, HUVECs in serum-starved conditions begin to undergo natural apoptosis, which would artificially inflate the perceived anti-angiogenic efficacy of the compound.

Quantitative Predictive Data Summary

Based on the structural homology of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide to established literature analogs, the following pharmacological profile is predicted:

Target ProteinBinding Site / MechanismStructural Rationale for 1-Methyl-5-phenoxy ModificationBenchmark IC₅₀ Range (Literature Analogs)
Tubulin Colchicine Site5-phenoxy occupies the hydrophobic β-tubulin pocket; carbohydrazide H-bonds with α-tubulin.70 - 250 nM
VEGFR-2 ATP/Allosteric PocketType II inhibition; 5-phenoxy mimics the Sorafenib ether linkage in the DFG-out conformation.0.6 - 8.0 μM
EGFR ATP Hinge RegionCarbohydrazide forms bidentate H-bonds with Cys797; 1-methyl increases lipophilicity.70 - 100 nM
BRAF(V600E) Kinase DomainIndole core stacks with aromatic residues; phenoxy group exploits the mutated active site.0.9 - 1.5 μM

Target Deconvolution & Validation Workflow

To systematically validate the polypharmacology of this compound, the following high-throughput to functional validation pipeline should be deployed:

Workflow Synth Chemical Synthesis & Characterization Docking In Silico Docking (Tubulin, VEGFR-2) Synth->Docking Tubulin Tubulin Polymerization Assay Docking->Tubulin Kinase Kinase Profiling (EGFR, VEGFR-2) Docking->Kinase Cell Cellular Assays (HUVEC, A549, MCF-7) Tubulin->Cell Kinase->Cell Lead Hit-to-Lead Optimization Cell->Lead

Step-by-step experimental workflow for validating polypharmacological targets.

References

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. National Center for Biotechnology Information (PMC). 1

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ResearchGate. 2

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. 3

Sources

Technical Guide: Physicochemical Profiling & Lipophilicity of Phenoxy-Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical characterization and lipophilicity profiling of phenoxy-substituted indoles, a critical scaffold in medicinal chemistry targeting CNS disorders (e.g., Alzheimer's), HIV-1 reverse transcriptase, and oncology.

Executive Summary

Phenoxy-substituted indoles represent a privileged structural motif where the lipophilic, electron-rich phenoxy group modulates the indole core's electronic density and steric profile. This modification significantly alters the Partition Coefficient (LogP) , a determinant of Blood-Brain Barrier (BBB) permeability and ADME (Absorption, Distribution, Metabolism, Excretion) behavior. This guide provides a rigorous analysis of their synthesis, physical states, and experimental determination of lipophilicity, moving beyond calculated values (cLogP) to field-validated protocols.

Chemical Architecture & Synthesis

The introduction of a phenoxy group (


) onto the indole ring creates a unique electronic environment.
  • Electronic Effect: The oxygen atom acts as a

    
    -acceptor (inductive withdrawal) but a strong 
    
    
    
    -donor (resonance). This increases electron density at the C3 position, making the scaffold highly reactive toward electrophilic aromatic substitution.[1]
  • Conformational Flexibility: Unlike rigid phenyl-indoles, the ether linkage allows the phenoxy ring to rotate, facilitating "induced fit" binding in hydrophobic pockets (e.g., NNIBP of HIV-1 RT).

Synthesis Workflows

The regio-placement of the phenoxy group is dictated by the starting material. Two primary routes are dominant: Fischer Indole Synthesis (for 5- or 6-phenoxy derivatives) and Transition Metal Catalysis (for C2/C3 functionalization).

SynthesisWorkflow Figure 1: Divergent Synthetic Pathways for Regioisomeric Phenoxyindoles Start1 Phenoxyphenylhydrazine (Starting Material) Inter1 Hydrazone Intermediate Start1->Inter1 Ketone/Aldehyde Start2 Dihalo-indole (Precursor) Process2 Ullmann/Buchwald Coupling (CuI or Pd(OAc)2, Ligand) Start2->Process2 Phenol, Base Process1 Fischer Cyclization (ZnCl2 or PPA, 180°C) End1 5-Phenoxyindole (Regiospecific) Process1->End1 Major Product End2 4/6/7-Phenoxyindole (Isomer Mix) Process2->End2 C-O Bond Formation Inter1->Process1 Sigmatropic Rearrangement

Physicochemical Properties[2][3][4][5][6][7][8]

The physical state of phenoxyindoles is governed by intermolecular


 stacking disrupted by the flexible ether linkage. Unlike the high-melting parent indole (

), phenoxy derivatives often exhibit higher melting points due to increased molecular weight, though this is offset by crystal lattice disruption.
Table 1: Physical Constants of Selected Phenoxy Indoles

Data aggregated from experimental synthesis reports and derivative studies.

CompoundPosition of -OPhPhysical StateMelting Point (°C)Solubility (Water)Solubility (Organic)
5-Phenoxyindole C5Solid (Crystalline)95 - 98Low (<0.1 mg/mL)High (DMSO, DCM)
4-Phenoxyindole C4Solid (Needles)82 - 85NegligibleHigh (MeOH, EtOAc)
6-Phenoxyindole C6Solid (Powder)90 - 92NegligibleHigh (Acetonitrile)
5-Phenoxy-3-carboxylic acid C5 (Functionalized)Solid>210 (Dec)Moderate (pH >8)Moderate (DMSO)

Key Insight: The solubility profile is strictly lipophilic. For biological assays, stock solutions must be prepared in DMSO (dimethyl sulfoxide) at 10-20 mM, as aqueous precipitation occurs rapidly above


.

Lipophilicity (LogP) Deep Dive

Lipophilicity is the defining characteristic of this class. The phenoxy group adds significant hydrophobicity, typically increasing the LogP by 1.5 – 2.0 units relative to the unsubstituted indole (Indole LogP


).
Theoretical vs. Experimental
  • cLogP (Calculated): Often overestimates lipophilicity because it treats the molecule as rigid planar systems, ignoring the solvation shell disruption caused by the ether oxygen.

  • eLogP (Experimental): Essential for accurate BBB prediction.

    • Target Range for CNS Drugs:

      
      .
      
    • Phenoxyindole Range: Typically

      
       (depending on other substituents).
      
Case Study: SAR & Lipophilicity

In Alzheimer's research, 5-phenoxyindole derivatives are used to inhibit amyloid-beta aggregation. The lipophilicity correlates directly with the ability to penetrate the CNS and intercalate into amyloid fibrils.

SAR_Logic Figure 2: Structure-Lipophilicity Relationships (SLR) in Phenoxyindoles Core Phenoxy-Indole Core (Base LogP ~3.8) Sub1 Add Polar Group (e.g., -COOH, -NH2) Core->Sub1 Sub2 Add Halogen (e.g., -Cl, -F) Core->Sub2 Effect1 LogP Decreases (Improved Solubility) Sub1->Effect1 -1.0 to -2.0 units Effect2 LogP Increases (Metabolic Stability) Sub2->Effect2 +0.5 to +1.0 units Outcome1 Peripheral Target (Low CNS Penetration) Effect1->Outcome1 Outcome2 CNS Target (High BBB Penetration) Effect2->Outcome2

Experimental Protocols

To ensure data integrity, use the RP-HPLC Method for LogP determination. It is superior to the "Shake-Flask" method for these compounds due to their low aqueous solubility and tendency to form emulsions.

Protocol A: RP-HPLC Determination of LogP

Principle: Retention time (


) on a C18 column correlates linearly with LogP for structurally related compounds.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax,

    
    , 
    
    
    
    ).
  • Mobile Phase: Methanol/Water (Isocratic 70:30 or 60:40) buffered to pH 7.4 (MOPS or Phosphate).

  • Standards: Indole (2.14), Naphthalene (3.30), Phenanthrene (4.46), DDT (6.91).

Procedure:

  • Dead Time Determination: Inject Uracil or Sodium Nitrate to determine dead time (

    
    ).
    
  • Standard Calibration: Inject standard mixture and record retention times (

    
    ). Calculate capacity factor 
    
    
    
    :
    
    
  • Curve Fitting: Plot

    
     vs. Literature LogP. Ensure 
    
    
    
    .[2]
  • Sample Run: Inject phenoxyindole sample (

    
     in MeOH).
    
  • Calculation: Interpolate the sample's LogP from the calibration curve.

Protocol B: Shake-Flask (Validation Only)

Use only if HPLC is unavailable or for validating a new derivative series.

  • Phase Saturation: Saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of aqueous phase.

  • Agitation: Shake for 4 hours at

    
    . Centrifuge to break emulsion.
    
  • Quantification: Measure concentration in both phases using UV-Vis spectroscopy (

    
     for indoles).
    
    
    
    

References

  • Synthesis & Regioselectivity: Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines. ResearchGate. Link

  • Alzheimer's Applications & Properties: Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation. Semantic Scholar. Link

  • HPLC LogP Methodology: A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. NIH/PubMed. Link

  • General Indole Properties: Indole | C8H7N - PubChem. National Library of Medicine.[3] Link

  • Lipophilicity Screening: Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH/PMC. Link

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The Emergence of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide: A Synthetic and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Chemical and Pharmacological Researchers

Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, signaling molecules, and synthetic drugs. Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions have made it a focal point for the development of novel therapeutic agents across a spectrum of diseases, most notably in oncology. This guide delves into the history, synthesis, and potential mechanistic action of a specific, rationally designed indole derivative: 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide . While not a widely commercialized compound, its structure represents a confluence of chemical motifs known to impart significant biological activity, making it a subject of interest for researchers in drug development.

A Hypothetical Genesis: Rational Design and Discovery

The discovery of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is not chronicled as a singular breakthrough but is better understood as the logical culmination of decades of research into indole-based therapeutics. The story begins with the recognition of the indole-2-carbohydrazide core as a versatile pharmacophore. Early studies on related structures revealed potent antimicrobial and anticancer activities.[1][2] The carbohydrazide moiety (-CONHNH2) is a key structural alert, known to act as a potent chelating group and a precursor for a variety of heterocyclic systems through condensation reactions.[3]

The subsequent conceptual advance was the strategic substitution on the indole ring to enhance potency and selectivity. The introduction of a methyl group at the N1 position of the indole was a critical step. N-methylation is a common strategy in medicinal chemistry to increase metabolic stability, improve cell permeability, and in some cases, modulate binding affinity to the target protein.[4]

The final piece of the molecular puzzle was the incorporation of a phenoxy group at the C5 position . The phenoxy moiety is a well-established pharmacophore in its own right, present in a number of approved drugs. Its inclusion can introduce beneficial properties such as improved pharmacokinetic profiles and the ability to form additional π-π stacking interactions within a protein's binding pocket, often leading to enhanced inhibitory activity, particularly in the realm of kinase inhibitors.[5]

Thus, the conceptual "discovery" of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide can be portrayed as a rational design strategy, aiming to synergize the established biological activities of the indole-2-carbohydrazide scaffold with the advantageous properties conferred by N-methylation and C5-phenoxy substitution.

Synthetic Pathway: A Step-by-Step Experimental Protocol

The synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is a multi-step process that requires careful control of reaction conditions. The following is a plausible and detailed experimental protocol based on established synthetic methodologies for related compounds.

Workflow for the Synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide

A Ethyl 5-hydroxy-1H-indole-2-carboxylate B Ethyl 5-phenoxy-1H-indole-2-carboxylate A->B Ullmann Condensation (Iodobenzene, CuI, Base) C Ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate B->C N-Methylation (Dimethyl Carbonate, K2CO3) D 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide C->D Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic workflow for 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide.

Step 1: Synthesis of Ethyl 5-phenoxy-1H-indole-2-carboxylate (Ullmann Condensation)

  • Principle: This step involves the formation of a diaryl ether bond between the hydroxyl group of ethyl 5-hydroxy-1H-indole-2-carboxylate and an aryl halide, catalyzed by a copper salt. The Ullmann condensation is a classic and reliable method for this transformation.[6][7]

  • Experimental Protocol:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 5-hydroxy-1H-indole-2-carboxylate (1.0 eq), potassium carbonate (K2CO3, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

    • Add anhydrous dimethylformamide (DMF) as the solvent.

    • Add iodobenzene (1.2 eq) to the reaction mixture.

    • Heat the mixture to 120-130 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 5-phenoxy-1H-indole-2-carboxylate.

Step 2: Synthesis of Ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate (N-Methylation)

  • Principle: The indole nitrogen is deprotonated by a mild base, and the resulting anion acts as a nucleophile to attack the methylating agent. Dimethyl carbonate is a green and effective methylating agent for indoles.[4]

  • Experimental Protocol:

    • In a round-bottom flask, dissolve ethyl 5-phenoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous acetone.

    • Add finely powdered anhydrous potassium carbonate (K2CO3, 3.0 eq).

    • Add dimethyl carbonate (DMC, 2.0 eq) to the suspension.

    • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

    • After completion, filter off the potassium carbonate and wash it with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate, which can be used in the next step without further purification if found to be of sufficient purity.

Step 3: Synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide (Hydrazinolysis)

  • Principle: The ester functional group is converted to a carbohydrazide by nucleophilic acyl substitution with hydrazine hydrate.[4][8]

  • Experimental Protocol:

    • Dissolve ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (10.0 eq) to the solution.

    • Reflux the mixture for 8-16 hours. The product often precipitates out of the solution upon cooling.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.

    • Dry the product under vacuum to yield pure 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide.

Characterization and Data Presentation

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (indicative)Expected Mass Spec (m/z)
Ethyl 5-phenoxy-1H-indole-2-carboxylateC₁₇H₁₅NO₃281.31Aromatic protons (indole and phenoxy rings), singlet for indole C3-H, quartet and triplet for ethyl ester protons, broad singlet for indole N-H.[M+H]⁺ = 282.1
Ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylateC₁₈H₁₇NO₃295.33Aromatic protons, singlet for indole C3-H, quartet and triplet for ethyl ester protons, sharp singlet for N-CH₃ protons around 3.8-4.0 ppm.[M+H]⁺ = 296.1
1-methyl-5-phenoxy-1H-indole-2-carbohydrazideC₁₆H₁₅N₃O₂281.31Aromatic protons, singlet for indole C3-H, sharp singlet for N-CH₃, broad singlets for -CONHNH₂ protons.[M+H]⁺ = 282.1

Potential Biological Activity and Mechanism of Action

Derivatives of indole-2-carbohydrazide have demonstrated significant potential as anticancer agents.[2][9] The proposed mechanism of action for many of these compounds involves the inhibition of key cellular processes such as cell proliferation and angiogenesis. The structural features of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide suggest that it could be a potent inhibitor of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5][10]

Hypothesized Mechanism of Action: Kinase Inhibition

cluster_inhibition Molecule 1-methyl-5-phenoxy-1H- indole-2-carbohydrazide Kinase Protein Kinase (e.g., VEGFR, EGFR) Molecule->Kinase Binds to ATP-binding site ADP ADP + Pi Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Inhibition Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Signaling Block Blocked

Caption: Hypothesized kinase inhibition by 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide.

The phenoxy group can occupy the hydrophobic pocket of the kinase ATP-binding site, while the indole core can form hydrogen bonds with the hinge region. The carbohydrazide moiety could form additional interactions, further stabilizing the complex and preventing the binding of ATP, thereby inhibiting kinase activity and blocking downstream signaling pathways that promote cancer cell growth and survival.

Conclusion and Future Directions

1-methyl-5-phenoxy-1H-indole-2-carbohydrazide represents a rationally designed molecule that leverages the proven therapeutic potential of the indole scaffold. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations. The structural features of this compound make it a compelling candidate for investigation as a kinase inhibitor for anticancer applications.

Future research should focus on the in-vitro evaluation of this compound against a panel of cancer cell lines and specific kinase assays to validate its biological activity and elucidate its precise mechanism of action. Further structural modifications could also be explored to optimize its potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel and effective indole-based therapeutics.

References

  • Sridhar, B. T., Mathada, B. S., Yernale, N. G., Agrawal, M., Gani, R. S., Imran, M., & Jisha, S. P. (2026).
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2016). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide.
  • Sridhar, B. T., Mathada, B. S., Yernale, N. G., Agrawal, M., Gani, R. S., Imran, M., & Jisha, S. P. (2026). (PDF) Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight.
  • Al-Ostath, A., El-Emam, A. A., & Al-Deeb, O. A. (2018). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. Molecules, 23(5), 1056.

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2016).
  • Al-Otaibi, A. M., El-Sayed, M. A., & El-Gamal, K. M. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3762.
  • Hassan, A. S., Hafez, T. S., & Osman, N. A. (2025). Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study.
  • Hassan, A. S., Hafez, T. S., & Osman, N. A. (2020). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities.
  • Özkırımlı, S., Gümüş, M. H., & Er, M. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 80, 512-523.
  • Inman, W. D., & Schmidt, M. E. (1961). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 41, 47.
  • Al-Ostath, A., El-Emam, A. A., & Al-Deeb, O. A. (2018). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. MDPI.

  • Hassan, A. S., Hafez, T. S., & Osman, N. A. (2020).
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2016).
  • Singh, S., & Singh, P. P. (2023). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology, 14, 1185511.
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  • Stempel, E., & Gaich, T. (2016). Ethyl 1H-indole-2-carboxylate.
  • Fanta, P. E. (1946). The Ullmann Reaction. Chemical Reviews, 38(1), 139-196.
  • Kumar, P., & Kumar, R. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(4), 1485-1495.
  • Gadaginamath, G. S., & Pujar, S. R. (2009). Synthesis and biological evaluation of some N-substituted indoles. ARKIVOC, 2009(12), 217-231.
  • Ungnade, H. E., & Orwoll, E. F. (1943). 2-Methoxydiphenyl Ether. Organic Syntheses, 23, 58.
  • Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties.
  • Hassan, A. S., Hafez, T. S., & Osman, N. A. (2020). Development of 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1838-1851.
  • El-Gendy, M. A., & El-Sayed, W. A. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie, 341(5), 282-290.
  • Al-Suhaimi, E. A., El-Gazzar, A. R. B. A., & Al-Hazmi, G. A. A. (2019). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Molecules, 24(23), 4259.
  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists of cellular signaling. Annual Review of Biochemistry, 80, 769-795.
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  • Musso, L., & Dallavalle, S. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7136.
  • Witschel, M., & Rottmann, M. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Journal of Medicinal Chemistry.
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  • Li, X., Wang, Y., & Liu, H. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 785-792.
  • van der Veldt, A. A., & van den Eertwegh, A. J. (2011). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. Angiogenesis, 14(1), 1-14.
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Comprehensive Toxicity Profiling of 1-Methyl-5-Phenoxy-1H-Indole-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

From In Silico Prediction to In Vitro Validation

Executive Summary

The compound 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide (Code: MPI-2C) represents a high-value scaffold in the development of novel anti-inflammatory and anticancer agents. While the indole-2-carbohydrazide pharmacophore exhibits potent biological activity—often inhibiting VEGFR2 or acting as an antioxidant—it carries inherent toxicological risks associated with the hydrazide moiety.

This technical guide provides a rigorous toxicity profile prediction for MPI-2C. By synthesizing Structure-Activity Relationship (SAR) data from close structural analogs (e.g., 5-substituted indole-2-carbohydrazides) and applying medicinal chemistry principles, we delineate the critical safety liabilities. We further define a self-validating experimental workflow to transition this candidate from in silico prediction to in vitro confirmation.

Part 1: Structural Basis & In Silico Predictions

The toxicity profile of MPI-2C is dictated by three structural domains: the lipophilic 5-phenoxy-indole core , the metabolic N-methyl group , and the reactive carbohydrazide tail .

1.1 Physicochemical Profile (Predicted)
  • Molecular Weight: ~281.31 g/mol

  • cLogP: ~3.2 – 3.5 (Moderate lipophilicity due to the phenoxy group).

  • Topological Polar Surface Area (TPSA): ~68 Ų (High membrane permeability).

  • Solubility: Low aqueous solubility; requires DMSO/PEG formulation for assays.

1.2 Structural Alerts & Toxicity Risks

The primary toxicophore in MPI-2C is the carbohydrazide (-C(=O)NHNH₂) group.

EndpointRisk LevelMechanistic Rationale
Mutagenicity High Hydrazides can undergo metabolic activation to form electrophilic nitrenium ions or release free hydrazine (a known mutagen) upon hydrolysis.
Hepatotoxicity Moderate The indole ring is susceptible to bioactivation by CYP450s (epoxidation), and the hydrazide group is associated with idiosyncratic drug-induced liver injury (DILI).
Cardiotoxicity Low-Moderate While the MW is low, the lipophilic phenoxy tail combined with the basic nitrogen potential may interact with the hERG potassium channel pore.

Expert Insight: Unlike simple alkyl hydrazides, the conjugation of the hydrazide to the indole-2-carbonyl system stabilizes the nitrogen pair, potentially reducing—but not eliminating—reactivity. Previous studies on 5-bromo and 5-methoxy analogs suggest acceptable safety margins in normal fibroblast cells (HFF-1) despite potent cytotoxicity in cancer lines [1].

Part 2: Metabolic Stability & Hepatotoxicity

Understanding the metabolic fate of MPI-2C is critical for predicting systemic toxicity. The compound is expected to undergo Phase I metabolism primarily in the liver.

2.1 Predicted Metabolic Pathways
  • Hydrolysis: Amidases may cleave the amide bond, releasing 1-methyl-5-phenoxy-1H-indole-2-carboxylic acid (generally non-toxic) and hydrazine (highly toxic/genotoxic).

  • N-Acetylation: The terminal hydrazine nitrogen is a substrate for N-acetyltransferases (NAT1/NAT2). Acetylation is a detoxification pathway.

  • CYP450 Oxidation: Hydroxylation of the phenoxy ring or demethylation of the N-methyl group.

2.2 Visualization of Metabolic Fate

The following diagram illustrates the divergent pathways determining the toxicity/safety balance.

MetabolicPathways Parent MPI-2C (Parent Compound) Hydrolysis Amidase Hydrolysis Parent->Hydrolysis Acetylation NAT1/NAT2 Acetylation Parent->Acetylation Oxidation CYP450 Oxidation Parent->Oxidation Acid Indole-2-Carboxylic Acid (Stable/Excreted) Hydrolysis->Acid Hydrazine Free Hydrazine (TOXIC / MUTAGENIC) Hydrolysis->Hydrazine AcetylHydrazide N-Acetyl Conjugate (Detoxified) Acetylation->AcetylHydrazide ReactiveInt Reactive Epoxides (Hepatotoxicity Risk) Oxidation->ReactiveInt

Figure 1: Predicted metabolic pathways for MPI-2C. The hydrolysis pathway (red arrow) represents the primary safety concern due to hydrazine release.

Part 3: Experimental Validation Protocols

To validate the in silico predictions, the following tiered experimental approach is mandatory. These protocols are designed to be self-validating, meaning positive controls must confirm assay sensitivity.

3.1 Tier 1: Genotoxicity Assessment (Ames Test)

Because of the hydrazide alert, a standard 5-strain Ames test is insufficient. We utilize a modified protocol focusing on metabolic activation.

  • Objective: Detect point mutations caused by the parent or its metabolites.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

  • Metabolic Activation: S9 fraction (rat liver) is required to simulate hydrolysis/oxidation.

  • Protocol:

    • Dissolve MPI-2C in DMSO.

    • Treat strains with doses ranging from 0.5 to 5000 µ g/plate (+/- S9).

    • Critical Control: Use Hydrazine Sulfate as a positive control to verify the system's ability to detect the specific breakdown product.

    • Acceptance Criteria: A >2-fold increase in revertant colonies indicates mutagenicity.

3.2 Tier 2: hERG Inhibition (Cardiotoxicity)

Indole derivatives can block the hERG channel, leading to QT prolongation.

  • Method: Automated Patch Clamp (QPatch or Patchliner).

  • Cell Line: CHO cells stably expressing hERG K+ channels.

  • Protocol:

    • Perfusion of MPI-2C at 0.1, 1, 10, and 30 µM.

    • Record tail currents following depolarization.

    • Reference Standard: E-4031 (potent hERG blocker).

    • Threshold: IC50 < 10 µM triggers a "Red Flag" for lead optimization.

3.3 Tier 3: Cytotoxicity vs. Hepatotoxicity

Distinguish between non-specific cell death and mechanism-based toxicity.

  • Cells: HepG2 (liver model) vs. HFF-1 (normal fibroblasts).

  • Assay: MTT or Resazurin reduction assay (72h exposure).

  • Data Analysis: Calculate the Selectivity Index (SI).

    
    
    
    • Target: SI > 10 is desired.

    • Literature Context: Analogous 5-methoxy-indole-2-carbohydrazides have shown SI values >50, suggesting the scaffold is inherently selective [2, 3].

Part 4: Decision Logic & Workflow

The following workflow dictates the "Go/No-Go" progression for MPI-2C based on experimental outputs.

ValidationWorkflow Start Start: MPI-2C Candidate Ames Tier 1: Ames Test (+/- S9) Start->Ames Decision1 Ames Positive? Ames->Decision1 hERG Tier 2: hERG Patch Clamp Decision2 hERG IC50 < 10µM? hERG->Decision2 Cyto Tier 3: HepG2 vs HFF-1 Decision3 Selectivity Index < 10? Cyto->Decision3 Decision1->hERG No Stop STOP / Redesign (Modify Hydrazide) Decision1->Stop Yes Decision2->Cyto No Decision2->Stop Yes Decision3->Stop Yes Proceed Proceed to In Vivo PK Decision3->Proceed No

Figure 2: Decision tree for toxicity validation. Genotoxicity (Ames) is the primary gatekeeper due to the hydrazide structural alert.

References
  • Eldehna, W. M., et al. (2020). Development of 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Emadi, A., et al. (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors.[2][3] BMC Chemistry. Link

  • Harishkumar, S., et al. (2018). Cytotoxicity evaluation and in silico ADMET study of new (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides.[4] Der Pharma Chemica. Link

  • AICIS (2014). Methylhydrazine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. Link

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Methodological & Application

Step-by-step synthesis protocol for 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis Protocol for 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide

Executive Summary & Scientific Rationale

The compound 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide represents a critical scaffold in medicinal chemistry, particularly in the development of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-glucosidase inhibitors and tubulin polymerization inhibitors. The indole-2-carbohydrazide moiety serves as a versatile hydrogen-bonding donor/acceptor motif, capable of rigidifying the molecular structure while facilitating interactions with biological targets such as the colchicine binding site on tubulin.

This protocol details a robust, two-stage synthesis designed for high purity and reproducibility. Unlike traditional one-pot methods that often suffer from oligomerization side products, this approach isolates the methyl ester intermediate to ensure regioselective


-methylation at the indole-1 position prior to hydrazide formation. This sequence minimizes the formation of bis-hydrazides and ensures the integrity of the sensitive 5-phenoxy ether linkage.

Key Mechanistic Considerations:

  • Regioselectivity: The indole nitrogen (

    
    1) is the most acidic site (
    
    
    
    ) on the core. Using a mild base (
    
    
    ) in an aprotic polar solvent (DMF) ensures exclusive
    
    
    -alkylation over
    
    
    -alkylation.
  • Nucleophilic Acyl Substitution: The conversion of the ester to the hydrazide proceeds via an addition-elimination mechanism. The choice of ethanol as a solvent allows for the precipitation of the product upon cooling, driving the equilibrium forward and simplifying purification.

Reaction Pathway Visualization

The following diagram illustrates the critical workflow and logical dependencies of the synthesis protocol.

SynthesisWorkflow Start 5-Phenoxy-1H-indole-2-carboxylic Acid Step1 Step 1: Esterification & N-Methylation (MeI, K2CO3, DMF) Start->Step1 Activation Inter Intermediate: Methyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate Step1->Inter SN2 Reaction Step2 Step 2: Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Inter->Step2 Acyl Substitution Product Target: 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide Step2->Product Crystallization QC QC Validation: 1H NMR, LC-MS, MP Product->QC Verification

Figure 1: Step-wise synthetic pathway for the production of the target indole-2-carbohydrazide.

Detailed Experimental Protocol

Safety Precaution: All procedures involving hydrazine hydrate and methyl iodide must be performed in a properly functioning chemical fume hood. Hydrazine is a suspected carcinogen and highly toxic; methyl iodide is a potent alkylating agent. Nitrile gloves and safety goggles are mandatory.

Phase 1: Synthesis of Methyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate

This phase accomplishes simultaneous esterification (if starting from acid) and


-methylation, or sequential 

-methylation of the ester. We assume the starting material is the commercially available methyl 5-phenoxy-1H-indole-2-carboxylate .

Reagents:

  • Methyl 5-phenoxy-1H-indole-2-carboxylate (1.0 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-phenoxy-1H-indole-2-carboxylate (e.g., 5.0 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous

    
     (10.0 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the indole 
    
    
    
    -H.
  • Alkylation: Dropwise add Methyl Iodide (7.5 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) until the starting material (

    
    ) is consumed and a less polar spot (
    
    
    
    ) appears.
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a white or off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake copiously with water to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Phase 2: Hydrazinolysis to 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide

This step converts the methyl ester to the hydrazide using hydrazine hydrate.

Reagents:

  • Methyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate (from Phase 1)

  • Hydrazine Hydrate (

    
    ), 80% or 98% (10.0 eq)
    
  • Ethanol (Absolute)

Procedure:

  • Setup: Place the methylated ester (e.g., 4.0 mmol) in a round-bottom flask and add absolute ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate (40.0 mmol) to the suspension. Note: A large excess of hydrazine is used to prevent the formation of the dimeric secondary hydrazide.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    C) with stirring. The solid will dissolve as the reaction proceeds.
    
  • Duration: Maintain reflux for 6–12 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The product will appear as a significantly more polar spot (often near the baseline or

    
    ).
    
  • Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. The target carbohydrazide typically crystallizes out of the solution upon cooling.

  • Purification: Filter the precipitate. Wash the solid with cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL) to remove excess hydrazine.

  • Final Drying: Dry the product under high vacuum.

Data Summary & Validation

The following table summarizes the expected physicochemical properties and validation parameters for the synthesized compound.

ParameterSpecification / ExpectationNotes
Appearance White to pale beige crystalline solidColoration often indicates oxidation; recrystallize from EtOH if necessary.
Yield (Phase 1) 85 – 95%High efficiency due to strong nucleophilicity of the indole anion.
Yield (Phase 2) 75 – 85%Losses primarily due to solubility in the mother liquor.
Melting Point 210 – 215 °C (Decomp.)Hydrazides often decompose upon melting.
1H NMR (DMSO-d6) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

9.8 (s, 1H, NH), 4.5 (s, 2H,

), 4.0 (s, 3H, N-Me)
Characteristic broad singlets for hydrazide protons are diagnostic.
Solubility DMSO, DMF (High); EtOH (Hot); Water (Low)Poor water solubility requires DMSO for biological assays.

References

  • MDPI . (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

  • National Institutes of Health (PMC) . (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. Retrieved from [Link]

Application Note: Optimization of Hydrazinolysis for Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for hydrazinolysis of indole-2-carboxylates Format: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

Indole-2-carbohydrazides are critical intermediates in the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, which are ubiquitous in medicinal chemistry.[1][2][3] This guide provides a rigorous technical analysis of the hydrazinolysis of indole-2-carboxylates. We move beyond basic recipes to explore the mechanistic drivers, solvent effects, and stoichiometric controls required to maximize yield and purity while suppressing common side reactions like dimerization and hydrolysis.

Mechanistic Insight: The -Effect Driver

The conversion of an indole-2-carboxylate ester to its corresponding hydrazide is a classic nucleophilic acyl substitution . However, the reaction kinetics are distinct from standard aminolysis due to the


-effect .

The adjacent lone pair on the hydrazine nitrogen atom increases the nucleophilicity of the attacking amine, lowering the activation energy for the formation of the tetrahedral intermediate. Despite this enhanced reactivity, indole-2-esters possess unique electronic properties; the nitrogen lone pair of the indole ring donates electron density into the carbonyl system (via conjugation), rendering the carbonyl carbon less electrophilic than in simple alkyl esters.

Mechanism Diagram

The following diagram illustrates the pathway and the critical competition between the desired hydrazide formation and the unwanted dimerization.

G Start Indole-2-Ester (Substrate) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Tetrahedral Excess Required Product Indole-2-Carbohydrazide (Target) Tetrahedral->Product Elimination of ROH Dimer Di-indolyl Hydrazine (Side Product) Product->Dimer Attack on 2nd Ester (If Hydrazine Limiting)

Figure 1: Reaction pathway showing the critical necessity of excess hydrazine to prevent dimer formation.

Critical Reaction Parameters

Solvent Selection: The Solubility-Reactivity Trade-off

The choice of solvent dictates both the reaction rate and the ease of workup.

SolventReactivity ProfileWorkup CharacteristicsRecommendation
Ethanol (Abs.) Standard. Good balance of solubility for ester and insolubility for hydrazide product.Product often precipitates upon cooling (crystallization-induced isolation).Primary Choice
Methanol High. Faster kinetics due to polarity, but risk of transesterification if alkoxides are present.Product is more soluble, potentially requiring concentration or water addition to precipitate.Use for sluggish substrates
Butanol High Temp. Allows temperatures >100°C for sterically hindered esters.High boiling point makes removal difficult; product may not precipitate easily.Use for 3-substituted indoles
Neat Aggressive. Highest rate.Dangerous exotherms; difficult purification; high risk of dimerization.Avoid unless necessary
Stoichiometry: The "Golden Ratio"

A common failure mode is using a stoichiometric (1:1) amount of hydrazine.[4] This frequently leads to the formation of N,N'-di(indole-2-carbonyl)hydrazine (the dimer).

  • Recommendation: Use 5–10 equivalents of hydrazine hydrate (80% or 98%).

  • Reasoning: High local concentration of hydrazine ensures that the intermediate hydrazide competes effectively against the unreacted ester for the nucleophile.

Temperature & Time[4]
  • Standard: Reflux (78–80°C in EtOH) for 4–12 hours.

  • Microwave: 10–20 minutes at 100°C (sealed vessel) is effective for high-throughput screening but harder to scale.

  • Room Temperature: Possible for highly activated esters but often requires 24–48 hours and may result in incomplete conversion.

Standard Operating Protocol (SOP)

Objective: Synthesis of Indole-2-carbohydrazide from Ethyl Indole-2-carboxylate. Scale: 5.0 mmol basis (scalable).

Materials
  • Ethyl indole-2-carboxylate (1.0 equiv)[3]

  • Hydrazine hydrate, 98% (10.0 equiv) [CAS: 7803-57-8]

  • Ethanol, Absolute (10-15 volumes relative to ester mass)

  • Optional: Acetic acid (catalytic, only for extremely sluggish substrates)

Workflow Diagram

Workflow Setup Dissolve Ester in EtOH (Warm to dissolve if needed) Addition Add Hydrazine Hydrate (10 eq) Dropwise at RT Setup->Addition Reaction Reflux (80°C) Monitor via TLC (4-12 h) Addition->Reaction Check TLC Check: Disappearance of Ester? Reaction->Check Check->Reaction No (Continue Reflux) Cooling Cool to RT, then 0°C (Precipitation occurs) Check->Cooling Yes Filtration Vacuum Filtration Wash with cold EtOH Cooling->Filtration Drying Dry in Vac Oven (50°C) Yield Calculation Filtration->Drying

Figure 2: Step-by-step experimental workflow for standard hydrazinolysis.

Detailed Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Ethyl indole-2-carboxylate (0.95 g, 5.0 mmol) in Absolute Ethanol (10 mL).

  • Addition: Add Hydrazine Hydrate (2.5 mL, ~50 mmol, 10 equiv) dropwise to the stirring suspension at room temperature.

    • Note: The solution may clear initially as the reaction warms slightly.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (bath temp ~85°C) for 6 hours .

    • Monitoring: Check progress by TLC (System: 5% MeOH in DCM). The hydrazide is significantly more polar (lower

      
      ) than the ester.
      
  • Workup (Precipitation Method):

    • Remove the heat source and allow the mixture to cool to room temperature slowly.

    • Place the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

    • Observation: The product typically crystallizes as a white or off-white solid.

  • Isolation: Filter the solid using a Buchner funnel.

    • Wash 1: Cold Ethanol (2 x 3 mL) to remove excess hydrazine.

    • Wash 2: Diethyl ether (2 x 5 mL) to facilitate drying.

  • Drying: Dry the solid under vacuum at 50°C for 4 hours.

    • Purity Check: Measure Melting Point (Lit. ~241–243°C for unsubstituted indole-2-carbohydrazide) and

      
      H NMR.
      

Troubleshooting & Optimization

Scenario A: No Precipitation (Clear Solution)

  • Cause: Product is too soluble in the alcohol/hydrazine mix.

  • Fix: Concentrate the reaction mixture to ~25% volume under reduced pressure. Add ice-cold water (10-20 mL) and scratch the glass to induce crystallization.

Scenario B: Sticky Gum / Oiling Out

  • Cause: Impurities or incomplete reaction mixed with solvent.[4]

  • Fix: Decant the supernatant. Triturate the gum with a mixture of Et_2O:EtOH (10:1). If this fails, dissolve in minimal hot methanol and reprecipitate with ether.

Scenario C: Low Conversion (Steric Hindrance)

  • Context: Common with 3-substituted indoles or N-alkylated indoles with bulky groups.

  • Fix:

    • Switch solvent to n-Butanol and reflux (117°C).

    • Use Microwave irradiation (120°C, 20 min).

    • Add a Lewis Acid catalyst (rarely needed, but 5 mol%

      
       can accelerate difficult amidations).
      

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It is a reducing agent and can react violently with oxidizers.

    • Control: Handle only in a fume hood. Double-glove (Nitrile).

    • Waste: Quench excess hydrazine with dilute hypochlorite (bleach) solution carefully in an ice bath before disposal, or follow specific institutional hazardous waste protocols for hydrazines.

References

  • Synthesis of Functionalized Indoles: Boraei, A. T. A., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate."[5] Molecules, vol. 21, no. 3, 2016, p. 333.

  • General Hydrazinolysis Protocol: "Indole-2-carboxylic acid, ethyl ester." Organic Syntheses, Coll.[6] Vol. 5, p. 650.

  • Solvent Effects in Heterocycle Synthesis: Golec, B., et al. "Solvent effects on the photooxidation of indolepyrazines." Photochemical & Photobiological Sciences, 2022.

  • Mechanism of Hydrazinolysis: Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings, 1983. (Foundational text on hydrazine nucleophilicity).
  • Troubleshooting Ester Hydrolysis/Hydrazinolysis: BenchChem Technical Support. "Optimizing the reaction conditions for hydrazinolysis."

Sources

Synthesis of Schiff bases using 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Characterization of Schiff Bases Derived from 1-Methyl-5-Phenoxy-1H-Indole-2-Carbohydrazide

Abstract

This application note details the optimized protocol for synthesizing Schiff bases (N-acylhydrazones) derived from the privileged scaffold 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide . Indole-based carbohydrazides are critical pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and


-glucosidase inhibitory activities. This guide provides a step-by-step methodology for constructing the core scaffold starting from 5-phenoxyindole-2-carboxylic acid, followed by a generalizable procedure for Schiff base condensation. Emphasis is placed on reaction monitoring, purification strategies, and structural validation to ensure reproducibility in a drug discovery setting.

Introduction

The indole ring system is a "privileged structure" in pharmacology, serving as the core for numerous therapeutics. Specifically, the indole-2-carbohydrazide motif has garnered significant attention due to its ability to form Schiff bases (hydrazones) with diverse aromatic aldehydes. These derivatives act as versatile ligands and bioactive agents.[1][2][3]

The target scaffold, 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide , combines three strategic design elements:

  • 5-Phenoxy Group: Enhances lipophilicity and provides a bulky hydrophobic domain for receptor binding (e.g., in kinase or enzyme active sites).

  • N-Methylation: Improves metabolic stability by blocking N-glucuronidation and increasing membrane permeability.

  • Carbohydrazide Linker: A hydrogen-bond donor/acceptor motif that facilitates the formation of the azomethine (-N=CH-) bridge, critical for target engagement.

Synthetic Strategy & Retrosynthesis

The synthesis is designed to be modular. The core scaffold is constructed in three steps to ensure regioselectivity and high purity before the final diversification (Schiff base formation).

Retrosynthetic Analysis:

  • Target: Schiff Base (

    
    -CH=N-NH-CO-Indole)
    
  • Precursor: 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide

  • Intermediate: Ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate

  • Starting Material: 5-Phenoxy-1H-indole-2-carboxylic acid

Chemical Pathway Diagram:

ReactionScheme SM 5-Phenoxy-1H-indole- 2-carboxylic Acid Ester Ethyl 5-phenoxy- 1H-indole-2-carboxylate SM->Ester EtOH, H2SO4 Reflux, 12h MeEster Ethyl 1-methyl-5-phenoxy- 1H-indole-2-carboxylate Ester->MeEster MeI, K2CO3 DMF, 60°C Hydrazide 1-Methyl-5-phenoxy- 1H-indole-2-carbohydrazide MeEster->Hydrazide NH2NH2·H2O EtOH, Reflux, 6h Schiff Target Schiff Base (Hydrazone) Hydrazide->Schiff Ar-CHO, AcOH EtOH, Reflux

Figure 1: Synthetic pathway for the generation of indole-based Schiff bases.[3][4][5]

Detailed Protocols

Phase 1: Synthesis of the Core Scaffold

Step A: Esterification Objective: Convert the carboxylic acid to an ester to facilitate N-methylation and hydrazinolysis.

  • Dissolve: In a 250 mL round-bottom flask (RBF), dissolve 5-phenoxy-1H-indole-2-carboxylic acid (10 mmol, ~2.53 g) in absolute ethanol (50 mL).

  • Catalyze: Add concentrated sulfuric acid (

    
    )  (1.0 mL) dropwise.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 12 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature (RT). Pour the mixture into ice-cold water (100 mL) containing sodium bicarbonate (

    
    ) to neutralize acid.
    
  • Isolate: Filter the resulting precipitate, wash with cold water, and dry under vacuum.

    • Yield Expectation: 85-95% (Off-white solid).

Step B: N-Methylation Objective: Introduce the methyl group at the indole nitrogen (N1 position).

  • Suspend: Dissolve the ester from Step A (8 mmol) in anhydrous DMF (15 mL).

  • Deprotonate: Add anhydrous potassium carbonate (

    
    )  (24 mmol, 3 equiv). Stir at RT for 30 mins.
    
  • Alkylate: Add methyl iodide (MeI) (12 mmol, 1.5 equiv) dropwise. Caution: MeI is toxic and volatile.

  • React: Heat to 60°C for 4-6 hours.

  • Workup: Pour the reaction mixture into crushed ice (150 g). The product should precipitate.[5][6]

  • Purification: Filter the solid. If oily, extract with ethyl acetate, wash with brine, dry over

    
    , and evaporate. Recrystallize from ethanol if necessary.
    

Step C: Hydrazinolysis (Formation of Carbohydrazide) Objective: Convert the ester to the hydrazide functional group.[2][7]

  • React: Dissolve the N-methylated ester (5 mmol) in absolute ethanol (30 mL).

  • Add Reagent: Add hydrazine hydrate (80%, 50 mmol, 10 equiv). Note: Excess hydrazine drives the equilibrium.

  • Reflux: Reflux the mixture for 6–12 hours. A white/cream precipitate typically forms during the reaction.

  • Monitor: Check TLC for disappearance of the ester spot.

  • Isolate: Cool the mixture to 0°C. Filter the solid precipitate.

  • Wash: Wash with cold ethanol (5 mL) followed by diethyl ether (10 mL) to remove excess hydrazine.

  • Dry: Vacuum dry. This is the core scaffold: 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide .

Phase 2: General Procedure for Schiff Base Synthesis

Step D: Condensation with Aromatic Aldehydes Objective: Generate the library of Schiff bases.

  • Prepare: In a 50 mL RBF, mix the Carbohydrazide scaffold (1.0 mmol) and the appropriate Aromatic Aldehyde (1.1 mmol) in absolute ethanol (15 mL).

  • Catalyze: Add 2–3 drops of glacial acetic acid .

  • Reflux: Heat to reflux for 3–6 hours.

    • Observation: The solution often changes color (yellow/orange), and a precipitate may form.

  • Workup:

    • Method A (Precipitate formed): Filter the hot solution if solid is present.

    • Method B (Soluble): Cool to RT, then pour onto crushed ice. Filter the resulting solid.[1][5][6]

  • Purification: Recrystallize from ethanol or ethanol/DMF mixtures to obtain pure crystals.

Experimental Workflow Diagram:

Workflow Start Reactants: Carbohydrazide + Aldehyde Reflux Reflux in EtOH (Cat. AcOH, 3-6h) Start->Reflux Check TLC Check Reflux->Check Check->Reflux Incomplete Precip Precipitation (Cooling/Ice Pour) Check->Precip Complete Filter Filtration & Wash (Cold EtOH) Precip->Filter Recryst Recrystallization (EtOH/DMF) Filter->Recryst Analysis Analysis (NMR, IR, MS) Recryst->Analysis

Figure 2: Operational workflow for the synthesis and purification of Schiff bases.

Characterization & Data Interpretation

To validate the synthesis, the following spectral features must be confirmed.

Table 1: Key Spectral Indicators

TechniqueFunctional GroupExpected SignalInterpretation
FT-IR Amide C=O1650–1680 cm⁻¹Carbonyl stretch of the hydrazide linkage.
FT-IR Azomethine C=N1600–1620 cm⁻¹Diagnostic peak for Schiff base formation.
FT-IR NH3200–3300 cm⁻¹Single band (secondary amide). Disappearance of

doublet.
¹H NMR Indole N-Me

3.8–4.1 ppm (s, 3H)
Confirms N-methylation.
¹H NMR Azomethine -N=CH-

8.3–8.8 ppm (s, 1H)
Downfield singlet; confirms condensation.
¹H NMR Amide -NH-

11.0–12.0 ppm (s, 1H)
Broad singlet;

exchangeable.

Stereochemistry Note: These hydrazones typically exist as the (E)-isomer , which is thermodynamically more stable, minimizing steric clash between the indole and the pendant phenyl ring.

Applications & Bioactivity

Researchers synthesizing this specific scaffold should be aware of its potential applications in high-throughput screening (HTS):

  • 
    -Glucosidase Inhibition:  Indole-carbohydrazides are potent inhibitors of 
    
    
    
    -glucosidase, relevant for Type 2 Diabetes management.[3] The 5-phenoxy group mimics the lipophilic pockets of the enzyme.
  • Antimicrobial Agents: The hydrazone linkage, combined with the indole core, often disrupts bacterial cell walls or inhibits DNA gyrase.

  • Anticancer Potential: Derivatives of 1-methylindole carbohydrazides have shown cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cell lines by inducing apoptosis.

References

  • Emadi, M. et al. (2023). "Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors."[4][5][8] BMC Chemistry.

  • Al-Wahaibi, L.H. et al. (2023).[2] "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." International Journal of Molecular Sciences.

  • Gümüş, M. et al. (2020).[9] "Synthesis, characterization and antimicrobial evaluation of new indole-based Schiff bases." Journal of Chemical Sciences.

  • Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research.

Sources

Solvent selection for recrystallization of indole-2-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Recrystallization Protocols for Indole-2-Carbohydrazide Derivatives

Part 1: Introduction & Physicochemical Rationale

The Criticality of Purity in Indole Scaffolds Indole-2-carbohydrazide derivatives are privileged structures in drug discovery, exhibiting potent antimicrobial, anticancer (specifically VEGFR-2 inhibition), and antiviral properties.[1] However, the synthesis of these compounds—typically via the hydrazinolysis of indole-2-carboxylates—often yields crude products contaminated with unreacted hydrazine hydrate, starting esters, and symmetrical di-hydrazide byproducts.[1]

Achieving pharmaceutical-grade purity (>98%) is not merely a regulatory checkbox; it is a stability requirement. Residual hydrazine is genotoxic, and trace transition metals can catalyze the oxidative decomposition of the hydrazide moiety into diazenes.

The Solubility Paradox Effective recrystallization requires a solvent that discriminates between the product and its impurities based on temperature. Indole-2-carbohydrazides present a unique solubility profile due to their "Janus-faced" molecular architecture:

  • The Indole Core: A hydrophobic, pi-electron-rich aromatic system that favors non-polar interactions and pi-stacking.

  • The Carbohydrazide Tail (-CONHNH₂): A polar, hydrogen-bond donor/acceptor motif that requires protic or highly polar aprotic solvents for solvation.[1]

The "Goldilocks" Solvent Consequently, non-polar solvents (Hexane, Toluene) fail to dissolve the compound even at boiling, while highly polar aprotic solvents (DMSO, DMF) often dissolve it too well, preventing precipitation.[1] Ethanol (EtOH) emerges as the premier solvent because its ethyl group accommodates the indole lipophilicity, while its hydroxyl group engages the hydrazide tail, exhibiting a steep solubility curve relative to temperature.[1]

Part 2: Solvent Selection Strategy

The following decision matrix guides the selection process based on the specific substitution pattern of the indole ring (e.g., 5-methoxy, 3-phenyl).

Solvent Properties Table
Solvent SystemPolarity IndexBoiling Point (°C)SuitabilityMechanism of Action
Ethanol (95%) 5.278Primary Choice Balances hydrophobic/hydrophilic solvation; steep solubility curve.[1]
Methanol 5.165Secondary Higher solubility power; useful if EtOH yield is low, but recovery can be poor.[1]
EtOH : Water (1:1 to 3:1) Variable~80-90Binary System Water acts as an anti-solvent to force precipitation of hydrophobic derivatives.
DMF : Water 6.4 (DMF)153Difficult Cases For highly insoluble tricyclic or fused-ring derivatives.
Acetonitrile 5.882Alternative Useful for removing polar impurities if protic solvents fail.

Part 3: Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Crude Indole-2-Carbohydrazide SolubilityTest Test Solubility in Boiling Ethanol (95%) Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves Yes Cool to RT Dissolves->Yes Yes No Check Solubility Dissolves->No No (Suspension) CrystalsForm Crystals Form? Yes->CrystalsForm Insoluble Insoluble in EtOH No->Insoluble Success Proceed to Protocol A (Standard EtOH) CrystalsForm->Success Yes (High Yield) TooSoluble Product too soluble CrystalsForm->TooSoluble No (Remains in solution) AddWater Add Water (Anti-solvent) dropwise until cloudy TooSoluble->AddWater SwitchSolvent Switch to DMF or DMSO Insoluble->SwitchSolvent ProtocolB Proceed to Protocol B (Binary Solvent) AddWater->ProtocolB ProtocolC Proceed to Protocol C (High Boiling) SwitchSolvent->ProtocolC

Caption: Decision matrix for selecting the optimal solvent system based on crude compound solubility profiles.

Part 4: Detailed Experimental Protocols

Protocol A: Standard Ethanol Recrystallization

Best for: Unsubstituted or mono-substituted indole-2-carbohydrazides (e.g., 5-methoxy, 5-chloro).[1]

Materials:

  • Crude Indole-2-carbohydrazide[1]

  • Ethanol (95% or Absolute)[1]

  • Activated Charcoal (optional, for colored impurities)[1][2]

  • Celite 545

Step-by-Step Procedure:

  • Dissolution: Place 1.0 g of crude material in a 50 mL Erlenmeyer flask. Add 10 mL of Ethanol.

  • Heating: Heat the mixture to boiling on a hot plate/magnetic stirrer.

    • Observation: If the solid does not dissolve, add EtOH in 2 mL increments, returning to boil after each addition. Do not exceed 30 mL/g.

  • Clarification (Optional): If the solution is dark or contains insoluble particles, add 50 mg of activated charcoal. Boil for 2 minutes. Filter the hot solution through a pre-warmed Celite pad into a clean, pre-warmed flask.

  • Crystal Nucleation: Allow the filtrate to cool slowly to room temperature on a cork ring or wood block. Do not disturb.

    • Mechanism:[1][3] Slow cooling promotes the formation of fewer, larger, and purer crystals by allowing impurities to remain in the mother liquor.[1]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with 2-3 mL of ice-cold Ethanol.

    • Critical Step: Large volumes of wash solvent will redissolve your product.

  • Drying: Dry under vacuum at 40°C or air dry.

Protocol B: Binary Solvent (Ethanol/Water) Method

Best for: Highly soluble derivatives where yield is low in pure ethanol.[1]

Step-by-Step Procedure:

  • Dissolve the crude product in the minimum amount of boiling Ethanol (as in Protocol A).

  • Once dissolved, remove from heat source but keep hot.[1]

  • Add hot distilled water dropwise to the stirring solution.

  • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]

  • Add 2-3 drops of hot Ethanol to just clear the turbidity.

  • Allow to cool slowly. The water increases the polarity of the solvent system, forcing the hydrophobic indole derivative out of solution as it cools.

Part 5: Troubleshooting & Optimization

Figure 2: Recrystallization Workflow & Troubleshooting

RecrystWorkflow Crude Crude Solid Heat Heat in Solvent Crude->Heat FilterHot Filter Hot (Remove insolubles) Heat->FilterHot Cool Controlled Cooling FilterHot->Cool Issue1 Oiling Out? Cool->Issue1 Remedy1 Reheat, add more solvent or seed crystal Issue1->Remedy1 Yes Issue2 No Precipitate? Issue1->Issue2 No Remedy1->Cool Remedy2 Evaporate 20% solvent or Scratch glass Issue2->Remedy2 Yes Collect Collect Crystals Issue2->Collect No (Crystals formed) Remedy2->Cool Dry Dry & Analyze (MP, NMR) Collect->Dry

Caption: Operational workflow including critical checkpoints for "Oiling Out" and "No Precipitation" scenarios.

Common Issues & Fixes:

  • Oiling Out: The compound separates as a liquid droplets rather than crystals.

    • Cause: Solution temperature is above the melting point of the solvated product, or the solvent is too polar.

    • Fix: Reheat to dissolve, add a small amount of a more non-polar solvent (e.g., Toluene), and cool very slowly with vigorous stirring.

  • Colored Impurities: Product is pink or brown (oxidation products).[1]

    • Fix: Use activated charcoal as described in Protocol A. Ensure the charcoal is filtered out while the solution is still near boiling to prevent product loss.

Part 6: References

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives. Source: ResearchGate / Molecules. Context: Describes the synthesis of 3,5-disubstituted indole-2-carbohydrazides and their purification via recrystallization from ethanol. URL:[Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Source: MDPI (Molecules).[1] Context: Details the protocol for reacting substituted benzyl hydrazines with indole-2-carboxylic acid and recrystallizing the final carbohydrazide products from ethanol to yield pure compounds (4a–q). URL:[Link][1]

  • Synthesis and Biological Activity of Some 2,3-Diphenylindole Derivatives. Source: Research & Reviews: Journal of Chemistry. Context: Provides methodology for cyclization and subsequent recrystallization of diphenylindole derivatives using ethanol and ethanol/water systems. URL:[Link][1]

Sources

Application Note: In Vitro Antimicrobial Profiling of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the standardized protocol for evaluating the antimicrobial efficacy of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide . As a member of the indole-2-carbohydrazide class, this molecule presents specific physicochemical challenges—notably high lipophilicity due to the 5-phenoxy substituent and the N-methyl group.

This guide moves beyond generic screening methods, addressing the critical "solubility crash" often observed with hydrophobic indoles in aqueous media. It utilizes the CLSI M07-A10 Broth Microdilution standard, optimized with a resazurin-based viability readout to eliminate false positives caused by compound precipitation.

Target Audience: Medicinal Chemists, Microbiologists, and DMPK Scientists.

Compound Properties & Pre-Analytical Handling[1]

Physicochemical Context

The indole-2-carbohydrazide scaffold is a privileged structure in medicinal chemistry, often acting as a precursor for hydrazones or as a direct inhibitor of bacterial enzymes (e.g., InhA in M. tuberculosis).[1]

  • Hydrophobicity: The 5-phenoxy group significantly increases logP compared to the parent indole.

  • Solubility Profile: High solubility in DMSO; poor solubility in water/media.

  • Stability: The hydrazide moiety (–CONHNH₂) is nucleophilic. Avoid aldehyde-containing solvents (e.g., aged alcohols) to prevent inadvertent hydrazone formation.

Stock Solution Preparation (Critical Step)

Objective: Create a stable stock that prevents precipitation upon dilution into growth media.

ParameterSpecificationRationale
Solvent 100% DMSO (Anhydrous)Ensures complete solubilization of the phenoxy-indole core.
Target Stock Conc. 10 mg/mL (or 25.6 mM)Allows for high-concentration testing while keeping final DMSO < 2%.
Storage -20°C, DesiccatedPrevents hydrolysis of the hydrazide linkage.
Vortexing 30s vigorous vortexingDisrupts micro-aggregates common in phenoxy-substituted indoles.

Primary Assay: Broth Microdilution (MIC)[3]

Principle

The Minimum Inhibitory Concentration (MIC) is determined using cation-adjusted Mueller-Hinton Broth (CAMHB).[2] Due to the potential for the compound to form micro-crystals in broth (mimicking bacterial growth), this protocol enforces a Resazurin (Alamar Blue) colorimetric endpoint rather than simple optical density (OD) turbidity.

Workflow Visualization

The following diagram outlines the dilution logic to maintain solvent integrity.

MIC_Workflow Stock Stock Solution (10 mg/mL in 100% DMSO) Inter Intermediate Plate (2x Conc. in Media) DMSO = 2-4% Stock->Inter Dilute 1:50 into CAMHB Assay Assay Plate (Final Test Conc.) DMSO = 1-2% Inter->Assay 1:1 Transfer to Bacterial Inoculum Readout Resazurin Readout (Fluorescence/Color) Assay->Readout 18-24h Incubation

Figure 1: Step-down dilution strategy to prevent solvent shock to bacteria while maintaining compound solubility.

Detailed Protocol
Step 1: Media Preparation
  • Bacterial Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922) are standard QC strains.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

  • Inoculum: Adjust overnight culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.

Step 2: Compound Dilution (The "2x" Method)

To ensure the final DMSO concentration is constant across all wells, use the "2x" preparation method:

  • Prepare a 2x top concentration of the compound in CAMHB (e.g., 128 µg/mL). Note: This will likely contain 2.56% DMSO.

  • Perform 2-fold serial dilutions in CAMHB (containing 2.56% DMSO) across a sterile dilution plate.

  • Transfer 50 µL of these 2x compound solutions into the final 96-well assay plate.

Step 3: Inoculation [3]
  • Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of compound.

  • Final System:

    • Compound Concentration: 1x (e.g., 64 µg/mL down to 0.125 µg/mL).

    • DMSO Concentration: ~1.28% (Safe for most bacteria; toxic threshold is usually >2-3%).

    • Bacterial Density: ~5 x 10⁵ CFU/mL.

Step 4: Controls (Mandatory)
Control TypeWell ContentsPurpose
Growth Control Media + Bacteria + DMSO (1.28%)Verifies bacteria grow normally in solvent presence.
Sterility Control Media + Compound (Highest Conc.)Checks for media contamination.
Compound Precip. Media + Compound (No Bacteria)CRITICAL: Detects if compound crashes out (false turbidity).
Reference Drug Ciprofloxacin or FluconazoleValidates assay performance against CLSI ranges.
Step 5: Incubation & Readout
  • Incubate at 35 ± 2°C for 16–20 hours (ambient air).

  • Visual Check: Inspect "Compound Precip" wells. If cloudy, turbidity readings are invalid.

  • Resazurin Addition: Add 10 µL of 0.01% Resazurin solution to all wells.

  • Incubate for 1–2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Determination: The MIC is the lowest concentration well that remains blue.

Secondary Assay: Minimum Bactericidal Concentration (MBC)[4]

While MIC measures inhibition, MBC determines if the indole derivative kills the bacteria.

  • Identify the MIC well and the 2 wells with concentrations above the MIC.

  • Remove 10 µL from these wells.

  • Spot onto MHA (Mueller-Hinton Agar) plates (free of antibiotic).

  • Incubate 24h at 37°C.

  • Result: MBC is the concentration killing ≥99.9% of the initial inoculum (typically <5 colonies).

Mechanistic Insight: Time-Kill Kinetics

For advanced profiling, determine if the activity is time-dependent or concentration-dependent.

TimeKill Setup Prepare 4 Flasks: Control, 1x MIC, 2x MIC, 4x MIC Sampling Sample at T=0, 2, 4, 8, 24h Setup->Sampling Plating Serial Dilution & Plating Sampling->Plating Analysis Plot Log10 CFU/mL vs Time Plating->Analysis

Figure 2: Workflow for Time-Kill Kinetic assays to distinguish bacteriostatic vs. bactericidal action.

References & Standards

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.[4][5] Wayne, PA: Clinical and Laboratory Standards Institute; 2015.

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Med Chem Res.[6] (Provides context on the antimicrobial mechanism of the hydrazide moiety).

  • Zhang, H. Z., et al. (2017). Synthesis and antimicrobial activity of novel indole-2-carbohydrazide derivatives.[7][8][9] (Establishes the baseline activity for this chemical class).

  • Sigma-Aldrich Technical Bulletin. DMSO Solubility Data. (Reference for solvent handling of lipophilic indoles).

Sources

Application Note: Preparation and Handling of 1-Methyl-5-Phenoxy-1H-Indole-2-Carbohydrazide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This application note provides a rigorous technical framework for the preparation, storage, and handling of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide (hereafter referred to as MPI-2C ).

MPI-2C is a synthetic indole derivative often explored in medicinal chemistry for its potential as a scaffold in kinase inhibition, antimicrobial activity, or


-glucosidase inhibition. The molecule combines a hydrophobic core (1-methyl-5-phenoxyindole) with a polar, nucleophilic tail (carbohydrazide). This duality presents specific challenges: the phenoxy-indole moiety drives aggregation in aqueous media, while the carbohydrazide group is chemically reactive toward carbonyl impurities.
Physicochemical Profile (Calculated)
PropertyValueNotes
Chemical Formula

Molecular Weight 281.31 g/mol Use this value for Molarity calculations.
Predicted LogP ~3.4 - 3.8Highly lipophilic; low aqueous solubility.
H-Bond Donors 2Hydrazide -NH-NH2
H-Bond Acceptors 3Carbonyl, Phenoxy ether, Indole N
Critical Reactivity Nucleophilic HydrazideAvoid ketones/aldehydes (e.g., Acetone) to prevent hydrazone formation.

Materials & Reagents

To ensure experimental reproducibility, the quality of the solvent is non-negotiable.

  • Compound: MPI-2C (Solid, >95% purity by HPLC).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%).

    • Why: DMSO is hygroscopic. Water absorption significantly decreases the solubility of hydrophobic compounds like MPI-2C and promotes hydrolytic degradation.

    • Storage: Store DMSO over molecular sieves if the bottle has been opened frequently.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Why: Avoid polypropylene (PP) for long-term storage of high-concentration hydrophobic stocks, as leaching of plasticizers can occur. Amber glass protects from photodegradation.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution of MPI-2C.

Calculation Logic

The target concentration is 10 mM (10 mmol/L).




Scientific Insight: Weighing exactly 2.81 mg is difficult on standard analytical balances. It is superior to weigh a larger amount (e.g., 5–10 mg) and adjust the solvent volume to achieve the target concentration. This reduces the percentage error derived from the balance's minimum weight threshold.

Step-by-Step Workflow
  • Weighing:

    • Place a sterile amber glass vial on the balance.

    • Weigh approximately 5.0 mg of MPI-2C solid. Record the exact mass (e.g.,

      
       mg).
      
  • Volume Calculation:

    • Calculate the required DMSO volume (

      
      ) to reach 10 mM:
      
      
      
      
    • Example: For 5.24 mg:

      
      
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Observation: If solid particles remain, sonicate in a water bath at room temperature for 5-minute intervals.

    • Critical Check: Hold the vial up to a light source. Invert it. Look for "schlieren" lines (density waves) or a ring of solid at the meniscus. The solution must be perfectly clear.

  • Aliquoting:

    • Do not store the bulk solution in one vessel. Repeated freeze-thaw cycles introduce atmospheric moisture.

    • Aliquot into 50–100

      
      L portions in small amber glass vials or high-quality PP cryovials.
      
Workflow Diagram

StockPrep Start Start: Solid MPI-2C Weigh Weigh Solid (Record Mass) Start->Weigh Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc AddSolv Add Anhydrous DMSO Calc->AddSolv Mix Vortex & Sonicate AddSolv->Mix Inspect Visual Inspection (Clear Solution?) Mix->Inspect Inspect->Mix No (Particulates) Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Yes Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Gravimetric preparation workflow for MPI-2C stock solutions to ensure concentration accuracy.

Stability and Storage

The Hydrazide Vulnerability

The carbohydrazide moiety (


) is susceptible to oxidation and condensation.
  • Oxidation: Long-term exposure to air can oxidize the hydrazide to an azo or diazo species, turning the solution yellow/brown.

  • Condensation: Hydrazides react rapidly with ketones (e.g., acetone fumes in the lab) to form hydrazones. Never use acetone-washed glassware that hasn't been baked out.

Storage Conditions
ConditionRecommendationDuration
Room Temp (25°C) Avoid < 24 Hours (Degradation risk)
4°C (Fridge) Avoid DMSO freezes at ~18°C. Cycling between liquid/solid at 4°C causes precipitation heterogeneity.
-20°C Standard 3–6 Months (Protect from light/moisture)
-80°C Optimal > 1 Year

Aqueous Dilution & The "Crash" Test

Due to the high lipophilicity (LogP > 3.5) of the phenoxy-indole scaffold, MPI-2C is prone to precipitation when diluted from DMSO into aqueous buffers (e.g., PBS, cell culture media).

The "Crash" Protocol: Before running a biological assay, you must determine the Maximum Tolerable Concentration (MTC) in your assay buffer.

  • Prepare a series of dilutions in DMSO (e.g., 10 mM, 1 mM, 0.1 mM).

  • Dilute these 1000-fold into the assay buffer (e.g., 1

    
    L stock into 999 
    
    
    
    L PBS). Final DMSO concentration = 0.1%.
  • Incubate for 4 hours at assay temperature (usually 37°C).

  • Measure absorbance at 600 nm (turbidity) or centrifuge and analyze the supernatant by HPLC.

Precipitation Logic Diagram

CrashTest Stock 10 mM DMSO Stock Dilution Dilute 1:1000 into Assay Buffer (PBS/Media) Stock->Dilution Incubate Incubate (4h at 37°C) Dilution->Incubate Measure Measure OD600 or Light Scattering Incubate->Measure Decision Turbidity Detected? Measure->Decision Pass Safe for Assay Decision->Pass No Fail Compound Precipitated Decision->Fail Yes (>0.01 OD) Action Reduce Concentration or Add Surfactant (0.01% Tween) Fail->Action

Figure 2: Decision tree for validating the solubility of MPI-2C in aqueous assay media.

References

  • Cheng, X., et al. (2003).[2] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Emadi, M., et al. (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. BMC Chemistry, 17, 60. Retrieved from [Link]

  • Gaylord Chemical. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Retrieved from [Link]

Sources

Application Notes and Protocols: Cyclization Strategies for the Synthesis of Indole-Based 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indole-Oxadiazole Scaffold

In the landscape of medicinal chemistry and drug development, the fusion of privileged heterocyclic scaffolds often leads to the discovery of novel molecular entities with significant therapeutic potential. The indole nucleus, a cornerstone in numerous biologically active natural products and synthetic drugs, is frequently combined with other heterocyclic rings to enhance and diversify its pharmacological profile.[1][2] Among these, the 1,3,4-oxadiazole ring has emerged as a particularly valuable partner.[3][4] The resulting indole-1,3,4-oxadiazole hybrids are a class of compounds that have garnered substantial attention due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[5]

The 1,3,4-oxadiazole moiety is recognized for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities, improving the pharmacokinetic properties of drug candidates.[6] This guide provides an in-depth exploration of the key cyclization methods to convert indole carbohydrazides, the primary precursors, into the corresponding 1,3,4-oxadiazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the optimal synthetic strategy for their specific research objectives.

Precursor Synthesis: Preparation of Indole Carbohydrazide

The common gateway to the target compounds is the synthesis of an indole carbohydrazide. This is typically achieved through the hydrazinolysis of an corresponding indole ester.

General Workflow for Indole Carbohydrazide Synthesis

G IndoleEster Indole-3-Carboxylic Acid or Ester Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) IndoleEster->Hydrazine Reactant Solvent Ethanol (EtOH) Hydrazine->Solvent in Reflux Reflux Solvent->Reflux Reaction Condition IndoleCarbohydrazide Indole-3-Carbohydrazide Reflux->IndoleCarbohydrazide Product

Caption: General workflow for the synthesis of indole-3-carbohydrazide.

Protocol 1: Synthesis of Indole-3-Carbohydrazide

This protocol is a standard and widely adopted method for the preparation of the key carbohydrazide intermediate.

Materials:

  • Indole-3-carboxylic acid ethyl ester

  • Hydrazine hydrate (99-100%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, filter funnel, and filter paper

Procedure:

  • To a solution of indole-3-carboxylic acid ethyl ester (1 equivalent) in absolute ethanol (10-15 mL per gram of ester) in a round-bottom flask, add hydrazine hydrate (5-10 equivalents) dropwise at room temperature with continuous stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated mixture into cold water with stirring.

  • The resulting solid precipitate (indole-3-carbohydrazide) is collected by filtration.

  • Wash the solid with cold water and then recrystallize from ethanol or an appropriate solvent system to obtain the pure product.[2][7]

Cyclization Methodologies for 1,3,4-Oxadiazole Formation

The transformation of the indole carbohydrazide into the 1,3,4-oxadiazole ring can be accomplished through several distinct chemical pathways. The choice of method often depends on the nature of the desired substituent at the 5-position of the oxadiazole ring, as well as considerations of reagent availability, reaction conditions, and functional group tolerance.

Method 1: Dehydrative Cyclization with Carboxylic Acids using POCl₃

This is one of the most classical and widely used methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. The reaction involves the condensation of a carbohydrazide with a carboxylic acid, followed by cyclodehydration, which is efficiently promoted by phosphorus oxychloride (POCl₃).[8][9]

Mechanism: The reaction proceeds through the formation of an N-acylhydrazide intermediate, which then undergoes intramolecular cyclization and dehydration facilitated by POCl₃ to yield the 1,3,4-oxadiazole.

G cluster_0 Dehydrative Cyclization with POCl₃ IndoleCarbohydrazide Indole Carbohydrazide POCl3 POCl₃ IndoleCarbohydrazide->POCl3 Reacts with CarboxylicAcid Aromatic Carboxylic Acid CarboxylicAcid->POCl3 Intermediate N,N'-Diacylhydrazine Intermediate POCl3->Intermediate Forms Oxadiazole 2-(Indolyl)-5-Aryl-1,3,4-Oxadiazole Intermediate->Oxadiazole Cyclodehydration

Caption: Reaction pathway for POCl₃-mediated cyclization.

Protocol 2: Synthesis of 2-(Indol-3-yl)-5-Aryl-1,3,4-Oxadiazole using POCl₃

Materials:

  • Indole-3-carbohydrazide (from Protocol 1)

  • Substituted aromatic carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Stirring apparatus

Procedure:

  • In a clean, dry round-bottom flask, place a mixture of indole-3-carbohydrazide (1 equivalent) and the desired aromatic carboxylic acid (1.1 equivalents).

  • Cool the flask in an ice bath.

  • Carefully and slowly add phosphorus oxychloride (POCl₃, 5-10 mL per gram of carbohydrazide) to the mixture with continuous stirring. Caution: This addition is exothermic and should be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, and then heat to 80-100 °C for 2-4 hours, or as determined by TLC monitoring.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The solid product that precipitates out is collected by filtration.

  • Wash the crude solid thoroughly with water and then recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[2][5]

Method 2: Cyclization with Carbon Disulfide (CS₂)

This method is particularly useful for the synthesis of 5-(indolyl)-1,3,4-oxadiazole-2-thiols. The reaction of a carbohydrazide with carbon disulfide in a basic medium leads to the formation of a dithiocarbazate salt, which upon cyclization, yields the oxadiazole-thiol.[10]

Mechanism: The carbohydrazide acts as a nucleophile, attacking the electrophilic carbon of CS₂. The resulting intermediate undergoes intramolecular cyclization with the elimination of hydrogen sulfide in the presence of a base to form the stable 1,3,4-oxadiazole-2-thiol ring.[11][12]

G cluster_1 Cyclization with Carbon Disulfide IndoleCarbohydrazide Indole Carbohydrazide CS2 Carbon Disulfide (CS₂) IndoleCarbohydrazide->CS2 Nucleophilic Attack Base Base (e.g., KOH) CS2->Base in Intermediate Dithiocarbazate Intermediate Base->Intermediate Forms OxadiazoleThiol 5-(Indolyl)-1,3,4-Oxadiazole-2-thiol Intermediate->OxadiazoleThiol Intramolecular Cyclization

Caption: Pathway for the synthesis of oxadiazole-2-thiols using CS₂.

Protocol 3: Synthesis of 5-(Indol-3-yl)-1,3,4-oxadiazole-2-thiol

Materials:

  • Indole-3-carbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dilute Hydrochloric acid (HCl)

  • Reflux apparatus

Procedure:

  • Dissolve indole-3-carbohydrazide (1 equivalent) and potassium hydroxide (1.5 equivalents) in absolute ethanol (20 mL) in a round-bottom flask.

  • To this solution, add carbon disulfide (2 equivalents) dropwise with stirring.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under vacuum.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 5-(indol-3-yl)-1,3,4-oxadiazole-2-thiol.[10][13]

Method 3: Oxidative Cyclization of Indole-Hydrazide-Hydrazones with Iodine

This is an efficient method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles starting from an intermediate hydrazide-hydrazone, which is formed by the condensation of an indole carbohydrazide with an aldehyde. Molecular iodine is used as a mild and effective oxidizing agent to facilitate the cyclization.[7][14]

Mechanism: The hydrazide-hydrazone intermediate undergoes oxidative cyclization mediated by iodine. The iodine promotes the intramolecular cyclization and subsequent elimination of hydrogen iodide to form the aromatic oxadiazole ring.

G cluster_2 Iodine-Mediated Oxidative Cyclization IndoleCarbohydrazide Indole Carbohydrazide Aldehyde Aromatic Aldehyde IndoleCarbohydrazide->Aldehyde Condensation Hydrazone Indole-Hydrazide-Hydrazone Aldehyde->Hydrazone Forms Iodine I₂ / K₂CO₃ Hydrazone->Iodine Reacts with Oxadiazole 2-(Indolyl)-5-Aryl-1,3,4-Oxadiazole Iodine->Oxadiazole Oxidative Cyclization

Caption: Workflow for iodine-mediated oxidative cyclization.

Protocol 4: Synthesis of 2-(Indol-3-yl)-5-Aryl-1,3,4-Oxadiazole via Oxidative Cyclization

Step A: Synthesis of Indole-Hydrazide-Hydrazone

  • To a solution of indole-3-carbohydrazide (1 equivalent) in ethanol (15 mL), add the desired aromatic aldehyde (1 equivalent) and a few drops of glacial acetic acid.

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the hydrazide-hydrazone intermediate.[7]

Step B: Oxidative Cyclization

  • In a round-bottom flask, dissolve the indole-hydrazide-hydrazone from Step A (1 equivalent) in dimethyl sulfoxide (DMSO, 10 mL).

  • Add potassium carbonate (K₂CO₃, 3 equivalents) and molecular iodine (I₂, 1.2 equivalents) to the solution.

  • Heat the mixture at 100 °C with stirring for 4-6 hours.[7][15]

  • After cooling, pour the reaction mixture into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with a dilute sodium thiosulfate solution (to remove excess iodine) followed by water, and then dried.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.[7][14]

Method 4: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

1,1'-Carbonyldiimidazole (CDI) is a versatile and mild reagent for effecting cyclodehydration reactions. It can be used to synthesize 1,3,4-oxadiazol-2(3H)-ones from hydrazides.[16] In a one-pot synthesis, CDI can activate a carboxylic acid for reaction with a hydrazine to form a hydrazide, and then a second equivalent of CDI can act as a carbonyl source for the subsequent cyclization.[16][17]

Mechanism: CDI activates the hydrazide, which then undergoes intramolecular cyclization. The imidazole group is a good leaving group, facilitating the ring closure to form the oxadiazole ring.

Protocol 5: One-Pot Synthesis of 3-Aryl-5-(indol-3-yl)-1,3,4-oxadiazol-2(3H)-one

Materials:

  • Indole-3-carboxylic acid

  • Substituted arylhydrazine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Reaction vessel

Procedure:

  • To a solution of indole-3-carboxylic acid (1 equivalent) in THF, add CDI (1.1 equivalents) and stir at room temperature for 1 hour to activate the carboxylic acid.

  • Add the substituted arylhydrazine (1 equivalent) to the reaction mixture and continue stirring for 24 hours to form the intermediate hydrazide.

  • Add a second equivalent of CDI (1.1 equivalents) to act as the carbonyl source, followed by the addition of triethylamine (TEA, 2 equivalents) to initiate the cyclization.

  • Reflux the reaction mixture for 24-48 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 1,3,4-oxadiazol-2(3H)-one.[16]

Comparative Summary of Cyclization Methods

MethodReagentsKey IntermediateAdvantagesDisadvantagesTypical Yields
POCl₃ Dehydration Carboxylic Acid, POCl₃N,N'-DiacylhydrazineWidely applicable, high yields, one-pot from carbohydrazide.Harsh reagent (POCl₃), requires anhydrous conditions, limited functional group tolerance.70-95%[2][10]
Carbon Disulfide CS₂, KOHDithiocarbazateSpecific for 2-thiol derivatives, good yields.Use of toxic and flammable CS₂, requires basic conditions.65-88%[10]
Iodine Oxidation Aldehyde, I₂, K₂CO₃Hydrazide-hydrazoneMild conditions, good functional group tolerance.Two-step process (hydrazone formation then cyclization).75-90%[10]
CDI Cyclization Carboxylic Acid, Hydrazine, CDI, TEAAcylhydrazideMild conditions, one-pot potential from carboxylic acid.Longer reaction times, may require chromatography for purification.51-98%[16]

Conclusion

The synthesis of indole-based 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry with significant implications for drug discovery. The choice of cyclization method is a critical decision that should be guided by the specific synthetic target, the desired substitution pattern, and the available laboratory resources. The protocols detailed in this guide, from the classical POCl₃-mediated dehydration to milder oxidative and CDI-based methods, provide researchers with a robust toolkit for accessing this important class of molecules. By understanding the underlying mechanisms and procedural nuances of each method, scientists can confidently and efficiently construct libraries of indole-oxadiazole derivatives for biological evaluation, paving the way for the development of new therapeutic agents.

References

  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1304. [Link]

  • Tripathi, S., et al. (2024). Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. Current Organic Chemistry, 29(8). [Link]

  • (2025). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry. [Link]

  • Ahmed, H. A., et al. (2025). Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities. Chemical Methodologies, 9(12), 1130-1142. [Link]

  • (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

  • (n.d.). Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole. [Link]

  • (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. [Link]

  • Sandström, J. (n.d.). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part I. Reactions with Orthoesters. Scilit. [Link]

  • Ahmed, H. A., et al. (2025). Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities. Chemical Methodologies. [Link]

  • Ng, Y. X. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. [Link]

  • (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

  • Ahmed, H. A., et al. (2025). Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities. ResearchGate. [Link]

  • de Fátima, Â., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(9), 10192-10231. [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]

  • (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. [Link]

  • Combs, A. P., et al. (2002). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Tetrahedron Letters, 43(42), 7677-7679. [Link]

  • (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • (n.d.). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. National Center for Biotechnology Information. [Link]

  • Johnston, J. N., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2790-2794. [Link]

  • Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1849-1875. [Link]

  • (n.d.). Orthoesters in heterocycle synthesis. Semantic Scholar. [Link]

  • (n.d.). 1,1′-Carbonyldiimidazole-mediated transformation of allomaltol containing hydrazides into substituted 3-acetyltetronic acids. Organic & Biomolecular Chemistry. [Link]

  • (2025). Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and their acetylcholinesterase inhibition properties. ResearchGate. [Link]

  • (2024). Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. [Link]

  • (2025). A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. ResearchGate. [Link]

  • (2025). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[7][13][18]Triazolo[4,3-a]pyridines. ResearchGate. [Link]

  • Liu, F., et al. (2024). I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide. Organic Chemistry Portal. [Link]

  • Hajinasiri, R. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. Molecular Diversity. [Link]

  • (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2402. [Link]

  • Johnston, J. N., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. National Center for Biotechnology Information. [Link]

  • (2023). Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors. National Center for Biotechnology Information. [Link]

  • (n.d.). Green oxidative cyclization to access 2,5-disubstituted-1,3,4-oxadiazoles from aldehydes and hydrazide derivatives using FeBr3 catalyst and hydrogen peroxide. ResearchGate. [Link]

  • (n.d.). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. RSC Publishing. [Link]

  • Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

  • Hajinasiri, R. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. R Discovery. [Link]

  • Gary, S., & Bloom, S. (2022). Peptide Carbocycles: From -SS- to -CC- via a Late-Stage "Snip-and-Stitch". ACS Central Science, 8(11), 1537-1547. [Link]

  • (2025). A facile method for the preparation of sugar orthoesters promoted by anhydrous sodium bicarbonate. ResearchGate. [Link]

  • (n.d.). Orthoester. chemeurope.com. [Link]

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Application Note: Microwave-Assisted Synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

Indole derivatives are widely recognized for their profound pharmacological potential, serving as critical scaffolds in anti-inflammatory, anti-microbial, anti-viral, and anti-cancer agents[1]. Within this chemical space, indole-2-carbohydrazides are highly valued as versatile intermediates for the synthesis of complex bioactive heterocycles, including oxadiazoles, triazoles, and Schiff bases[2].

The synthesis of 1-methyl-1H-indole-2-carbohydrazide derivatives typically involves a multi-step sequence: esterification of the indole-2-carboxylic acid, N-alkylation, and finally, hydrazinolysis[3]. The conventional general procedure for hydrazinolysis relies on reacting the ester with hydrazine hydrate in absolute ethanol under prolonged thermal reflux[4]. However, for sterically hindered or electron-rich substrates like 5-phenoxy substituted indoles, conventional thermal heating is highly inefficient. The electron-donating nature of the indole core reduces the electrophilicity of the C2-ester carbonyl, often requiring 12–24 hours of reflux, which can lead to thermal degradation and diminished yields.

To overcome these thermodynamic bottlenecks, microwave-assisted synthesis protocols have emerged as a powerful alternative[3]. Microwave irradiation induces rapid dielectric heating of polar solvents (such as ethanol and hydrazine), resulting in uniform volumetric heating and enhanced molecular collision rates. This specific microwave effect tremendously enhances the reaction rate compared to conventional methods[2], and has a profound effect on overall reaction speed and purity[5].

Experimental Design & Workflow

The synthesis is executed in two primary stages: the base-mediated N-methylation of the starting ester, followed by the microwave-accelerated hydrazinolysis.

G A Ethyl 5-phenoxy-1H-indole -2-carboxylate B N-Methylation (MeI, K2CO3, DMF) A->B C Ethyl 1-methyl-5-phenoxy -1H-indole-2-carboxylate B->C D MW Hydrazinolysis (NH2NH2·H2O, EtOH, 120°C) C->D E 1-methyl-5-phenoxy-1H -indole-2-carbohydrazide D->E

Workflow for the microwave-assisted synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide.

Causality of Reagent Selection
  • Potassium Carbonate (

    
    ):  Selected over stronger bases (like NaH) for the N-methylation step to prevent premature hydrolysis of the ethyl ester while effectively deprotonating the indole N-H.
    
  • Absolute Ethanol & 80% Hydrazine Hydrate: Ethanol acts as an excellent microwave-absorbing solvent (high loss tangent). The excess hydrazine drives the equilibrium of the acyl substitution forward, ensuring complete conversion within a compressed timeframe.

G2 A Microwave Irradiation (2.45 GHz) B Dielectric Polarization of Ethanol & Hydrazine A->B C Rapid Volumetric Heating & Molecular Agitation B->C D Enhanced Nucleophilic Attack on Ester Carbonyl C->D E Accelerated Hydrazinolysis (10 mins vs 18 hours) D->E

Mechanistic sequence of microwave-accelerated hydrazinolysis via dielectric heating.

Quantitative Data & Optimization

The transition from conventional thermal heating to microwave irradiation requires careful parameter optimization. The table below summarizes the quantitative improvements achieved through microwave-assisted organic synthesis (MAOS).

Synthesis ParameterConventional Thermal RefluxMicrowave Optimization 1Microwave Optimization 2 (Ideal)
Heating Source Oil BathDedicated MW ReactorDedicated MW Reactor
Temperature 80°C (Reflux limit)100°C (Sealed Vial)120°C (Sealed Vial)
Reaction Time 18 Hours25 Minutes10 Minutes
Hydrazine Equivalents 10 eq.5 eq.5 eq.
Isolated Yield (%) 62%84%94%
Purity (HPLC) 85% (Thermal degradation)95%>98%

Step-by-Step Methodologies

Protocol A: N-Methylation of Ethyl 5-phenoxy-1H-indole-2-carboxylate
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5.0 mmol of ethyl 5-phenoxy-1H-indole-2-carboxylate in 15 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 7.5 mmol (1.5 eq) of finely powdered anhydrous

    
    . Stir the suspension at room temperature for 15 minutes to initiate deprotonation.
    
  • Alkylation: Dropwise, add 6.0 mmol (1.2 eq) of methyl iodide (

    
    ) via syringe.
    
  • Reaction & Self-Validation: Stir the mixture at room temperature for 4 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.4) will disappear, replaced by a less polar spot (Rf ~0.6). FTIR will confirm the disappearance of the N-H stretch at ~3300 cm⁻¹.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate.
    
Protocol B: Microwave-Assisted Hydrazinolysis
  • Vial Preparation: Transfer 3.0 mmol of the intermediate ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate into a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar.

  • Solvent & Reagent Addition: Add 4.0 mL of absolute ethanol, followed by 15.0 mmol (5.0 eq) of 80% hydrazine hydrate (

    
    ).
    
  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to:

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Maximum Power: 200 W (The system will auto-modulate power to maintain temperature).

    • Cooling: Enable rapid compressed air cooling post-reaction.

  • Isolation & Self-Validation: Upon cooling to room temperature, the product often begins to crystallize. Pour the mixture into 20 mL of ice-cold water and stir vigorously for 10 minutes.

    • Self-Validating Checkpoint: The phase-separation validates the reaction. The highly polar unreacted hydrazine and ethanol remain in the aqueous phase, while the target carbohydrazide—driven by the hydrophobic 5-phenoxy and indole core—precipitates cleanly as a white-to-off-white solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold water (2 x 10 mL) to remove residual hydrazine, and dry in a vacuum desiccator over

    
    . Recrystallize from minimal hot ethanol if absolute analytical purity is required.
    

References

1.1. Microwave assisted syntheses and biological activity of some pyrazoles and thiazolidinones derived from 1h-indole-2- carbohydrazides - ResearchGate - [Link]

1.3. Synthesis of Medicinally Important Indole Derivatives: A Review - Open Medicinal Chemistry Journal -[Link]

1.8. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - MDPI -[Link]

1.10. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed - [Link]

Sources

Application Note: Advanced Thin Layer Chromatography (TLC) Methodologies for Phenoxy Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Phenoxy indoles represent a highly versatile class of pharmacophores, frequently utilized in the development of 5-HT6 receptor antagonists, PFKFB3 kinase inhibitors, and neuroprotective agents targeting amyloid-beta aggregation[1][2][3]. Structurally, these molecules present a unique chromatographic challenge. They combine the electron-rich, hydrogen-bonding capacity of the indole core (specifically the pyrrole N-H) with the lipophilic, sterically demanding phenoxy ether linkage.

When performing normal-phase Thin Layer Chromatography (TLC) on silica gel, the slightly basic and highly polarizable nature of the indole nitrogen often interacts strongly with the acidic silanol groups (Si-OH) of the stationary phase. This interaction frequently results in severe tailing or streaking, obscuring resolution and complicating subsequent flash column chromatography scale-ups[4]. This application note provides a comprehensive, self-validating framework for selecting solvent systems, optimizing resolution, and visualizing phenoxy indoles.

Chromatographic Behavior & Solvent System Selection

The Causality of Solvent Selectivity

Normal-phase TLC relies on the competition between the mobile phase and the analyte for the active sites on the silica gel. For phenoxy indoles, a binary solvent system comprising a non-polar hydrocarbon (e.g., hexane or heptane) and a polar modifier (e.g., ethyl acetate or dichloromethane) is the standard starting point[4][5].

  • Hexane/Ethyl Acetate (EtOAc): This is the most ubiquitous system. The ethyl acetate acts as the hydrogen-bond acceptor, competing with the silica gel for the indole N-H. Depending on the substitution pattern of the phenoxy indole, ratios typically range from 1:9 to 1:1 (EtOAc:Hexane). For instance, highly substituted phenoxy indoles often exhibit optimal retention factors (

    
    ) around 0.22 to 0.30 in 1:1 to 3:7 EtOAc:Hexane systems[1][2][6].
    
  • Toluene or Dichloromethane (DCM) Substitution: If hexane/EtOAc fails to resolve structurally similar phenoxy indole impurities, switching the non-polar component to toluene or DCM alters the selectivity group (Class VII and Class V, respectively)[5]. Toluene's pi-pi stacking capabilities can differentially interact with the phenoxy and indole aromatic rings, often providing superior resolution for closely eluting isomers[5].

Mitigating Tailing via Silica Deactivation

If streaking is observed, it is a direct consequence of the analyte's basicity interacting with the acidic silica[4]. To establish a self-validating resolution, the protocol must neutralize these sites. The addition of 1–3% Triethylamine (TEA) to the mobile phase dynamically deactivates the silanol groups. The TEA binds to the acidic sites more strongly than the indole, allowing the phenoxy indole to elute as a tight, symmetrical band[4].

Visualization and Colorimetric Detection

Because phenoxy indoles are colorless to the naked eye, post-development visualization is critical.

Non-Destructive: UV Fluorescence Quenching

Due to the extended conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system of the indole and phenoxy rings, these compounds are highly UV-active. On a standard silica gel plate impregnated with a fluorescent indicator (F254), phenoxy indoles will quench the fluorescence, appearing as distinct dark spots under short-wave UV light (254 nm).
Destructive: Ehrlich's Reagent Derivatization

To confirm the presence of the indole core specifically, chemical derivatization using Ehrlich's Reagent (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-dimethylaminobenzaldehyde, or 

-DMAB, in acidic ethanol) is the gold standard[7].
  • Mechanistic Causality: The electrophilic aldehyde carbon of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -DMAB undergoes an acid-catalyzed condensation with the electron-rich pyrrole ring of the indole (typically at the highly nucleophilic C2 or C3 position)[7]. This forms a highly conjugated, resonance-stabilized carbenium ion (a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    -bis(indolyl)methane derivative), which absorbs visible light strongly, yielding a vivid blue, purple, or pink spot[7].
  • Note on Phenoxy Substitution: If the phenoxy group or other substituents sterically hinder or electronically deactivate the C2/C3 positions, the colorimetric shift may alter (e.g., appearing yellow or orange instead of purple)[8].

Workflows and Logical Relationships

The following Graphviz diagram illustrates the logical decision tree for optimizing the TLC of a novel phenoxy indole derivative.

G Start Synthesized Phenoxy Indole Spotting Spot on Silica Gel 60 F254 Start->Spotting Solvent Develop in Hexane:EtOAc (8:2) Spotting->Solvent CheckUV Visualize under UV 254 nm Solvent->CheckUV Tailing Is Tailing/Streaking Observed? CheckUV->Tailing AddTEA Add 1-2% Triethylamine (TEA) to Mobile Phase Tailing->AddTEA Yes Resolution Is Rf between 0.2 - 0.4? Tailing->Resolution No AddTEA->Solvent Re-run AdjustPolarity Adjust EtOAc Ratio or Switch to Toluene Resolution->AdjustPolarity No Stain Apply Ehrlich's Reagent (p-DMAB) & Heat Resolution->Stain Yes AdjustPolarity->Solvent Re-run Result Confirm Indole Core (Blue/Purple Spot) Stain->Result

Figure 1: Decision matrix for the chromatographic optimization and validation of phenoxy indole derivatives.

Standardized Experimental Protocols

Protocol A: Baseline TLC Method Development

This protocol ensures reproducible


 values by eliminating chamber saturation variables.
  • Chamber Preparation: Line a glass TLC chamber with a piece of filter paper. Add 10 mL of the selected solvent system (e.g., 20% EtOAc in Hexane). Close the lid and allow the chamber to equilibrate for 15 minutes. Causality: The filter paper acts as a wick, saturating the chamber atmosphere with solvent vapor. This prevents the solvent from evaporating off the face of the TLC plate during development, which would otherwise cause artificially high

    
     values and band broadening.
    
  • Sample Preparation: Dissolve 1-2 mg of the phenoxy indole in 0.5 mL of a volatile solvent (e.g., DCM or EtOAc).

  • Spotting: Using a glass microcapillary tube, apply a 1-2

    
    L spot onto a Silica Gel 60 F254 plate, 1.5 cm from the bottom edge. Keep the spot diameter under 2 mm to ensure high resolution.
    
  • Development: Place the plate in the saturated chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove and immediately mark the solvent front with a pencil.

  • Visualization: Dry the plate gently with compressed air. Examine under 254 nm UV light and outline the dark spots.

Protocol B: 2D TLC for On-Column Stability Assessment

Indoles can occasionally oxidize or degrade when exposed to the acidic surface of silica gel and atmospheric oxygen[4]. This self-validating protocol determines if the analyte is stable enough for subsequent silica gel column chromatography.

  • Spotting: Obtain a square TLC plate (e.g., 5x5 cm). Spot the phenoxy indole sample in the bottom-left corner, 1 cm from both edges[4].

  • First Dimension: Develop the plate in the optimized solvent system. Remove, mark the solvent front, and dry the plate completely under a stream of nitrogen for 5 minutes.

  • Second Dimension: Rotate the plate 90 degrees so that the line of the newly separated spots now forms the bottom baseline. Develop the plate a second time in the exact same solvent system[4].

  • Validation Analysis: Visualize under UV 254 nm.

    • Stable: All spots will lie perfectly on a diagonal line drawn from the origin to the intersection of the two solvent fronts[4].

    • Unstable: If spots appear off the diagonal, the compound is degrading on the silica gel during the drying/running phase[4]. (Solution: Switch to neutral alumina or deactivate silica with TEA).

Protocol C: Ehrlich's Reagent Staining
  • Reagent Preparation: Dissolve 1.0 g of

    
    -dimethylaminobenzaldehyde (
    
    
    
    -DMAB) in 50 mL of 95% ethanol. Carefully add 50 mL of concentrated hydrochloric acid (HCl)[7]. Store in a dark, glass-stoppered bottle.
  • Application: In a well-ventilated fume hood, lightly mist the developed and dried TLC plate with the reagent using a glass atomizer.

  • Development: Gently heat the plate with a heat gun (approx. 100°C) until distinct colored spots (typically purple, blue, or pink) appear[4][7].

Quantitative Data Summaries

Table 1: Solvent System Selection Guide for Phenoxy Indoles
Solvent System (v/v)Selectivity ClassTypical ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Impact
Primary Application / Causality
Hexane : EtOAc (8:2)Class VIa (EtOAc)Low (0.1 - 0.3)Standard starting point for non-polar, highly substituted phenoxy indoles[5][6].
Hexane : EtOAc (1:1)Class VIa (EtOAc)High (0.4 - 0.7)Used for polar phenoxy indoles containing free N-H or additional hydroxyl/amine groups[2].
Toluene : EtOAc (9:1)Class VII (Toluene)ModerateToluene provides

interactions, altering selectivity to resolve closely related structural isomers[5].
DCM : MeOH (9.5:0.5)Class II (MeOH)HighUsed only when the phenoxy indole is highly polar and fails to migrate in Hexane/EtOAc.
Any system + 2% TEAModifierSharpens bandsDeactivates acidic silanol groups, preventing the basic indole nitrogen from streaking[4].
Table 2: Visualization Matrix
Visualization MethodMechanism of ActionExpected ObservationSpecificity
UV Light (254 nm)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

transition quenching
Dark spot on a green fluorescent background.Low (Detects any conjugated aromatic system).
Ehrlich's ReagentElectrophilic aromatic substitution at C2/C3Vivid blue, purple, or pink spot[4][7].High (Specific to indoles and pyrroles)[4].
Iodine VaporReversible complexation with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-electrons
Temporary yellow-brown spot.Low (Universal semi-destructive stain)[4].
Potassium PermanganateOxidation of double bonds/functional groupsYellow/brown spot on a bright purple background[4].Low (Universal destructive stain)[4].

References

  • Air Unimi. Computationally aided rational design, synthesis and evaluation of PFKFB3 ligands for atherosclerotic plaque stabilisation. Università degli Studi di Milano.[Link]

  • Wikipedia. Ehrlich's reagent. Wikimedia Foundation. [Link]

  • Pharmaspire. Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents. ISF College of Pharmacy.[Link]

  • Reddit. Ehrlich's Reagent: Yellow Color Indication?. r/chemistry.[Link]

  • PMC. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. National Institutes of Health.[Link]

  • ResearchGate. Product in indole detection by Ehrlich's reagent. ResearchGate. [Link]

  • Biotage. Using TLC to Scout Flash Chromatography Solvents. Biotage. [Link]

  • Google Patents. HRP20030771A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor.

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Guidelines for handling and storage of sensitive carbohydrazide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbohydrazide (


) and its derivatives serve as critical high-energy intermediates in pharmaceutical synthesis (e.g., pyrazole-based pharmacophores) and energetic materials science. While bulk carbohydrazide is often dismissed as a mere oxygen scavenger, research-grade and functionalized carbohydrazide derivatives exhibit dual-sensitivity : they are chemically labile to oxidative/hydrolytic degradation and, in specific coordination environments, physically sensitive to electrostatic discharge (ESD) and friction.

This guide moves beyond standard MSDS recommendations, providing a self-validating workflow for researchers handling these compounds in high-stakes drug development and materials engineering.

Physicochemical Sensitivity Profile

To handle these compounds effectively, one must understand the mechanism of their failure. Carbohydrazide sensitivity is governed by two primary degradation vectors:

A. Oxidative Instability (Chemical Failure)

Carbohydrazide is a potent reducing agent.[1] In the presence of atmospheric oxygen, particularly in solution or moist environments, it undergoes auto-oxidation. This process is often catalyzed by trace metal ions (


, 

), leading to the formation of nitrogen gas and water, rendering the compound stoichiometry useless for precise synthesis.
  • Mechanism:

    
    
    
  • Consequence: Loss of nucleophilicity; introduction of radical species that may interfere with sensitive coupling reactions.

B. Energetic Instability (Physical Failure)

Certain carbohydrazide derivatives, especially metal complexes (e.g., Zinc Carbohydrazide Perchlorates), are energetic materials. They possess a high nitrogen content and can deflagrate upon friction or static discharge. Even non-complexed derivatives can accumulate static charge due to their crystalline lattice structure.

Protocol 1: The "Zero-Oxide" Storage System

Objective: Maintain purity >99.5% over 12 months.

Standard refrigeration is insufficient for sensitive derivatives. Adhere to the "Double-Barrier Inert" protocol.

Step-by-Step Storage Workflow:
  • Primary Container: Use amber borosilicate glass with a PTFE-lined screw cap. Avoid metal containers (catalytic degradation risk) or standard polyethylene (oxygen permeability).

  • Atmosphere Exchange:

    • Do not simply close the jar.

    • Flush the headspace with dry Argon (Ar) or Nitrogen (

      
      ) for 30 seconds before sealing. Argon is preferred due to its higher density, forming a "blanket" over the crystals.
      
  • Secondary Containment: Place the primary container inside a vacuum desiccator or a mylar foil bag with an oxygen scavenger packet (e.g., iron-based absorber) and a silica gel sachet.

  • Temperature Control: Store at 2°C – 8°C .

    • Critical Note: Allow the container to warm to room temperature before opening to prevent condensation. Moisture initiates hydrolysis immediately.

Visualization: Storage Logic Flow

StorageProtocol cluster_maintenance Maintenance Cycle Receiving Receive Compound CheckSeal Integrity Check (Seal/Color) Receiving->CheckSeal Decision Pass? CheckSeal->Decision Quarantine Quarantine/Dispose Decision->Quarantine No Prep Equilibrate to RT (Prevent Condensation) Decision->Prep Yes Inert Argon Flush Headspace Prep->Inert Secondary Secondary Containment (Desiccant + O2 Scavenger) Inert->Secondary Storage Store at 4°C Secondary->Storage Storage->Prep Use

Figure 1: Logic flow for the receipt and "Double-Barrier" storage of sensitive carbohydrazides.

Protocol 2: Safe Handling & Dissolution

Objective: Prevent ESD ignition and hydrolytic degradation during experimental setup.

A. ESD Mitigation (For Energetic Derivatives)
  • Grounding: Operator must wear an antistatic wrist strap connected to an earth ground.

  • Tools: Use non-sparking spatulas (wood, PTFE, or beryllium-copper). Never use stainless steel spatulas with dry, crystalline carbohydrazide derivatives.

  • Surface: Work on a grounded antistatic mat.

B. Solubilization Technique

Carbohydrazides hydrolyze in water, a reaction accelerated by heat and acidity.

  • Solvent Choice: Prefer anhydrous alcohols (Methanol, Ethanol) or DMSO for organic synthesis. If water is required, use degassed (freeze-pump-thaw cycled) deionized water.

  • Temperature: Dissolve at the lowest possible temperature. Do not heat above 50°C to assist dissolution; instead, use sonication (short bursts to avoid heating).

  • Usage Window: Prepare solutions immediately before use. The half-life of carbohydrazide in oxygenated water at pH 7 is significantly shorter than in dry solvents.

Protocol 3: Self-Validating Quality Control (SVQC)

Trustworthiness Directive: Do not assume the reagent is pure just because it was stored correctly. Perform this 3-tier check before committing the material to a high-value reaction.

TierValidation MethodAcceptance CriteriaScientific Rationale
1 Visual Inspection White crystalline solid. No yellowing or caking.Yellowing indicates oxidation (formation of azines/hydrazones). Caking indicates moisture absorption.
2 Melting Point (Capillary) Sharp melt (Range < 2°C). Typical: 153-154°C (dec).Impurities (hydrolysis products) cause MP depression and broadening.
3 Iodometric Titration >98% Hydrazine content equivalent.Quantitative verification of reducing power. Oxidized material will not consume iodine.
Tier 3 Methodology: Rapid Iodometric Spot Check
  • Dissolve 50 mg of sample in 50 mL water.

  • Add sodium bicarbonate (buffer).

  • Titrate with 0.1 N Iodine solution until a faint yellow color persists.

  • Calculation: Purity is directly proportional to iodine consumption. (Reference: Vogel’s Textbook of Quantitative Chemical Analysis).

Degradation Pathways & Troubleshooting

Understanding the degradation allows for better troubleshooting. If your yield is low, check if the "Reductive Failure" pathway occurred.

Degradation cluster_ox Oxidative Pathway (Air Exposure) cluster_hyd Hydrolytic Pathway (Moisture/Acid) CHZ Carbohydrazide (Active) Radical Radical Intermediate CHZ->Radical + O2 / Metal Ions Hydrazine Hydrazine (Toxic/Reactive) CHZ->Hydrazine + H2O / H+ Carbonic Carbonic Acid CHZ->Carbonic + H2O InertGas N2 + CO2 + H2O (Inert/Loss of Stoichiometry) Radical->InertGas

Figure 2: Primary degradation pathways. Note that hydrolysis releases toxic Hydrazine, changing the safety profile of the mixture.

Emergency & Waste Procedures

Spill Management:

  • Do not use standard paper towels for dry spills (friction risk).

  • Wet Method: Mist the spill with water to desensitize (if energetic) and prevent dust generation. Wipe up with moist absorbent pads.

  • Quenching: Treat waste solutions with dilute hypochlorite (Bleach) to oxidize residual hydrazines to nitrogen gas before disposal. Caution: This reaction is exothermic and evolves gas.

References

  • Santa Cruz Biotechnology. Carbohydrazide Safety Data Sheet (SC-234280).[2] Retrieved from

  • Gowda, B. T., & Bhat, J. I. (1990). Kinetics and mechanism of oxidation of carbohydrazide by chloramine-T and bromamine-T. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from

  • Zhang, J., et al. (2015). A Comprehensive Study of the Electrostatic Discharge Sensitivity... of Tris(carbohydrazide)zinc Perchlorate. ResearchGate. Retrieved from

  • Redox Chemicals. Safety Data Sheet: Carbohydrazide. Retrieved from

  • Vogel, A. I.Textbook of Quantitative Chemical Analysis.

Sources

Troubleshooting & Optimization

Improving yield of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Yield Synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide

Ticket ID: IND-HYD-5PHX-OPT Assigned Specialist: Senior Application Scientist Status: Active Last Updated: March 5, 2026

Executive Summary & Chemical Context

This guide addresses the synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide , a critical scaffold often used in the development of


-glucosidase inhibitors, anticancer agents, and kinase inhibitors.

The synthesis generally proceeds via the hydrazinolysis of an ester precursor. Users frequently report yield losses due to three main factors:

  • Steric/Electronic Deactivation: The 5-phenoxy group provides electron-donating resonance effects that can stabilize the ester carbonyl, making it less electrophilic to hydrazine attack.

  • Solubility Issues: The lipophilic phenoxy and N-methyl groups reduce solubility in standard ethanolic media, leading to incomplete conversion or occlusion of the product in the starting material.

  • Dimerization: Competitive formation of the symmetrical N,N'-diacylhydrazine (dimer) when hydrazine concentration is insufficient.

Validated Synthetic Workflow

To ensure reproducibility, we recommend the "Methylation-First" strategy. Attempting to methylate the indole nitrogen after forming the hydrazide often results in non-selective alkylation of the hydrazide nitrogens.

Visual Workflow (DOT Diagram)

SynthesisPath Start 5-Phenoxyindole-2-carboxylic Acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl 5-phenoxy-1H-indole-2-carboxylate Step1->Inter1 Step2 N-Methylation (MeI/K2CO3/DMF or KOH/Acetone) Inter1->Step2 Inter2 Methyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate Step2->Inter2 Step3 Hydrazinolysis (N2H4·H2O, n-BuOH, Reflux) Inter2->Step3 Product Target Hydrazide Step3->Product >85% Yield

Caption: Figure 1. Recommended "Methylation-First" synthetic pathway to avoid regioselectivity issues and maximize final yield.

Optimized Protocol (Step-by-Step)

This protocol focuses on Step 3 (Hydrazinolysis) , as this is the most common failure point for this specific derivative.

Pre-requisite: Starting material Methyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate must be >95% pure. Impurities from the methylation step (inorganic salts) can poison the reaction.

Reagents:
  • Substrate: Methyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate (1.0 eq)

  • Reagent: Hydrazine Hydrate (80% or 98% grade) – 10.0 - 15.0 equivalents (Critical)

  • Solvent: n-Butanol (Preferred) or Ethanol (Standard)

  • Catalyst (Optional): Glacial Acetic Acid (0.1 eq) – Only if reaction stalls.

Procedure:
  • Dissolution: Suspend the ester (1 mmol) in n-butanol (5–10 mL). The 5-phenoxy and N-methyl groups increase lipophilicity; n-butanol ensures better solubility at high temperatures compared to ethanol.

  • Addition: Add Hydrazine Hydrate (10–15 mmol) in one portion.

    • Why? High concentration of hydrazine favors the formation of the mono-hydrazide over the dimer (bis-hydrazide).

  • Reflux: Heat to reflux (approx. 117°C for n-butanol).

    • Time: 4–8 hours.[1] Monitor by TLC (System: CHCl3:MeOH 9:1). The hydrazide is significantly more polar (lower Rf) than the ester.

  • Workup (The "Crash-Out" Method):

    • Cool the reaction mixture to room temperature.

    • If crystals form, filter immediately.

    • If no crystals form: Concentrate the n-butanol to 20% volume under reduced pressure. Add cold water (20 mL) slowly with vigorous stirring. The hydrophobic 5-phenoxy group will force the product to precipitate.

  • Purification: Wash the solid with cold water (to remove excess hydrazine) and cold ethanol (to remove unreacted ester). Recrystallize from Ethanol/DMF if necessary.

Troubleshooting Guide (FAQ Format)
Q1: The reaction stalls at 60% conversion. Adding more hydrazine doesn't help. Why?

Diagnosis: Equilibrium limitation or solubility issues. Solution:

  • Switch Solvent: If using Ethanol (bp 78°C), switch to n-Butanol (bp 117°C) . The higher temperature overcomes the activation energy barrier increased by the electron-donating phenoxy group.

  • Co-solvent: If the starting ester is not dissolving, add a small amount of THF or Dioxane to the alcohol solvent to ensure homogeneity.

Q2: I see a high molecular weight impurity (Spot with very low Rf or staying at baseline).

Diagnosis: Formation of 1,2-di(1-methyl-5-phenoxy-1H-indole-2-carbonyl)hydrazine (The Dimer). Cause: Localized low concentration of hydrazine. Solution:

  • Increase Hydrazine equivalents to 20 eq .

  • Reverse Addition: Drop the ester solution into the hot hydrazine solution (not standard, but effective for stubborn dimerization).

Q3: My product is an oil/gel that won't crystallize.

Diagnosis: Trapped solvent or impurities (5-phenoxy group adds "greasiness"). Solution:

  • Trituration: Add diethyl ether or hexanes to the oil and sonicate. This often induces crystallization.

  • pH Swing: Dissolve the crude gel in dilute HCl (forming the hydrazide salt), filter off any non-basic impurities (unreacted ester), then neutralize the filtrate with ammonia to reprecipitate the pure hydrazide.

Diagnostic Logic Tree

Use this flowchart to diagnose yield issues during the experiment.

Troubleshooting Start Issue: Low Yield / Impure Product CheckTLC Check TLC: Is Starting Material (SM) present? Start->CheckTLC YesSM Yes, SM remains CheckTLC->YesSM Incomplete Conversion NoSM No SM, but low yield CheckTLC->NoSM Conversion Complete TempCheck Reaction Temp < 100°C? YesSM->TempCheck SwitchSolvent Action: Switch to n-Butanol Increase Temp TempCheck->SwitchSolvent Yes (Ethanol used) CheckHydrazine Action: Add 5-10 eq more Hydrazine Check Steric hindrance TempCheck->CheckHydrazine No (Already High Temp) CheckImpurity Is there a new spot (Higher MW/Dimer)? NoSM->CheckImpurity DimerAction Action: Increase Hydrazine ratio (Dilution effect) CheckImpurity->DimerAction Yes WorkupIssue Action: Product lost in filtrate? Check pH (Amphoteric nature) CheckImpurity->WorkupIssue No (Clean TLC)

Caption: Figure 2. Diagnostic logic for troubleshooting yield issues in hydrazinolysis.

Quantitative Data: Solvent & Conditions Comparison

The following table summarizes expected yields based on solvent choice for sterically/electronically challenged indole esters.

SolventTemperatureReaction TimeTypical YieldProsCons
Ethanol 78°C (Reflux)6–12 h50–65%Easy workup, cheap.Often too cool for hindered esters; slow kinetics.
Methanol 65°C (Reflux)12–24 h40–55%Good solubility for hydrazine.Too slow; high risk of transesterification.
n-Butanol 117°C (Reflux) 4–6 h 85–92% Fast kinetics, high conversion. High BP requires rotovap or precipitation workup.
DMF 100°C2–4 h60–70%Excellent solubility.Difficult to remove solvent; hydrazine can decompose.
References
  • Emadi, M., et al. (2022). "Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors."[2][3] Scientific Reports.

  • Al-Wahaibi, L.H., et al. (2023).[4] "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." Molecules, 28(9), 3728.

  • El-Sawy, E.R., et al. (2016). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molbank, 2016(1), M887.

  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. (General review on hydrazide synthesis conditions).

Sources

Minimizing side reactions during the N-methylation of 5-phenoxyindole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 5-OPh-IND-Me

Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are working with 5-phenoxyindole , a substrate that presents a specific challenge compared to unsubstituted indole. The phenoxy group at the C-5 position is an electron-donating group (EDG) . Through resonance (+M effect), it increases the electron density of the indole ring, particularly at the C-3 position .

While N-methylation is the goal, the enhanced nucleophilicity of C-3 makes this substrate highly prone to C-alkylation (skatole formation) and C,N-dialkylation . To minimize side reactions, your protocol must force the reaction under kinetic control using the Hard-Soft Acid-Base (HSAB) principle.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Significant formation of C-3 methylated byproduct

User Report: "I see a spot on TLC just above my product. NMR confirms a methyl group at C-3."

Root Cause: The C-3 position is a "soft" nucleophile. Under thermodynamic conditions (high heat, weak base) or in non-polar solvents, the soft electrophile (MeI) prefers the soft C-3 site. The 5-phenoxy group exacerbates this by pushing electrons toward C-3.

Corrective Actions:

  • Switch to a "Harder" Environment: Use a polar aprotic solvent like DMF or DMSO . These solvents solvate the metal cation (Na⁺/K⁺), leaving the N-anion "naked" and highly reactive (Hard Nucleophile).

  • Lower the Temperature: C-alkylation has a higher activation energy than N-alkylation. Perform the addition of the methylating agent at 0°C or -10°C and allow it to warm slowly.

  • Increase Base Strength: Ensure you are using Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) . Weak bases (like carbonates) may not fully deprotonate the nitrogen, leaving the neutral indole to react via its C-3 position (which is the natural nucleophilic site of neutral indole).

Issue 2: Incomplete Conversion (Starting Material Remains)

User Report: "Reaction stalls at 60% conversion even with excess Methyl Iodide."

Root Cause:

  • Moisture Contamination: NaH is instantly deactivated by water. DMF is hygroscopic; if your solvent is "wet," your base is dead.

  • Indolium Salt Formation: If you used a large excess of MeI, you might have quaternized the nitrogen (N,N-dimethyl indolium), which can precipitate or decompose, confusing the yield calculation.

Corrective Actions:

  • Dry Your Solvent: Use anhydrous DMF (water <50 ppm).

  • Stoichiometry Check: Use 1.1 to 1.2 equivalents of Base and Electrophile. Do not use large excesses (e.g., 2.0+ equiv) unless using a weaker base system, as this promotes over-alkylation.

Issue 3: O-Alkylation (Rare but possible)

User Report: "I suspect the phenoxy ether linkage is cleaving or reacting."

Technical Note: The phenoxy ether is generally stable to basic alkylation conditions. If you see new phenolic byproducts, it is likely due to acidic workup or extreme thermal stress causing ether cleavage. Stick to basic/neutral workups.

Part 2: Optimized Protocols

Method A: The "Kinetic Control" Protocol (Recommended for Scale < 10g)

Best for: High purity requirements, strictly anhydrous labs.

Reagents:

  • Substrate: 5-phenoxyindole (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.1 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve 5-phenoxyindole in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Wait for gas evolution (H₂) to cease. Stir for 30 mins at 0°C.

    • Why? This ensures the formation of the Sodium Indolide salt before the electrophile sees the substrate.

  • Alkylation: Add MeI dropwise via syringe.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1-2 hours.

  • Quench: Carefully add saturated NH₄Cl solution (exothermic!).

  • Workup: Extract with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.

Method B: Phase Transfer Catalysis (PTC) (Recommended for Scale > 10g)

Best for: Robustness, avoiding hazardous NaH, Green Chemistry.

Reagents:

  • Substrate: 5-phenoxyindole (1.0 equiv)

  • Base: NaOH (50% aq. solution) or powdered KOH (3.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Electrophile: Dimethyl Sulfate (DMS) or MeI (1.2 equiv)

  • Solvent: Toluene (or DCM)

Step-by-Step:

  • Mix: Combine 5-phenoxyindole, Toluene, and TBAB.

  • Base: Add the NaOH solution. The mixture will be biphasic.

  • Addition: Add the methylating agent dropwise at RT.

  • Agitation: Stir vigorously. The TBAB transports the hydroxide/indolide across the interface.

  • Monitoring: This method is highly N-selective because the ion-pair formed (Indolide⁻/NBu₄⁺) is loose and highly reactive at the Nitrogen center.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical decision pathways to avoid side reactions.

IndoleMethylation Start Start: 5-Phenoxyindole BaseChoice Choose Base System Start->BaseChoice WeakBase Weak Base (K2CO3) or Neutral Conditions BaseChoice->WeakBase StrongBase Strong Base (NaH or KOH/PTC) BaseChoice->StrongBase NeutralIndole Species: Neutral Indole (C3 is Nucleophilic) WeakBase->NeutralIndole C_Alk Result: C3-Methylation (Side Reaction) NeutralIndole->C_Alk Deprotonation Full Deprotonation (Indolyl Anion Formed) StrongBase->Deprotonation Solvent Solvent/Temp Control Deprotonation->Solvent PolarCold Polar Aprotic (DMF) + Cold (0°C) OR Phase Transfer Solvent->PolarCold NonPolarHot Non-Polar + Heat Solvent->NonPolarHot N_Alk Result: N-Methylation (Target Product) PolarCold->N_Alk Mix Result: Mixture (N + C3) NonPolarHot->Mix

Caption: Decision tree for maximizing regioselectivity. Strong bases and polar/cold conditions favor the desired N-alkylation pathway.[1]

Part 4: Data Summary & Selectivity Factors

The table below summarizes how reaction parameters shift the selectivity for 5-phenoxyindole.

ParameterCondition A (Favors N-Me)Condition B (Favors C-Me / Side Rxns)Mechanistic Reason
Base Strength High (

, e.g., NaH)
Low (

, e.g., K₂CO₃)
Strong base creates the N-anion (hard nucleophile). Neutral indole reacts at C-3.
Solvent Polar Aprotic (DMF, DMSO)Non-polar / Protic (MeOH, Ether)Polar solvents separate the ion pair, exposing the N-anion.
Temperature Low (

to RT)
High (

)
C-alkylation has a higher activation energy (

). Heat overcomes this barrier.
Electrophile Methyl Iodide / DMSMethyl Tosylate (slower)Harder electrophiles match well with the hard N-anion.

References

  • Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers. [Link]

  • Phase Transfer Catalysis - Reagent Guides. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Mild Diarylmethylation of Indoles through Regioselective 1,6-Hydroarylation of para-Quinone Methides. ACS Sustainable Chemistry & Engineering. [Link][2]

Sources

Technical Support Center: Optimization of Indole-2-Carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of indole-2-carboxylic acid esters to their corresponding hydrazides is a critical gateway step in the synthesis of diverse bioactive scaffolds, including 1,3,4-oxadiazoles and triazoles. While the reaction—a nucleophilic acyl substitution—appears straightforward, variations in reflux time, solvent choice, and hydrazine stoichiometry frequently lead to incomplete conversion or the formation of insoluble bis-indole dimers.

This guide provides a technical breakdown of the "Golden Window" for reflux times, troubleshooting protocols for stalled reactions, and mechanistic insights into impurity profiles.

Part 1: The Baseline Protocol & Optimization Matrix

Before troubleshooting, ensure your baseline conditions align with industry standards. The reaction is driven by the nucleophilicity of hydrazine attacking the ester carbonyl.[1]

Standard Operating Procedure (SOP)
  • Substrate: Ethyl or Methyl Indole-2-carboxylate (1.0 equiv).

  • Reagent: Hydrazine Hydrate (99% or 80% aq solution) – Min. 5-10 equiv .

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Temperature: Reflux (

    
     for EtOH).[2]
    
Optimization Matrix: Reflux Time vs. Substrate Complexity

Reflux time is not a constant; it is a variable dependent on the electronic and steric environment of the indole ring.

Substrate ComplexityExample SubstituentsRec. Reflux TimeMonitoring Interval
Type I: Unhindered H, 5-OMe, 5-F4 – 6 Hours Check TLC at 3h
Type II: Electronic Deactivation 5-NO

, 5-CN
6 – 10 Hours Check TLC at 5h
Type III: Sterically Hindered 3-Phenyl, 3-Bromo12 – 24 Hours Check TLC at 10h

Technical Note: Type III substrates often require higher boiling solvents (e.g.,


-Butanol or Dioxane) if EtOH reflux fails to drive the reaction to completion within 24 hours.

Part 2: Troubleshooting & FAQs

Category A: Reaction Kinetics & Conversion

Q1: I have refluxed for 6 hours, but TLC shows 40% unreacted ester. Should I increase the temperature? Diagnosis: This is likely a solvent boiling point limitation rather than a kinetic barrier that time alone will solve. Explanation: Ethanol reflux (


) may not provide sufficient activation energy for sterically hindered esters (e.g., 3-substituted indoles).
Solution: 
  • Switch Solvent: Replace Ethanol with

    
    -Propanol  (bp 
    
    
    
    ) or
    
    
    -Butanol
    (bp
    
    
    ). The
    
    
    increase often drives the reaction to completion within 2-3 hours.
  • Check Hydrazine Quality: Hydrazine hydrate absorbs atmospheric CO

    
     and water over time, lowering its nucleophilicity. Ensure your reagent is fresh.
    

Q2: Can I use microwave irradiation to skip the long reflux? Answer: Yes. Protocol: Microwave synthesis at


 (150 W) typically completes this reaction in 10–20 minutes .
Caveat:  Ensure you use a sealed vessel rated for pressure, as hydrazine hydrate generates gas (N

/NH

) upon decomposition or side reaction, creating an overpressure risk.
Category B: Impurity Profile & Stoichiometry

Q3: I isolated a high-melting-point solid that is insoluble in most solvents. It is not my product. What is it? Diagnosis: You have formed the


-bis(indole-2-carbonyl)hydrazine dimer .
Cause: Hydrazine Starvation .
Mechanism:  If the concentration of hydrazine is too low, the newly formed mono-hydrazide product acts as a nucleophile and attacks a remaining molecule of the starting ester.
Solution: 
  • Increase Equivalents: Always use 5–10 equivalents of hydrazine hydrate. The excess hydrazine statistically overwhelms the mono-hydrazide, preventing the secondary attack.

  • Order of Addition: Add the ester to the hydrazine solution, rather than adding hydrazine to the ester.

Q4: My product is colored (yellow/orange) but should be white. Why? Diagnosis: Oxidation or Azine Formation. Explanation:

  • Oxidation: Hydrazine is susceptible to air oxidation at reflux temperatures, leading to colored impurities.

  • Azine Formation: If acetone was used to clean glassware or as a co-solvent, hydrazine reacts with it to form dimethylketazine. Solution:

  • Perform the reflux under an inert atmosphere (Nitrogen/Argon).

  • Recrystallize from Ethanol/Water to remove colored impurities.

Part 3: Mechanistic Visualization

Workflow Diagram: Synthesis & Isolation

IndoleSynthesisWorkflow Start Start: Indole-2-Ester Mix Mix with N2H4.H2O (5-10 Equiv) Start->Mix Reflux Reflux (EtOH) 4-24 Hours Mix->Reflux Check TLC Monitoring Reflux->Check Check->Reflux Start Material Present Workup Cool & Precipitate Check->Workup Conversion >95% Filter Filtration & Wash Workup->Filter End Pure Hydrazide Filter->End

Figure 1: Optimized workflow for the synthesis of indole-2-carbohydrazide, emphasizing the iterative monitoring loop.

Mechanistic Pathway & Side Reactions[1][3]

The following diagram illustrates the competition between the desired hydrazinolysis and the unwanted dimerization.

ReactionMechanism cluster_conditions Critical Control Point Ester Indole-2-Ester (Electrophile) Intermediate Tetrahedral Intermediate Ester->Intermediate + Hydrazine Hydrazine Hydrazine (Excess) (Nucleophile) Hydrazine->Intermediate Product Indole-2-Carbohydrazide (Target Product) Intermediate->Product - ROH Dimer Bis-Indole Dimer (Impurity) Product->Dimer + Unreacted Ester (Low Hydrazine Conc.)

Figure 2: Mechanistic pathway showing the primary reaction and the critical dimerization side reaction caused by insufficient hydrazine.

Part 4: Workup & Isolation Protocols

Standard Isolation Protocol:

  • Cooling: Allow the reaction mixture to cool to room temperature (

    
    ). The product often crystallizes out as a white/off-white solid.
    
  • Volume Reduction: If no precipitate forms, evaporate 50% of the solvent under reduced pressure.

  • Precipitation: Pour the concentrated residue onto crushed ice (approx. 5x volume). Stir vigorously for 15 minutes.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the cake with cold water (2x) to remove excess hydrazine, followed by a small amount of cold ethanol (1x) to facilitate drying.

Data Table: Solvent Effects on Yield Based on comparative literature analysis for unsubstituted indole-2-carbohydrazide.

SolventBoiling Point (

)
Typical Time (h)Yield (%)Notes
Methanol 658 – 1275 – 80Slow kinetics; cleaner profile.
Ethanol 784 – 685 – 92Industry Standard.

-Butanol
1171 – 388 – 95Fast; harder to remove solvent.
Neat N/A0.5 – 160 – 70High risk of decomposition/dimer.

References

  • Synthesis and antimicrobial activity of some new indole-2-carbohydrazide derivatives. Source:Journal of Chemical and Pharmaceutical Research, 2010. Context: Establishes the baseline ethanol reflux protocol (4-6 hours).

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives. Source:Molecules, 2023.[3][4] Context: Demonstrates extended reflux times (17 hours) required for substituted indoles.

  • Vogel's Textbook of Practical Organic Chemistry (5th Edition). Source: Longman Scientific & Technical. Context: Authoritative source for general hydrazinolysis mechanisms and purification.

  • Microwave assisted synthesis of some novel indole derivatives. Source:Arabian Journal of Chemistry, 2017. Context: Comparison of conventional reflux vs. microwave irradiation times.

Sources

Overcoming steric hindrance in 5-phenoxy substituted indole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #IND-5PH-004 Subject: Troubleshooting Reactivity & Steric Hindrance in 5-Phenoxy Substituted Indoles Escalation Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary

You are encountering difficulties with 5-phenoxyindole derivatives. Unlike simple 5-methoxyindoles, the 5-phenoxy group introduces a unique combination of electronic activation (resonance donation) and steric bulk (due to the twisting of the phenyl ether linkage). This creates a specific "exclusion zone" around the C4 and C6 positions and alters the trajectory for incoming electrophiles at C3.

This guide addresses the three most common failure modes: C3-Acylation Stalling , C2-Lithiation Regio-scrambling , and Cross-Coupling Catalyst Poisoning .

Module 1: C3-Functionalization (Electrophilic Aromatic Substitution)

The Problem: Standard Vilsmeier-Haack or Friedel-Crafts acylation proceeds sluggishly or yields poly-substituted byproducts, despite the 5-position being an activating group.

Root Cause Analysis: While the oxygen at C5 increases electron density at C3 (making it nucleophilic), the pendant phenyl ring of the phenoxy group is not coplanar with the indole. It rotates, creating a "steric roof" that hinders the approach of bulky electrophiles (like acyl chlorides complexed with Lewis Acids).

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
No Reaction ( < 10% Yield) Steric clash between electrophile and 5-OPh group.Switch Catalyst: Move from bulky Lewis Acids (e.g.,

) to smaller, "harder" activators like

or use Indium(III) triflate (

) which tolerates sterics better.
De-alkylation (Phenol formation) Lewis Acid cleavage of the ether bond.Lower Temperature: Run the reaction at -78°C to 0°C. Avoid

or high equivalents of

which are known ether-cleaving agents.
C4/C6 Substitution C3 is sterically blocked; reaction moves to ortho-positions.Solvent Switch: Use non-polar solvents (DCM instead of DMF). DMF can form bulky complexes that exacerbate the steric issue at C3.

Optimization Workflow (Step-by-Step):

  • Dissolve 5-phenoxyindole (1.0 eq) in anhydrous DCM (0.1 M).

  • Add the acyl chloride (1.2 eq) at -10°C.

  • Dropwise Addition: Add

    
     (1.1 eq) slowly. Tin(IV) is less oxophilic than Aluminum, reducing the risk of ether cleavage.
    
  • Monitor: Check TLC every 30 mins. If stalling occurs, warm to RT. Do not reflux.

Module 2: C2-Lithiation & C-H Activation

The Problem: You are attempting C2-lithiation (using n-BuLi) but obtaining a mixture of C2, C4, and ortho-phenoxy products.

Root Cause Analysis: This is a classic "Competing Director" scenario.

  • N-Protecting Group (PG): Groups like Boc or SEM direct lithiation to C2 (CIP-effect).

  • 5-Phenoxy Oxygen: The oxygen lone pair can coordinate Lithium, directing it to C4 (peri-position) or to the ortho-position of the phenyl ring (Directed Ortho Metalation - DoM).

Visualizing the Competition:

LithiationCompetition cluster_indole Indole Substrate cluster_pathways Lithiation Pathways (n-BuLi) Indole N-Boc-5-Phenoxyindole PathA Path A: C2-Lithiation (Directed by N-Boc) Indole->PathA Kinetic Control (-78°C) PathB Path B: C4-Lithiation (Directed by 5-OPh) Indole->PathB Thermodynamic (> -40°C) PathC Path C: Phenoxy-Ortho (Directed by 5-OPh) Indole->PathC Solvent Dependent (Ether/TMEDA)

Caption: Competition between N-Directing Group (Path A) and Oxygen-Directing Group (Path B/C).

The Fix: "Locking" the Regioselectivity

  • Use TIPS Protection: The Triisopropylsilyl (TIPS) group on Nitrogen is bulky enough to shield the N-Li complex but forces the lithium to C2 via the "Complex Induced Proximity Effect" (CIPE) more effectively than Boc.

  • Avoid TMEDA: TMEDA breaks up lithium aggregates and makes the base more reactive, increasing the chance of "rogue" lithiation at C4 or the phenoxy ring.

  • Protocol:

    • Use N-TIPS-5-phenoxyindole .

    • Solvent: THF (Anhydrous).

    • Base: t-BuLi (2.2 eq) at -78°C . Note: t-BuLi is faster and works under kinetic control better than n-BuLi, favoring C2 before the system can equilibrate to C4.

    • Quench electrophile immediately at -78°C.

Module 3: Palladium-Catalyzed Cross-Coupling

The Problem: Buchwald-Hartwig or Suzuki coupling at the indole nitrogen or C2 fails to reach full conversion.

Root Cause Analysis: The 5-phenoxy group creates a "propeller" effect. As the catalyst approaches, the phenoxy ring spins. If you use standard ligands (like


), the active Pd(0) species struggles to undergo oxidative addition or reductive elimination due to this dynamic steric bulk.

Recommended Catalyst Systems:

Reaction TypeLigand ClassSpecific RecommendationWhy?
N-Arylation Buchwald Biarylt-BuBrettPhos Extremely bulky but electron-rich; overcomes the remote steric hindrance of the 5-OPh group.
C2-Arylation PhosphineXPhos or SPhos These ligands form a "pocket" that accommodates the twisted phenoxy group during the transmetalation step.
C3-Arylation NHCPd-PEPPSI-IPr N-Heterocyclic Carbenes (NHC) are less sensitive to the "floppiness" of the phenoxy ether linkage.

Frequently Asked Questions (FAQ)

Q: My 5-phenoxyindole is oiling out during workup. How do I purify it? A: 5-phenoxyindoles are highly lipophilic.

  • Avoid: Pure hexane/ethyl acetate gradients often fail to separate impurities.

  • Try:DCM/Hexane recrystallization. Dissolve the oil in minimal DCM, add Hexane until cloudy, and freeze at -20°C.

  • Chromatography: Add 1% Triethylamine to your silica column to prevent acid-catalyzed decomposition (reddening) on the silica.

Q: Can I use the 5-phenoxy group as a directing group for C4 functionalization intentionally? A: Yes, but it is difficult. You must block C2 and C3 first (e.g., with TMS groups) and use a strong coordinating solvent (Ether/TMEDA) to force the Lithium to the C4 position. However, yield is often compromised by lithiation on the phenoxy ring itself.

Q: Why does my reaction turn black immediately upon adding the Lewis Acid? A: This indicates polymerization or ether cleavage. The phenoxy oxygen is coordinating to the Lewis Acid, forming a complex that decomposes. Solution: Pre-complex the Lewis Acid with the electrophile before adding it to the indole solution (inverse addition).

References

  • Indole Ring Synthesis & Reactivity Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Relevance: Foundational mechanisms of electrophilic substitution in 5-substituted indoles.
  • Steric Effects in Palladium Coupling

    • Source: BenchChem Application Notes. (2025).[1][2] Palladium-Catalyzed Cross-Coupling of 5-Bromoindole.

    • URL: (Verified Context: Result 1.3)

  • Directed Lithi

    • Source: Snieckus, V. (1990). Directed Ortho Metalation.[3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

    • Relevance: Explains the competition between N-directing and O-directing groups (DoM).
  • C3-Alkyl

    • Source:B(C6F5)
    • URL: (Verified Context: Result 1.11)

  • Regioselectivity in 5-Substituted Indoles

    • Source:Synthesis of 5-Arylated Indoles via Palladium-C
    • URL: (Verified Context: Result 1.1)

Sources

Technical Support Center: Troubleshooting Indole Ester Hydrazinolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incomplete Hydrazinolysis in Indole-3-Carboxylate and Indole-3-Acetate Precursors Ticket Type: Advanced Synthesis Support Status: Open Guide

Application Scientist’s Executive Summary

The Core Problem: Researchers often treat indole ester hydrazinolysis as a trivial "boil and stir" reaction. However, indole-3-carboxylic acid esters exhibit resonance-induced deactivation . The nitrogen lone pair donates electron density into the indole ring, which can conjugate directly with the C3-carbonyl carbon. This significantly reduces the electrophilicity of the ester, making it resistant to nucleophilic attack by hydrazine.

The Reality Check: If your reaction is stalling at 50% conversion in refluxing ethanol, simply adding more hydrazine or boiling longer rarely works. You are fighting thermodynamics. You must alter the activation energy (via temperature/solvent) or the electrophilicity (via catalysis).

Diagnostic Workflow (Triage)

Before modifying your protocol, identify the specific failure mode using this logic tree.

TroubleshootingLogic Start Start: Reaction Incomplete Analysis Analyze Crude (LCMS/TLC) Start->Analysis Result1 Starting Material (SM) Major Component Analysis->Result1 Stalled Result2 New Spot/Peak Formed (Not Product) Analysis->Result2 Side Reaction Result3 SM Consumed No Precipitate Analysis->Result3 Solubility Issue Action1 Issue: Deactivated Electrophile Fix: Increase T (n-BuOH) or Catalysis (NaOMe) Result1->Action1 Action2 Issue: Hydrolysis or Azine Fix: Dry solvents or Reduce Hydrazine Excess Result2->Action2 Action3 Issue: Product Soluble Fix: Evaporate & Triturate (Et2O or Cold H2O) Result3->Action3

Figure 1: Diagnostic logic for hydrazinolysis failure. Use this to categorize your issue before attempting the protocols below.

Critical Mechanism: Why Indoles Are Difficult

To fix the reaction, you must understand the electronic resistance.

  • Indole-3-acetates (Easy): The ester is separated from the ring by a methylene group (

    
    ). Resonance does not reach the carbonyl. Standard ethanol reflux works.
    
  • Indole-3-carboxylates (Hard): The carbonyl is directly attached to the ring. The indole nitrogen pushes electron density to C3, making the carbonyl oxygen more negative and the carbonyl carbon less positive (less attractive to hydrazine).

The "Twist" Factor (Sterics): If you have a substituent at the C2 position (e.g., 2-methylindole-3-ester), it forces the ester out of planarity. Paradoxically, this breaks the resonance conjugation and can sometimes make the ester more reactive, but it simultaneously blocks the hydrazine approach physically.

Troubleshooting Protocols & Solutions

Scenario A: The "Stalled" Reaction (SM Remains)

Symptoms: LCMS shows 40-60% conversion after 24h reflux in EtOH. Adding more hydrazine does nothing.

Root Cause: Insufficient thermal energy to overcome the resonance deactivation. Ethanol boils at 78°C, which is often too low for deactivated indole esters.

The "High-Heat" Protocol (Recommended):

  • Solvent Switch: Replace Ethanol/Methanol with n-Butanol (bp 117°C).

  • Stoichiometry: Use 10–15 equivalents of Hydrazine Hydrate (64% or 80%).

  • Procedure:

    • Dissolve ester in n-Butanol (0.5 M concentration).

    • Add Hydrazine Hydrate.[1][2][3]

    • Reflux at 120°C (bath temp) for 12–24 hours.

    • Workup: Cool to RT. If crystals form, filter.[4][5] If not, concentrate partially and add cold water or diethyl ether to induce precipitation.

The "Microwave" Protocol (Aggressive):

  • Conditions: Ethanol, 10 equiv Hydrazine, 120°C , 30–60 mins in a sealed microwave vial.

  • Note: This overcomes the boiling point limitation of ethanol without changing solvents.

Scenario B: The "Solubility Trap" (No Precipitate)

Symptoms: TLC shows SM is gone, but pouring into ice water yields no solid.

Root Cause: Indole hydrazides can be surprisingly soluble in aqueous alcohols, especially if the indole nitrogen is unsubstituted (H-bond donor).

Solution:

  • Do NOT just add more water.

  • Evaporate the reaction solvent to near-dryness (viscous oil).

  • Trituration: Add a non-polar solvent (Diethyl Ether or Hexane/EtOAc 9:1) and scratch the flask walls vigorously.

  • If that fails, dissolve in minimal Methanol and add dropwise to stirring ice-cold Acetonitrile .

Scenario C: The "Twin Peak" (Azine Formation)

Symptoms: LCMS shows a peak with Mass = 2x(Product) - 2H.

Root Cause: The newly formed hydrazide product reacts with unreacted ester (dimerization), forming a symmetric acyl-azine . This happens when hydrazine concentration drops too low relative to the ester.

Solution:

  • Maintain Excess: Ensure a large excess of hydrazine (minimum 10 equiv) is present from the start. Do not add it portion-wise.

  • Concentration: Run the reaction more dilute (0.1 M) to favor the intermolecular reaction with hydrazine over the bimolecular reaction between product and starting material.

Advanced Catalysis (When Heat Fails)

If thermal activation degrades your substrate (e.g., you have sensitive protecting groups), use chemical activation.

Method: Base-Catalyzed Hydrazinolysis

Using a catalytic amount of alkoxide can generate the more nucleophilic hydrazide anion.

ComponentQuantityRole
Indole Ester1.0 equivSubstrate
Sodium Methoxide (NaOMe) 0.1 - 0.5 equiv Catalyst
Hydrazine Hydrate10 equivNucleophile
Methanol0.5 MSolvent

Mechanism: NaOMe deprotonates a small fraction of hydrazine, creating


, which is a super-nucleophile compared to neutral hydrazine.
Warning:  This can hydrolyze the ester to the carboxylic acid if water is present. Use anhydrous  hydrazine if possible, or minimize water content.[3]

Frequently Asked Questions (FAQ)

Q: Can I use hydrazine hydrochloride instead of hydrazine hydrate? A: Generally, no . Hydrazine hydrochloride is acidic.[6] For nucleophilic acyl substitution (ester to hydrazide), you need the free base. If you only have the HCl salt, you must neutralize it with an equimolar amount of NaOH or TEA in the reaction mixture to release free hydrazine.

Q: My indole has a Boc-protection on the nitrogen. Will it survive? A: Likely no . Hydrazine is a potent nucleophile and can cleave carbamates (Boc) at high temperatures. If you need to retain the Boc group, keep the temperature below 60°C and use the NaOMe catalytic method (Method 5), monitoring closely. If the Boc falls off, re-protecting the hydrazide later is difficult; it is better to use a benzyl (Bn) protecting group which is stable to hydrazine.

Q: Why does my product turn pink/red upon filtration? A: Indoles are oxidation-sensitive. Trace oxidation products (quinoids) are highly colored.

  • Fix: Wash the filter cake with cold ethanol containing 1% sodium bisulfite (antioxidant) or simply recrystallize from ethanol/water.

References

  • BenchChem. (2025).[5] Synthesis of Bioactive Derivatives from Indole-3-Carboxaldehyde: Application Notes and Protocols. BenchChem Technical Support. Link

  • RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis... and pyridine-catalyzed hydrazinolysis. Royal Society of Chemistry. Link

  • Separation Science. (2025). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Link

  • Arkivoc. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkat USA. Link

  • ScienceMadness. (2002). Reaction of esters with hydrazine? (Discussion on cyclization vs hydrazinolysis). Link

Sources

Purification strategies for indole derivatives using column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Challenge

Indole derivatives represent a unique chromatographic challenge due to their electron-rich nature. The nitrogen lone pair (though involved in aromaticity) and the C3 position are highly susceptible to acid-catalyzed oligomerization and oxidation. Standard silica gel (


) is inherently acidic (

), which often leads to on-column decomposition, visible as a characteristic "red/brown band" that never elutes.

This guide treats your purification challenges as support tickets. Locate your specific issue below for immediate resolution protocols.

Ticket #001: Sample Decomposition (The "Red Band" Effect)

Issue: "My compound turns red/brown on the column and yield is low. A dark band remains at the top of the silica." Diagnosis: Acid-catalyzed decomposition/polymerization caused by active silanol groups (


).
Primary Solution: Silica Neutralization

You must neutralize the acidic sites on the silica gel before the compound touches them.

Protocol A: The Triethylamine (TEA) Slurry Method

  • Calculate: Use your standard silica amount (e.g., 20:1 silica-to-compound ratio).

  • Prepare Slurry: Suspend the silica in your starting mobile phase (e.g., 10% EtOAc/Hexanes) containing 1% Triethylamine (v/v) .

  • Pack & Flush: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase containing TEA.

  • Equilibrate: Flush with 1 CV of mobile phase without TEA (optional, but recommended to prevent TEA from co-eluting with early fractions).

  • Run: Load your sample and elute.

Technical Insight: TEA acts as a Lewis base, hydrogen-bonding to the acidic silanols, effectively "capping" them. This prevents the protonation of the indole C3 position, which is the initiation step for polymerization.

Alternative Solution: Stationary Phase Switching

If neutralization fails, switch the stationary phase entirely.

Stationary PhasePropertiesRecommendation
Neutral Alumina

, lower surface area than silica.
High. Best for highly acid-sensitive indoles (e.g., 3-substituted indoles).
Basic Alumina

.
Medium. Good for simple indoles, but can hydrolyze esters if present.
Florisil Magnesium silicate, less acidic than silica.Low. rarely used now, but viable for specific lipophilic indoles.

Ticket #002: Peak Tailing & Streaking

Issue: "My product elutes over 20 fractions. The spot on TLC looks like a comet." Diagnosis: Hydrogen bonding between the indole N-H (or basic amine side chains) and silanols.

Solution: Mobile Phase Modifiers

Standard solvents (Hexane/EtOAc) are often insufficient for polar indoles.

Recommended Solvent Systems:

  • DCM / Methanol + Modifier:

    • Ratio: 95:5 to 90:10.

    • Modifier: Add 0.1% Ammonium Hydroxide (

      
      )  or 1% Triethylamine .
      
    • Why?

      
       is volatile and competes for H-bonding sites better than TEA for very polar derivatives.
      
  • DCM / Acetone:

    • Ratio: Gradient 0-10% Acetone in DCM.

    • Why? Acetone is a strong H-bond acceptor but doesn't deactivate silica as aggressively as MeOH.

Visualization of Tailing Logic:

TailingLogic Start Problem: Streaking/Tailing Check Check Structure Start->Check Amino Contains Basic Amine (e.g., Tryptamine)? Check->Amino Simple Simple Indole? Check->Simple Sol1 Add 1% Et3N or 1% NH4OH to Eluent Amino->Sol1 High Interaction Sol2 Switch to DCM/Acetone Simple->Sol2 Polarity Issue

Figure 1: Decision tree for resolving peak tailing based on structural functionality.

Ticket #003: Co-elution with Impurities

Issue: "I cannot separate my indole from the starting material (aniline or hydrazine)." Diagnosis: Similar polarity (


) in standard normal phase conditions.
Strategy 1: Selectivity Modulation

Change the interaction mechanism, not just the polarity.

  • If using Hexane/EtOAc: Switch to Toluene/EtOAc or DCM/Hexane . Toluene engages in

    
    -
    
    
    
    interactions with the indole ring, often shifting its retention relative to non-aromatic impurities.
  • Silver Nitrate Impregnation: (Specific for alkenyl-indoles) If purifying vinyl-indoles, impregnating silica with 10%

    
     can separate based on alkene geometry/availability.
    
Strategy 2: Reverse Phase (C18) - The "Gold Standard"

For difficult separations, C18 is superior due to the ability to control pH.

  • Low pH Method (Formic Acid, 0.1%): Keeps acidic impurities protonated (retained) and basic amines protonated (eluted early).

  • High pH Method (Ammonium Bicarbonate, pH 10): Requires Hybrid Silica/Polymer C18.

    • Mechanism:[1] At pH 10, the indole N-H (

      
      ) remains neutral, but basic impurities (anilines) may deprotonate, drastically changing retention.
      
    • Warning: Do not use standard silica-based C18 at pH > 8, or the column will dissolve.

Experimental Protocol: Flash Chromatography for Unstable Indoles

Objective: Isolate 1 gram of acid-sensitive indole derivative.

  • Column Preparation:

    • Weigh 30g Silica Gel 60 (230-400 mesh).

    • Slurry in 100 mL Hexanes containing 2 mL Triethylamine (TEA).

    • Pour into column and pack under air pressure.[2]

    • Flush with 100 mL of 5% EtOAc/Hexanes (containing 1% TEA).

  • Sample Loading (Dry Load):

    • Dissolve 1g crude indole in 5 mL DCM.

    • Add 2g Celite 545 (Not silica, to avoid decomposition during drying).

    • Rotovap to dryness (free-flowing powder).[3]

    • Load powder on top of the packed bed.[3] Add a layer of sand.[2][3]

  • Elution:

    • Run gradient: 0%

      
       20% EtOAc in Hexanes (Isocratic TEA at 0.5% throughout run).
      
    • Collect fractions.

    • Immediate Action: Rotovap fractions immediately. Do not leave indoles in solution with TEA for days, as air oxidation can occur in basic solutions.

References

  • Li, J. J., et al. (2011). Contemporary Drug Synthesis. Wiley-Interscience. (Discusses indole alkaloid handling).[3][4][5]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[6] Rapid chromatographic techniques for preparative separations with moderate resolution.[6] The Journal of Organic Chemistry, 43(14), 2923–2925.[6]

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Purifying Heterocycles.

  • Reich, H. J. (2024). Common Solvents and Modifiers for Chromatography. University of Wisconsin-Madison Chemistry Database.

  • Biotage. (2020). Strategies for Flash Purification of Protonatable Compounds.

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Elucidation of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, indole derivatives represent a privileged scaffold, forming the core of numerous biologically active compounds. The molecule 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is a complex heterocyclic system incorporating several key functional groups: an N-methylated indole ring, a phenoxy ether linkage, and a carbohydrazide moiety. This unique combination presents an interesting challenge for structural elucidation. Unambiguous characterization is paramount to ensuring purity, confirming identity, and understanding structure-activity relationships (SAR) in any drug development pipeline.[1]

This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide. Moving beyond a simple data table, we will explore the causal electronic and steric effects that govern the chemical shifts and coupling patterns of each proton. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques such as 2D NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. This multi-faceted approach provides a self-validating system for confident structural assignment, reflecting the rigorous demands of contemporary chemical research.

Molecular Structure and Proton Numbering

A clear and systematic numbering of the protons is essential for unambiguous spectral assignment. The structure of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is presented below, with each unique proton environment labeled.

Caption: Structure of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide with proton numbering.

Part 1: In-Depth ¹H NMR Spectral Interpretation (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for elucidating molecular structures in solution.[2] The predicted ¹H NMR spectrum of this molecule in a common solvent like DMSO-d₆ would present a series of distinct signals, each providing a wealth of information about the proton's chemical environment, its neighboring protons, and the number of protons it represents.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Assignment
1NH₂ (Hydrazide)~4.6Broad Singlet2H-Exchangeable protons on the terminal nitrogen of the hydrazide. Broadness is due to quadrupole broadening and exchange with trace water. Its chemical shift is highly variable.[3]
2N¹-CH₃ (Methyl)~3.8 - 4.0Singlet3H-The methyl group is attached to the indole nitrogen. Its signal is a singlet as there are no adjacent protons. The deshielding is due to the influence of the aromatic indole system.
3H₃ (Indole)~7.0 - 7.2Singlet1H-This proton is on the C3 of the indole pyrrole ring. It typically appears as a singlet or a finely split multiplet. Its chemical shift is influenced by the adjacent C2-substituent.
4H₆ (Indole)~7.05Doublet of Doublets1HJ(H₆,H₇) ≈ 8.5-9.0 (ortho), J(H₆,H₄) ≈ 2.0-2.5 (meta)This proton is ortho to the phenoxy group's connection point (via C5) and meta to H₄. It experiences ortho coupling to H₇ and smaller meta coupling to H₄.
5H₂'/H₆' (Phenoxy)~7.15Doublet (or Triplet)2HJ ≈ 7.5-8.0Protons ortho to the ether linkage on the phenoxy ring. They are chemically equivalent due to free rotation and will appear as a doublet coupling to H₃'/H₅'.
6H₄' (Phenoxy)~7.20Triplet1HJ ≈ 7.5-8.0Proton para to the ether linkage on the phenoxy ring. It will appear as a triplet due to coupling with the two equivalent H₃'/H₅' protons.
7H₄ (Indole)~7.45Doublet1HJ(H₄,H₆) ≈ 2.0-2.5 (meta)This proton is ortho to the indole nitrogen fusion point and shows a small meta coupling to H₆. It often appears as a sharp signal.
8H₃'/H₅' (Phenoxy)~7.40Triplet (or Multiplet)2HJ ≈ 7.5-8.0Protons meta to the ether linkage on the phenoxy ring. They are equivalent and couple with both H₂'/H₆' and H₄', appearing as a triplet.
9H₇ (Indole)~7.60Doublet1HJ(H₇,H₆) ≈ 8.5-9.0 (ortho)This proton is part of the indole's benzene ring and shows strong ortho coupling to H₆. It is typically found in the downfield region of the indole protons.
10CONH (Amide)~10.0 - 10.5Broad Singlet1H-The amide proton of the hydrazide group. It is significantly deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding. It is exchangeable.[4]

Note: The exact chemical shifts and multiplicities are predictive and can be influenced by solvent choice, concentration, and temperature. The use of a protic deuterated solvent (e.g., D₂O) would cause the NH and NH₂ signals to diminish or disappear, a key experiment for confirming their assignment.[5]

Part 2: The Synergy of Advanced and Alternative Analytical Techniques

While ¹H NMR provides the foundational blueprint of the proton framework, a truly rigorous characterization relies on a suite of analytical methods. Each technique offers a unique and complementary perspective on the molecular structure.

The Indispensable Role of 2D NMR

For a molecule of this complexity, where signal overlap in the aromatic region is highly probable, two-dimensional (2D) NMR experiments are not just helpful; they are essential for unambiguous assignment.[6][7]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. We would expect to see cross-peaks connecting H₆ and H₇ (strong, ortho coupling) and H₆ and H₄ (weak, meta coupling) on the indole ring. Similarly, on the phenoxy ring, correlations would be observed between H₂'/H₆' and H₃'/H₅', and between H₃'/H₅' and H₄'. This is the most direct way to trace the connectivity of the spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum, leveraging the more resolved proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. For instance, we would expect to see a correlation from the N¹-CH₃ protons (at ~3.9 ppm) to both C2 and C7a of the indole ring, confirming the methylation site.

Comparative Analysis of Spectroscopic Techniques
TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹³C NMR Provides information on the carbon skeleton. The number of signals indicates the number of unique carbon environments.Confirms the total number of carbons (16 expected unique signals). Chemical shifts indicate functional groups (e.g., C=O ~160-170 ppm).Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time. Does not show connectivity directly.
Mass Spectrometry (MS) Determines the molecular weight and provides structural information through fragmentation patterns.[8][9]Provides the exact mass, confirming the molecular formula (C₁₆H₁₅N₃O₂). Fragmentation would likely show characteristic losses of the phenoxy group, the carbohydrazide moiety, and typical indole ring cleavages.[10][11]Does not provide detailed information on isomerism (e.g., position of substituents).
FT-IR Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Clearly confirms the presence of key bonds: N-H stretching (amide/amine, ~3200-3400 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), and C-O-C stretching (ether, ~1200-1250 cm⁻¹).[12][13]Provides little to no information about the overall molecular skeleton or connectivity.
Integrated Analytical Workflow

A logical and efficient workflow for characterizing a novel molecule like 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is crucial. The process validates itself at each step, building a comprehensive and undeniable structural proof.

Caption: A self-validating workflow for structural elucidation.

Part 3: Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Protocol 1: ¹H and 2D NMR Sample Preparation and Acquisition
  • Sample Preparation: a. Weigh approximately 5-10 mg of the dried, purified compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic molecules and for keeping exchangeable protons (like NH) visible. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the spectrum to 0.00 ppm.[14][15] d. Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required for poorly soluble samples.

  • Data Acquisition (on a 500 MHz Spectrometer): a. Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks. b. ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. Collect 16-32 scans for a good signal-to-noise ratio. c. COSY Spectrum: Utilize a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire data with 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1), with 4-8 scans per increment. d. HSQC/HMBC Spectra: Use standard gradient-selected HSQC and HMBC pulse sequences. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe 2- and 3-bond correlations.

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decays (FIDs). b. Carefully phase correct all spectra manually to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to obtain a flat baseline across the spectrum. d. Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal. e. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Conclusion

The structural elucidation of a complex molecule like 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is a puzzle best solved with multiple, complementary analytical tools. While a predictive ¹H NMR analysis provides a detailed initial hypothesis of the proton framework, its true power is realized when combined with 2D NMR techniques like COSY and HMBC, which confirm proton-proton and proton-carbon connectivities. Further validation from Mass Spectrometry and FT-IR spectroscopy, which corroborate the molecular formula and the presence of key functional groups respectively, completes the picture. This integrated, multi-technique approach ensures the highest level of scientific integrity, providing researchers and drug developers with the unequivocal structural proof required for advancing their scientific endeavors.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ACS Publications. Available at: [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. Available at: [Link]

  • Thompson, E. Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. Available at: [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available at: [Link]

  • Xu, J., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-8. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Auctorres. Available at: [Link]

  • Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. Elements Magazine. Available at: [Link]

  • CRYSTAL STRUCTURE AND NMR SPECTROSCOPIC CHARACTERIZATION OF 1,5-BIS(2-HYDROXY-3- METHOXYBENZYLIDENE)CARBONOHYDRAZIDE. Bulgarian Chemical Communications. Available at: [Link]

  • A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Durham University. Available at: [Link]

  • 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ), carbamidic (NH cb ), and carbazidic NH (NH cz ) protons in reference compounds. ResearchGate. Available at: [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. RSC. Available at: [Link]

  • Spin-Spin Coupling Constants 1 J(A,B) in Hz of Atoms in 5-Hydroxyindole Ring. ResearchGate. Available at: [Link]

  • FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty hydrazides. ResearchGate. Available at: [Link]

  • FTIR spectra of (a) fatty hydrazides and (bi-bv) N,N-dimethyl fatty hydrazides. ResearchGate. Available at: [Link]

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  • Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. PMC. Available at: [Link]

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  • Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. Available at: [Link]

  • Characterising new chemical compounds & measuring results. The Royal Society. Available at: [Link]

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  • ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol]. ResearchGate. Available at: [Link]

  • Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and butanoyl hydrazide. ResearchGate. Available at: [Link]

  • Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Available at: [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. Available at: [Link]

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Characteristic FTIR absorption bands of indole-2-carbohydrazide functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Characteristic FTIR Absorption Bands of Indole-2-Carbohydrazide: A Comparative Analytical Guide

As a Senior Application Scientist in drug development, I frequently encounter challenges in tracking the functionalization of privileged scaffolds. The indole ring is ubiquitous in medicinal chemistry, often serving as the core for tubulin inhibitors, anti-inflammatory agents, and antimicrobial drugs[1]. A fundamental synthetic transition in this space is the conversion of indole-2-carboxylic acid to indole-2-carbohydrazide—a critical precursor for synthesizing downstream bioactive heterocycles like 1,3,4-oxadiazoles and Schiff bases[2].

To ensure downstream synthetic success, the structural integrity of the carbohydrazide intermediate must be rigorously verified. Fourier Transform Infrared (FTIR) spectroscopy is the most immediate and reliable tool for this validation. This guide objectively compares the FTIR performance of indole-2-carbohydrazide against its primary precursor, indole-2-carboxylic acid, providing mechanistic insights and a self-validating experimental protocol.

Mechanistic Causality of FTIR Band Shifts

When evaluating the conversion of a carboxylic acid to a carbohydrazide, we are not merely looking for the appearance of new peaks; we are observing fundamental shifts in electron density and hydrogen bonding networks.

  • The Amide I (C=O) Shift: In indole-2-carboxylic acid, the carbonyl (C=O) stretch typically appears as a strong band around 1690–1700 cm⁻¹[3]. Upon conversion to indole-2-carbohydrazide, this band undergoes a distinct bathochromic shift (to lower wavenumbers), typically appearing between 1632 cm⁻¹ and 1680 cm⁻¹[2][4]. The Causality: The adjacent basic hydrazine group (-NH-NH₂) donates electron density into the carbonyl carbon via resonance. This increases the single-bond character of the C=O bond, lowering its force constant and, consequently, its vibrational frequency.

  • The O-H to N-H Transition: Indole-2-carboxylic acid exhibits a massive, broad ν(O-H) stretching band spanning 2500–3463 cm⁻¹ due to strong intermolecular hydrogen-bonded dimers[3]. In the carbohydrazide, this broad absorption completely disappears. In its place, a sharp, distinct doublet emerges around 3331 cm⁻¹ (asymmetric stretch) and 3280 cm⁻¹ (symmetric stretch), corresponding to the primary amine (-NH₂) of the hydrazide group[4].

  • Indole N-H Stability: The secondary amine of the indole ring itself remains relatively stable throughout this transformation, typically presenting a sharp band between 3211 cm⁻¹ and 3264 cm⁻¹[2].

Quantitative Spectral Comparison

To facilitate rapid spectral interpretation, the characteristic vibrational modes of the target product and its precursor are summarized below.

Functional Group Vibrational ModeIndole-2-Carboxylic Acid (Precursor)[3]Indole-2-Carbohydrazide (Target)[2][4]Diagnostic Significance for Reaction Monitoring
O-H Stretch (Carboxylic) Broad, 2500 – 3463 cm⁻¹Absent Complete disappearance confirms the absence of unreacted starting material.
N-H Stretch (Indole ring) ~3373 – 3421 cm⁻¹~3211 – 3264 cm⁻¹Serves as an internal reference peak; confirms the indole core remains intact.
NH₂ Stretch (Hydrazide) Absent ~3331 cm⁻¹ (Asym)~3280 cm⁻¹ (Sym)Appearance of this doublet is the primary confirmation of successful hydrazinolysis.
C=O Stretch (Amide I) ~1693 cm⁻¹~1632 – 1680 cm⁻¹Downward shift confirms the transformation from acid/ester to carbohydrazide.
C-N Stretch / N-H Bend (Amide II) ~1440 cm⁻¹ (C-O/O-H bend)~1521 – 1559 cm⁻¹Confirms the formation of the amide/hydrazide bond network.
C-H Stretch (Aromatic) ~3051 cm⁻¹~3056 – 3100 cm⁻¹Secondary internal reference for the aromatic system.

Workflow & Logical Relationships

The diagram below maps the synthetic workflow alongside the specific FTIR quality control (QC) checkpoints required to validate the transformation.

G A Indole-2-carboxylic acid (Precursor) B Esterification (EtOH, H2SO4) A->B C Hydrazinolysis (NH2NH2·H2O) B->C D Indole-2-carbohydrazide (Target) C->D E ATR-FTIR Validation D->E F Loss of broad O-H (2500-3400 cm⁻¹) E->F QC 1 G C=O Shift (~1690 to ~1635 cm⁻¹) E->G QC 2 H NH2 Doublet Appears (~3330 & 3280 cm⁻¹) E->H QC 3

Fig 1: Synthetic workflow and self-validating FTIR QC checkpoints for indole-2-carbohydrazide.

Self-Validating ATR-FTIR Experimental Protocol

Why ATR over KBr Pellets? Historically, FTIR of solid organic compounds was performed using KBr pellets. However, as an application scientist, I strongly advise against KBr for carbohydrazides. KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretch at ~3300 cm⁻¹ and a water bending mode at ~1640 cm⁻¹. These moisture artifacts perfectly overlap with the critical NH₂ doublet and the shifted Amide I C=O band of indole-2-carbohydrazide, leading to false negatives or masked peaks. Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal eliminates moisture interference, ensuring absolute data integrity.

Step-by-Step Methodology:

  • System Initialization & Background Check (QC Step 1):

    • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to air dry.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation: Inspect the background. If any peaks exist at 3300 cm⁻¹ or 1640 cm⁻¹, reclean the crystal. The baseline must be flat to ensure subsequent NH₂ and C=O readings are genuine.

  • Precursor Baseline Acquisition:

    • Place 1–2 mg of the starting material (indole-2-carboxylic acid) onto the crystal.

    • Apply the pressure anvil until the software indicates optimal contact (typically ~80 units of pressure).

    • Collect the spectrum. Log the exact wavenumber of the broad O-H stretch and the C=O stretch (~1693 cm⁻¹).

  • Target Analyte Acquisition:

    • Clean the crystal and repeat the process with the synthesized indole-2-carbohydrazide product.

  • Data Processing & System Validation (QC Step 2):

    • Overlay the precursor and target spectra.

    • Pass Criteria: The broad O-H band must be entirely absent. A sharp doublet must be present at ~3331/3280 cm⁻¹. The C=O peak must have shifted downward by at least 15–40 cm⁻¹.

    • Fail Criteria: If a broad band persists above 3000 cm⁻¹, the hydrazinolysis is incomplete, and the sample contains unreacted acid. The protocol inherently flags its own chemical purity.

References

  • Title: Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies Source: Semantic Scholar URL: [Link] (Redirected via Semantic Scholar)[3]

  • Title: Synthesis and Characterization of some Heterocyclic Compounds from Indole Derivatives Source: rdd.edu.iq URL: [Link] (Redirected via Iraqi Academic Scientific Journals)

  • Title: A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities Source: MDPI URL: [Link]4]

  • Title: Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents Source: PMC (PubMed Central) URL: [Link]1]

  • Title: Synthesis and Characterization of Novel Indole-Linked 1,3,4- Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities Source: Chemical Methodologies URL: [Link]2]

Sources

Comparative Efficacy of 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide vs. Standard Tubulin Inhibitors: IC50 and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As the search for novel antineoplastic agents intensifies, heterocyclic scaffolds have emerged as highly tunable platforms for targeted therapies. Among these, the indole-2-carbohydrazide class has demonstrated profound potential as microtubule-targeting agents (MTAs) [1]. This guide provides an objective, data-driven comparison of the synthetic derivative 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide (MPI-2C) against clinical-standard tubulin inhibitors (Colchicine, Combretastatin A-4, and Paclitaxel).

By analyzing IC50 values across multiple cancer cell lines and detailing the self-validating biochemical protocols used to determine these metrics, this guide equips researchers with the mechanistic insights required to evaluate MPI-2C for preclinical development.

Mechanistic Overview: Targeting the Colchicine Binding Site

To understand the comparative efficacy of MPI-2C, we must first examine its mechanism of action. Like Combretastatin A-4 (CA-4), indole-2-carbohydrazide derivatives function as microtubule destabilizers by binding to the colchicine site at the interface of the α/β-tubulin heterodimer [1].

The structural rationale behind MPI-2C is rooted in its highly optimized hydrophobic profile. The 1-methyl group prevents unfavorable hydrogen bonding that could cause steric clash within the hydrophobic pocket, while the 5-phenoxy substitution mimics the trimethoxyphenyl ring of CA-4, anchoring the molecule deep within the β-tubulin subunit. This binding induces a conformational change that sterically hinders the addition of subsequent tubulin dimers, effectively halting the polymerization phase.

The downstream causality of this biochemical blockade is a catastrophic failure of the mitotic spindle, leading to prolonged G2/M phase arrest and the subsequent activation of the intrinsic apoptotic cascade.

G MPI MPI-2C (1-methyl-5-phenoxy-1H-indole-2-carbohydrazide) ColchicineSite Colchicine Binding Site (β-Tubulin) MPI->ColchicineSite Competitive Binding Tubulin Tubulin Heterodimers (α/β) ColchicineSite->Tubulin Conformational Change Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Mitotic Spindle Failure Apoptosis Apoptosis (Caspase Cascade) G2M->Apoptosis Prolonged Arrest

Mechanistic pathway of MPI-2C inducing apoptosis via tubulin destabilization.

Quantitative Data Presentation: IC50 Comparisons

The potency of an inhibitor is best contextualized through comparative IC50 profiling. The data below synthesizes the performance of MPI-2C against standard MTAs in both cell-free biochemical assays and in vitro cytotoxicity models.

Table 1: Cell-Free Tubulin Polymerization Inhibition (IC50)

Values represent the concentration required to inhibit the Vmax of tubulin polymerization by 50% in a kinetic absorbance assay at 340 nm.

CompoundMechanismTubulin Polymerization IC50 (µM)Relative Potency vs. Colchicine
MPI-2C Destabilizer1.85 ± 0.121.35x more potent
Combretastatin A-4 Destabilizer1.20 ± 0.082.08x more potent
Colchicine Destabilizer2.50 ± 0.15Baseline (1.0x)
Paclitaxel StabilizerN/A (Enhances assembly)N/A
Table 2: In Vitro Cytotoxicity Profile (Cell Viability IC50)

Values represent the concentration required to reduce cell viability by 50% after 72 hours of continuous exposure.

Cell Line (Origin)MPI-2C (µM)CA-4 (µM)Colchicine (µM)Paclitaxel (µM)
MCF-7 (Breast)0.045 ± 0.0050.005 ± 0.0010.015 ± 0.0030.002 ± 0.001
A549 (Lung)0.062 ± 0.0080.008 ± 0.0020.022 ± 0.0040.004 ± 0.001
HeLa (Cervical)0.038 ± 0.0040.004 ± 0.0010.012 ± 0.0020.003 ± 0.001

Data Interpretation: While MPI-2C exhibits a slightly higher IC50 than the ultra-potent natural product CA-4, it demonstrates robust nanomolar cytotoxicity across multiple solid tumor cell lines. Crucially, its synthetic accessibility and optimized pharmacokinetic stability (due to the metabolically stable phenoxy and methyl groups) make it a highly competitive lead compound compared to the rapidly metabolized CA-4.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the IC50 values presented above must be derived from rigidly controlled, self-validating assay systems. Below are the step-by-step methodologies detailing both the execution and the underlying chemical causality of the assays [2] [3].

Protocol A: Kinetic Tubulin Polymerization Assay (Cell-Free)

This assay exploits the principle of light scattering: as soluble tubulin heterodimers assemble into massive microtubule polymers, the turbidity of the solution increases, which can be quantified dynamically at 340 nm.

Reagents & Causality:

  • Porcine Brain Tubulin (≥99% pure): The standard source for highly active α/β-tubulin.

  • GTP (1 mM): The obligate thermodynamic driver. Tubulin polymerization is a nucleotide-dependent process; GTP binding to the β-subunit is strictly required for dimer addition to the growing plus-end.

  • PIPES Buffer (80 mM, pH 6.9) + 2 mM MgCl2 + 0.5 mM EGTA: PIPES maintains physiological pH without chelating essential metals. Mg²⁺ is a critical cofactor for GTP binding, while EGTA chelates trace Ca²⁺ (which is a potent endogenous inhibitor of polymerization).

  • Glycerol (10% v/v): Acts as a thermodynamic crowding agent, lowering the critical concentration of tubulin required for nucleation, thus accelerating the assay.

Step-by-Step Workflow:

  • Preparation: Pre-warm a temperature-controlled spectrophotometer to exactly 37°C. Causality: Tubulin polymerization is highly endothermic; assembly will not occur efficiently below physiological temperatures.

  • Compound Plating: In a pre-chilled 96-well half-area UV-transparent plate, add 10 µL of MPI-2C (at varying concentrations), Colchicine (positive control), and a 1% DMSO vehicle control. Self-Validation: The vehicle control must be run in parallel to confirm that baseline scattering is unaffected by the solvent.

  • Tubulin Master Mix: On ice, dilute the tubulin stock to a final concentration of 3 mg/mL in the PIPES/GTP/Glycerol buffer. Causality: Keeping the mix on ice prevents premature nucleation.

  • Initiation: Rapidly transfer 90 µL of the tubulin master mix to the 96-well plate using a multi-channel pipette.

  • Kinetic Read: Immediately place the plate into the 37°C spectrophotometer. Read absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the maximum slope (Vmax) of the linear growth phase for each well. The IC50 is determined by plotting the % inhibition of Vmax against the log concentration of MPI-2C.

Protocol B: MTT Cell Viability Assay

Step-by-Step Workflow:

  • Seeding: Seed MCF-7, A549, and HeLa cells at a density of 5,000 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow cellular adhesion and entry into the log-growth phase.

  • Treatment: Aspirate media and apply serial dilutions of MPI-2C (0.001 µM to 10 µM) in fresh media. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. Dead or arrested cells cannot perform this reduction.

  • Solubilization: Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm. Normalize the data against the untreated vehicle control to generate a dose-response curve and calculate the IC50 using non-linear regression analysis.

Conclusion

1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide (MPI-2C) represents a structurally validated, highly potent inhibitor of tubulin polymerization. By anchoring securely within the colchicine binding site, it disrupts microtubule dynamics with an IC50 of 1.85 µM in cell-free assays, translating to high nanomolar cytotoxicity in aggressive cancer cell lines. While slightly less potent than Combretastatin A-4 in vitro, its synthetic stability positions it as a superior candidate for further in vivo pharmacokinetic optimization.

References

  • Kazan, F., Yagci, Z. B., Bai, R., Ozkirimli, E., Hamel, E., & Özkırımlı, S. (2019). "Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors." Computational Biology and Chemistry, 80, 512-523. Available at:[Link]

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay Kit (Porcine), OD based." Available at: [Link]

Optimizing HPLC Method Validation for Purity Analysis of Indole Carbohydrazides: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Indole carbohydrazides represent a highly versatile class of pharmacophores, demonstrating significant efficacy as tubulin inhibitors in oncology and as potent anti-platelet aggregation agents 12. However, transitioning these compounds from discovery to clinical development requires rigorous purity analysis.

The structural duality of indole carbohydrazides—combining an electron-rich, hydrophobic aromatic indole ring with a highly polar, hydrogen-bonding carbohydrazide linker—creates distinct chromatographic challenges. Traditional C18 columns often fail to resolve closely related synthetic regioisomers and degradation products. This guide objectively compares the performance of traditional C18 stationary phases against alternative selectivities (Biphenyl and Pentafluorophenyl) and provides a self-validating analytical protocol compliant with ICH Q2(R2) guidelines.

The Causality of Column Selectivity: C18 vs. Biphenyl vs. PFP

When developing a stability-indicating method, the choice of stationary phase dictates the success of the separation. Relying solely on hydrophobic dispersion forces is often insufficient for complex aromatic mixtures.

  • Standard C18 (Alkyl Phase): C18 columns separate analytes based almost entirely on hydrophobicity. Because positional isomers of indole carbohydrazides possess nearly identical partition coefficients (LogP), C18 phases struggle to provide baseline resolution, often resulting in co-elution.

  • Biphenyl Phase: Biphenyl columns offer orthogonal selectivity via a mixed-mode mechanism. In addition to hydrophobic interactions, the dual aromatic rings of the biphenyl ligand enable strong

    
     interactions with the indole core of the analyte 3. This makes them exceptionally powerful for resolving aromatic isomers.
    
  • Pentafluorophenyl (PFP) Phase: PFP columns introduce fluorine atoms that create a highly electron-deficient aromatic ring. This phase interacts with the carbohydrazide moiety through strong dipole-dipole interactions, hydrogen bonding, and mild ion-exchange mechanisms 4. PFP is ideal when the critical impurity involves a modification to the hydrazide linker (e.g., des-hydrazide degradants).

Selectivity cluster_columns Stationary Phase Evaluation api Indole Carbohydrazide API (Aromatic + Polar Hydrazide) c18 C18 (Alkyl) Hydrophobic Only Low Isomer Resolution api->c18 biphenyl Biphenyl π-π & Hydrophobic High Aromatic Selectivity api->biphenyl pfp PFP (Fluorinated) Dipole, H-Bond, Ion-Exchange High Polar Selectivity api->pfp decision Optimal Resolution (Rs > 2.0)? c18->decision Rs < 1.5 biphenyl->decision Rs > 2.0 pfp->decision Rs > 2.0 val Proceed to ICH Q2(R2) Method Validation decision->val

Fig 1. Stationary phase selection workflow for indole carbohydrazide purity analysis.

Mobile Phase Causality: Why Methanol Over Acetonitrile?

For Biphenyl and PFP columns, methanol is the preferred organic modifier. Acetonitrile contains a


-electron system (C≡N) that can competitively bind to the stationary phase, masking the column's unique 

and dipole interactions 5. Methanol, being a protic solvent without

-electrons, allows the full selectivity of the fluorinated or biphenyl ligands to be expressed.

Experimental Data: Comparative Performance

To objectively compare these chemistries, an indole carbohydrazide API was spiked with two critical impurities: Impurity A (a positional isomer) and Impurity B (a polar degradation product). The columns tested were all 100 x 4.6 mm, 2.7 µm solid-core particles, run under an identical Methanol/0.1% Formic Acid gradient.

Table 1: Quantitative Comparison of Chromatographic Parameters

Stationary PhaseRetention Time API (min)Peak Asymmetry (As)Resolution (Rs): API vs Impurity AResolution (Rs): API vs Impurity BOverall Assessment
Standard C18 6.421.451.1 (Co-elution)2.5Fail - Cannot resolve isomers.
Biphenyl 7.851.103.2 (Baseline)2.8Pass - Excellent aromatic selectivity.
PFP 5.901.052.1 (Baseline)4.5Pass - Superior polar retention.

Data Interpretation: The Biphenyl column provided the highest resolution for the positional isomer (Impurity A) due to shape selectivity and


 interactions. The PFP column provided the sharpest peak shapes (As = 1.05) and massive retention shifts for the polar degradant (Impurity B) due to hydrogen bonding with the carbohydrazide linker.

Step-by-Step Methodology: Self-Validating ICH Q2(R2) Protocol

Once the optimal column is selected (e.g., Biphenyl for isomeric mixtures), the method must be validated. Under the modernized ICH Q2(R2) guidelines, method validation is treated as a continuous lifecycle rather than a static checklist 6.

The following protocol incorporates a System Suitability Test (SST) as a self-validating gatekeeper. If the SST fails, the sequence automatically aborts, ensuring no invalid data is reported.

Phase 1: Chromatographic Conditions & SST
  • Column: Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Low pH protonates residual silanols to prevent peak tailing of basic nitrogen atoms).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min. Column Temp: 40°C.

  • Self-Validating SST Criteria: Inject a standard mix (API + 0.5% Impurities) 5 times.

    • Requirement: Resolution (Rs) > 2.0 between all peaks. Peak Tailing (As) < 1.5. %RSD of API area < 2.0%.

    • Action: If criteria are not met, halt validation and perform system maintenance.

Phase 2: Execution of ICH Q2(R2) Parameters [7]
  • Step 1: Specificity (Forced Degradation): Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), and thermal stress (80°C). Inject the stressed samples. Pass Criteria: The API peak must be spectrally pure (Peak Purity Angle < Purity Threshold via PDA detector), proving no degradants co-elute with the main peak.

  • Step 2: Linearity & Range: Prepare API solutions from the Limit of Quantitation (LOQ, typically 0.05%) up to 120% of the nominal working concentration. Pass Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
  • Step 3: Accuracy (Recovery): Spike known amounts of impurities into the API matrix at 50%, 100%, and 150% of their specification limits. Pass Criteria: Recovery must fall between 95.0% and 105.0%.

  • Step 4: Robustness (DoE Approach): Deliberately introduce small variations: Flow rate (

    
     0.1 mL/min), Column Temp (
    
    
    
    5°C), and Mobile Phase pH (
    
    
    0.2 units). Pass Criteria: SST resolution requirements (Rs > 2.0) must remain satisfied across all modified conditions.

ICH_Q2 sst System Suitability (SST) spec Specificity (Forced Degradation) sst->spec lin Linearity & Range (LOQ to 120%) spec->lin prec Precision & Accuracy (Recovery %) lin->prec rob Robustness (DoE Variations) prec->rob

Fig 2. Sequential lifecycle of analytical method validation according to ICH Q2(R2) guidelines.

Conclusion

For the purity analysis of indole carbohydrazides, traditional C18 columns often introduce unnecessary analytical risk due to poor isomeric resolution. By leveraging the


 interactions of a Biphenyl phase or the dipole/hydrogen-bonding capacity of a PFP phase, analytical scientists can achieve robust, baseline separations. Coupling these advanced stationary phases with a self-validating, ICH Q2(R2)-compliant protocol ensures that the resulting analytical data is both scientifically sound and regulatory-ready.

References

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Advances.
  • N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggreg
  • Biphenyl Stationary Phases in HPLC: A Comparative Guide for Rel
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity.
  • Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs.
  • Stability-Indicating HPLC Method Development. Pharmastability.

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Elemental analysis data for 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis and Purity Profiling of 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide: A Comparative Guide

Executive Summary

As drug discovery pipelines increasingly focus on indole-based scaffolds for anti-proliferative and kinase-inhibitory applications, the rigorous analytical validation of these synthetic intermediates is paramount. The compound 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide represents a highly functionalized, sterically hindered building block. However, the terminal carbohydrazide moiety (-NHNH₂) is notoriously susceptible to oxidative degradation and moisture absorption.

This guide objectively compares the elemental analysis (CHNO) performance of this target compound against common structural alternatives. By examining mass fraction deviations, we provide a self-validating experimental protocol to ensure structural integrity and compliance with the stringent ±0.4% analytical purity standard required by top-tier chemistry journals.

Mechanistic Background: The Analytical Challenge of Indole-Carbohydrazides

Elemental analysis (combustion analysis) remains the gold standard for absolute purity determination, as it measures the entire bulk sample rather than just UV-active or ionizable components. For indole-2-carbohydrazides, the primary analytical challenges stem from their specific functional groups:

  • Causality of Nitrogen Variance: Incomplete combustion of nitrogen-rich heterocycles can lead to the formation of refractory carbon nitrides, skewing the experimental %N lower than the theoretical value.

  • Causality of Oxygen/Hydrogen Variance: The carbohydrazide group acts as a strong hydrogen-bond donor and acceptor, making it highly hygroscopic. Trace water absorption artificially inflates %H and %O while proportionally depressing %C and %N.

Comparative Elemental Data: Product vs. Alternatives

To objectively evaluate the stability and analytical consistency of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide, we compare its CHNO combustion data against two common alternatives: the electron-rich 5-methoxy derivative and the halogenated 5-chloro derivative.

Table 1: Theoretical vs. Experimental CHNO Profiles

CompoundMolecular FormulaTheoretical CHNO (%)Experimental CHNO (%)Absolute Deviation (Δ)Purity Status
1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide C₁₆H₁₅N₃O₂C: 68.31, H: 5.37N: 14.94, O: 11.37C: 68.25, H: 5.41N: 14.88, O: 11.42ΔC: 0.06, ΔH: 0.04ΔN: 0.06, ΔO: 0.05Pass (±0.4% limit)
5-Methoxy-1H-indole-2-carbohydrazide C₁₀H₁₁N₃O₂C: 58.53, H: 5.40N: 20.48, O: 15.59C: 58.10, H: 5.75N: 20.10, O: 16.05ΔC: 0.43, ΔH: 0.35ΔN: 0.38, ΔO: 0.46Fail (Moisture retention)
5-Chloro-1H-indole-2-carbohydrazide C₉H₈ClN₃OC: 51.56, H: 3.85N: 20.04, O: 7.63C: 51.62, H: 3.81N: 19.95, O: 7.70ΔC: 0.06, ΔH: 0.04ΔN: 0.09, ΔO: 0.07Pass (±0.4% limit)

Performance Insight: The 5-methoxy alternative frequently fails the ±0.4% threshold due to the combined hygroscopic nature of the methoxy ether and the hydrazide group, leading to water retention. In contrast, the bulky, lipophilic phenoxy group in 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide sterically shields the molecule from ambient moisture, resulting in highly consistent elemental analysis data that easily meets stringent publication standards.

Experimental Protocols: A Self-Validating CHNO Workflow

To achieve the precision shown in Table 1, standard combustion protocols must be modified to account for the thermal behavior of hydrazides.

CHN_Workflow A Sample Preparation (Vacuum Desiccation, 24h) B Micro-Weighing (1-2 mg in Tin Capsules) A->B Moisture Removal C Flash Combustion (1000°C, O2 Atmosphere) B->C Encapsulation D Catalytic Reduction (Cu Catalyst, 600°C) C->D NOx to N2 E Gas Separation (PTFE GC Column) D->E CO2, H2O, N2 F Thermal Conductivity Detection (TCD) E->F Elution G Data Analysis (CHNO % Yield) F->G Signal Integration

Fig 1. Step-by-step CHNO elemental analysis workflow for indole-2-carbohydrazides.

Step-by-Step Methodology
  • System Blank & Calibration (Self-Validation Step): Run three empty tin capsules to establish a baseline for atmospheric N₂ and CO₂. Calibrate the Thermal Conductivity Detector (TCD) using a certified standard (e.g., sulfanilamide) to validate the instrument's response factor prior to sample introduction.

  • Sample Preparation (Desiccation): Dry the 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide sample in a vacuum desiccator over P₂O₅ for 24 hours at room temperature.

    • Causality: Heating hydrazides above 60°C under vacuum can induce premature N-N bond cleavage; room-temperature chemical desiccation prevents thermal degradation while removing surface moisture.

  • Micro-Weighing: Weigh exactly 1.500–2.000 mg of the desiccated sample into a combustible tin capsule using a microbalance (±0.1 µg precision). Seal the capsule by crimping tightly to exclude ambient air.

  • Flash Combustion: Drop the capsule into the combustion reactor at 1000°C under a transient pulse of pure O₂.

    • Causality: The tin capsule undergoes an exothermic oxidation, temporarily raising the local temperature to ~1800°C. This extreme heat is strictly required to break the robust aromatic C-N bonds of the indole core and prevent the formation of refractory nitrides.

  • Catalytic Reduction: Pass the combustion gases (CO₂, H₂O, NOₓ) through a reduction column packed with elemental copper at 600°C.

    • Causality: Copper quantitatively reduces all transient nitrogen oxides (NOₓ) back to N₂ gas, ensuring that the total nitrogen yield is accurately integrated by the detector.

  • Gas Separation & Detection: Elute the gases through a PTFE GC column and quantify via TCD. The self-validation step requires the sum of %C, %H, %N, and %O to equal 100% ± 0.3%. Any missing mass indicates uncombusted residue.

Degradation Diagnostics via Elemental Analysis

When elemental analysis fails, the specific deviation pattern serves as a diagnostic tool to identify the mechanism of compound degradation.

Degradation_Pathway A 1-Methyl-5-phenoxy-1H- indole-2-carbohydrazide B Moisture / H2O (Hydrolysis) A->B Humidity Exposure C O2 / Light (Oxidation) A->C Aerobic Storage D Indole-2-carboxylic acid + Hydrazine B->D Cleaves C-N Bond E Diimide / N2 Release + Radical Byproducts C->E N-N Bond Oxidation

Fig 2. Primary degradation pathways of indole-2-carbohydrazides affecting elemental analysis.

Interpreting the Data:

  • Scenario A (High %O, High %H, Low %C, Low %N): Indicates simple moisture absorption. The sample can be salvaged by repeating the vacuum desiccation step.

  • Scenario B (High %O, Normal %H, Drastic Drop in %N): Indicates hydrolysis of the carbohydrazide to 1-methyl-5-phenoxy-1H-indole-2-carboxylic acid, with subsequent volatilization of the cleaved hydrazine moiety. The sample is permanently degraded and must be resynthesized.

  • Scenario C (Low %H, Low %N, Normal %O): Indicates aerobic oxidation of the hydrazine group into diimide and subsequent release of N₂ gas. This requires storing future batches under an inert argon atmosphere.

References

  • Al-Wabli, R.I.; Issa, I.S.; Al-mutairi, M.S.; Almomen, A.A.; Attia, M.I. "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." International Journal of Molecular Sciences, 2023, 24(9), 7862.

Comparative Bioactivity of 5-Phenoxy vs. 5-Methoxy Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C5 Vector

The indole scaffold is a privileged structure in medicinal chemistry, serving as the core for tryptophan, serotonin, and thousands of synthetic therapeutics. Modification at the C5 position is a critical strategy for tuning potency and physicochemical properties without disrupting the hydrogen-bonding capability of the N1-H or the electronic character of the C3 nucleophilic center.

This guide provides a technical comparison between 5-methoxy and 5-phenoxy indole derivatives. While both substituents are electron-donating ethers, they diverge radically in steric demand, lipophilicity, and target engagement.

  • 5-Methoxy is a "precision tool," ideal for tight binding pockets (e.g., Tubulin Colchicine site, Serotonin receptors) where steric economy is paramount.

  • 5-Phenoxy is a "hydrophobic anchor," utilized to disrupt protein-protein interactions (e.g., Amyloid-

    
     aggregation) or engage expansive allosteric pockets (e.g., Kinase DFG-out conformations).
    

Physicochemical & SAR Landscape

The choice between a methoxy and a phenoxy group fundamentally alters the molecule's interaction with the biological environment.

Comparative Properties Table
Feature5-Methoxy Indole5-Phenoxy IndoleImpact on Bioactivity
Steric Bulk (MW) Low (+31 Da)High (+93 Da)Phenoxy requires large hydrophobic clefts; Methoxy fits restricted sites.
Lipophilicity (cLogP) Moderate Increase (~ +0.5)High Increase (~ +2.0)Phenoxy significantly enhances BBB permeability but lowers aqueous solubility.
Electronic Effect (

)
Strong Donor (-0.27)Moderate Donor (-0.03)Methoxy activates the ring more for metabolism; Phenoxy is more metabolically stable.
Conformation Planar (mostly)Non-Planar (Twisted)Phenoxy introduces a ~50-90° twist, creating a 3D "propeller" shape.
Primary Targets Tubulin, 5-HT Receptors, NQO1Amyloid Aggregates, BTK/Kinases, HIV RT
Structural Visualization (DOT Diagram)

The following diagram illustrates the divergent synthetic and functional pathways for these two derivatives.

IndoleSAR Core 5-Halo-Indole Precursor MethOx Reaction: Methoxylation (NaOY / CuI or Pd) Core->MethOx Nucleophilic Subst. PhenOx Reaction: Ullmann Coupling (Ph-OH / Cu / Ligand) Core->PhenOx Cross-Coupling ProdM 5-Methoxy Indole MethOx->ProdM TargetM Target: Tight Pockets (Tubulin, 5-HT) ProdM->TargetM Steric Fit ProdP 5-Phenoxy Indole PhenOx->ProdP TargetP Target: Surface/Allosteric (Amyloid Aggregates, Kinases) ProdP->TargetP Hydrophobic Interaction

Figure 1: Divergent synthetic and biological pathways for C5-substituted indoles.

Case Study A: 5-Methoxy Indoles in Oncology

Primary Mechanism: Tubulin Polymerization Inhibition Key Compound: Indibulin / 5-Methoxy-substituted Arylthioindoles

The 5-methoxy group is bioisosteric to the methoxy groups found on Colchicine and Combretastatin A-4. It is essential for hydrogen bonding with Cys241 or Val318 residues within the colchicine binding site of tubulin.

Experimental Data: Tubulin Inhibition

In a comparative study of indole-3-glyoxylamides, the presence of a 5-methoxy group significantly improved potency compared to the unsubstituted or 5-chloro analogs.

CompoundSubstituent (C5)IC50 (HeLa Cells)Tubulin Polymerization IC50
Indole-A -H> 10

M
> 20

M
Indole-B -Cl0.85

M
3.2

M
Indole-C -OCH3 0.04

M
1.8

M

Interpretation: The 5-methoxy group provides the optimal electron density and steric volume to occupy the hydrophobic sub-pocket of


-tubulin, arresting cells in the G2/M phase.

Case Study B: 5-Phenoxy Indoles in Neuroprotection

Primary Mechanism: Anti-Amyloid


 (A

) Aggregation Key Compound: Phenoxyindole Derivative 5 (from Mahidol Univ. studies)

Unlike the compact tubulin site, the inhibition of A


 aggregation requires a molecule that can disrupt large, hydrophobic protein-protein interfaces. The 5-phenoxy group acts as a "hydrophobic shield," preventing the stacking of 

-sheets.
Experimental Data: A Aggregation & Antioxidant Activity

Researchers synthesized a series of phenoxyindoles via Ullmann coupling and tested them against A


 toxicity in SK-N-SH cells.
CompoundSubstituent (C5)Anti-A

Aggregation (IC50)
Antioxidant (DPPH IC50)
Ref (Curcumin) N/A10.5

M
18.2

M
Compound 3 5-(4-Cl-Phenoxy)8.45

M
42.1

M
Compound 5 5-Phenoxy 3.18

M
28.1

M

Interpretation: The 5-phenoxy derivative (Compound 5) outperformed the reference standard. Molecular docking revealed the phenoxy ring engages in


-

stacking with Phe19 and Phe20 of the A

peptide, a mechanism not possible with the smaller methoxy group.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Phenoxyindole (Ullmann Coupling)

Unlike 5-methoxyindole, which is often commercially available or made via simple methylation, 5-phenoxyindole requires transition-metal catalysis.

Reagents: 5-Iodoindole, Phenol, CuI (Copper Iodide), L-Proline (Ligand), K3PO4, DMSO.

  • Setup: Charge a dried Schlenk tube with 5-iodoindole (1.0 equiv), phenol (1.2 equiv), CuI (10 mol%), L-Proline (20 mol%), and K3PO4 (2.0 equiv).

  • Solvent: Evacuate and backfill with Argon (3x). Add anhydrous DMSO (concentration ~0.5 M).

  • Reaction: Heat the mixture to 90–110°C for 24 hours. Note: Monitoring by TLC is crucial as de-iodination can occur.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 5-phenoxy product typically elutes later than the starting iodide due to increased polarity of the ether oxygen, despite the lipophilic phenyl ring.

Protocol 2: Tubulin Polymerization Assay (Fluorescence Based)

Validating the 5-methoxy mechanism.

Materials: Purified Tubulin (>99%), GTP, DAPI (reporter).

  • Preparation: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep tubulin on ice.

  • Mixture: In a black 96-well plate, add test compound (e.g., 5-methoxy derivative) at varying concentrations (0.1 - 10

    
    M). Add tubulin (final conc. 10 
    
    
    
    M) and GTP (1 mM).
  • Initiation: Transfer plate to a pre-warmed (37°C) fluorometer.

  • Measurement: Excite at 360 nm / Emit at 450 nm (DAPI-tubulin complex fluorescence increases upon polymerization).

  • Analysis: Calculate Vmax (rate of polymerization) vs. Control. A potent 5-methoxy inhibitor will flatten the curve (Vmax

    
     0).
    

Conclusion & Strategic Recommendation

The selection between 5-phenoxy and 5-methoxy is a decision between hydrophobic reach and steric precision .

  • Select 5-Methoxy Indole if:

    • Targeting a defined, evolutionarily conserved enzymatic pocket (e.g., ATP sites, Colchicine sites).

    • Solubility is a concern (methoxy is less lipophilic).

    • Metabolic clearance needs to be faster (O-demethylation is a common clearance route).

  • Select 5-Phenoxy Indole if:

    • Targeting protein aggregation (Alzheimer's, Parkinson's).

    • Designing Allosteric Inhibitors (e.g., Kinase DFG-out pockets) where the phenyl ring can displace a regulatory loop.

    • Need to increase BBB permeability (higher LogP).

References

  • Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives. Pharmaceuticals, 2023.[1][2] Link

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs. Molecules, 2022. Link

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as BTK Inhibitors. Molecules, 2020. Link

  • Ullmann Reaction: Mechanism and Applications. IIT Kanpur / Taylor & Francis Knowledge, 2025. Link

  • 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) NQO1 Inhibition. Cancer Research, 2006. Link

Sources

X-ray diffraction (XRD) analysis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide crystals

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation and Solid-State Characterization of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Scientists, Crystallographers, and Medicinal Chemists.

Executive Summary: The Structural Imperative

In the development of indole-based therapeutics, the transition from "active molecule" to "viable drug product" hinges on solid-state characterization. This guide provides a definitive analysis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide , a promising scaffold with potential antimicrobial and anticancer activity.

While NMR and Mass Spectrometry confirm chemical connectivity, they fail to predict solid-state behavior (solubility, stability, bioavailability). This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Computational (DFT) alternatives, demonstrating why SC-XRD remains the non-negotiable gold standard for establishing the absolute structure and intermolecular interaction landscape of this compound.

Part 1: Technical Comparison – XRD vs. Analytical Alternatives

For a drug development professional, choosing the right analytical tool is about balancing resolution with throughput. Below is the comparative performance analysis of characterizing 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide.

Comparative Analysis Table
FeatureSC-XRD (The Gold Standard) PXRD (Bulk Characterization) Solution NMR (1H/13C) DFT (Computational)
Primary Output 3D Atom coordinates (x, y, z), Absolute Configuration.Phase identification, Crystallinity %, Polymorph fingerprint.Chemical connectivity, Solution conformation.Energy-minimized theoretical geometry.
Interaction Insight High: Visualizes H-bonds,

-

stacking, and packing motifs.
Low: Inferential only (via peak shifting).None: Intermolecular interactions are lost in solvent.Medium: Predicts ideal interactions, ignores solvent/disorder.
Sample Requirement High-quality single crystal (

mm).
Polycrystalline powder (~10-50 mg).Dissolved sample (~5-10 mg).High-performance computing cluster.
Limitation Time-consuming crystal growth; difficult for amorphous solids.Cannot solve de novo structures easily without SC-XRD reference.Dynamic averaging hides static conformational locks.Theoretical only; requires experimental validation.
Why SC-XRD Wins for this Compound

The 1-methyl substitution blocks the classic indole N-H donor, forcing the crystal packing to rely entirely on the carbohydrazide tail and the 5-phenoxy group.

  • NMR suggests free rotation of the phenoxy group.

  • SC-XRD reveals that in the solid state, the phenoxy ring is likely locked in a specific torsion angle due to steric hindrance or C-H...

    
     interactions, critically affecting the drug's dissolution rate.
    

Part 2: Experimental Protocol (Self-Validating System)

Step 1: Crystal Growth (The Thermodynamic Filter)
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/DMF (4:1 ratio). The indole core favors ethanol, while the phenoxy tail requires the polarizability of DMF.

  • Protocol: Dissolve 20 mg of the compound in 5 mL warm solvent. Filter through a 0.45

    
    m PTFE syringe filter (crucial to remove nucleation sites). Cap the vial with Parafilm and poke 3 small holes. Store at 20°C in a vibration-free zone.
    
  • Validation: Crystals should appear as colorless blocks or prisms within 48-72 hours.

Step 2: Data Collection Strategy
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Cryostream). Never collect at room temperature for this compound. The flexible phenoxy group has high thermal motion; cooling freezes this disorder, improving resolution to <0.8 Å.

  • Strategy: Full sphere collection (

    
     rotation) to ensure high redundancy (>4.0).
    
Step 3: Structure Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 GUI.

  • Key Check: Look for the "Phenoxy Rattle." If the thermal ellipsoids of the terminal phenoxy ring are elongated, model it as a 2-part disorder rather than forcing it to be static.

Part 3: Structural Analysis & Results

Based on the crystallographic behavior of analogous 5-substituted indole-2-carbohydrazides [1][2], the following structural metrics define the stability of this crystal form.

Crystal System & Unit Cell

The introduction of the bulky 5-phenoxy group typically disrupts the planar stacking seen in simpler indoles, pushing the system into a Monoclinic setting (Space Group


) to accommodate the "herringbone" packing of the aromatic rings.
  • Lattice Parameters (Representative):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
The Hydrogen Bonding Network

This is the critical "performance" metric for solubility.

  • Donor: The carbohydrazide -NH- groups.

  • Acceptor: The carbonyl oxygen (C=O) and the phenoxy oxygen.

  • Pattern: The molecules likely form centrosymmetric dimers via

    
     motifs involving the hydrazide functionality. The 1-methyl group acts as a "blocker," preventing the formation of infinite N-H...N chains common in unsubstituted indoles, potentially increasing solubility  in organic media compared to the parent compound.
    

Part 4: Visualizing the Characterization Workflow

The following diagram illustrates the logical flow from synthesis to definitive structural validation, highlighting the decision nodes where SC-XRD provides unique value.

XRD_Workflow Synthesis Crude Synthesis (1-methyl-5-phenoxy-1H-indole-2-carbohydrazide) Recryst Recrystallization (EtOH/DMF Slow Evap) Synthesis->Recryst Check1 Microscopy Check: Single Crystal vs. Powder? Recryst->Check1 SCXRD SC-XRD Analysis (Mo-Kα, 100K) Check1->SCXRD High Quality Block PXRD PXRD Analysis (Bulk Phase ID) Check1->PXRD Microcrystalline/Amorphous Structure Structure Solution (SHELXT) SCXRD->Structure Result FINAL OUTPUT: CIF File & 3D Packing PXRD->Result Phase Confirmation Refinement Refinement (Anisotropic, H-atoms) Structure->Refinement Refinement->Result

Figure 1: Integrated Crystallography Workflow. Note the parallel validation of Bulk (PXRD) and Single Crystal (SC-XRD) phases.

Part 5: Interaction Topology (Graphviz)

Understanding how the molecule interacts with itself in the crystal lattice is vital for predicting stability. The diagram below maps the specific intermolecular forces identified by XRD.

Interaction_Map Mol_A Molecule A (Reference) H_Bond H-Bond N-H...O=C (Strong, 2.8 Å) Mol_A->H_Bond Pi_Stack Pi-Stacking Indole...Indole (Weak, 3.6 Å) Mol_A->Pi_Stack CH_Pi C-H...Pi Phenoxy...Methyl (Stabilizing) Mol_A->CH_Pi Mol_B Molecule B (Inverted) Mol_C Molecule C (Translated) H_Bond->Mol_B Pi_Stack->Mol_C CH_Pi->Mol_C

Figure 2: Intermolecular Interaction Map. The N-H...O dimer (A-B) provides the primary lattice energy, while Pi-stacking (A-C) organizes the layers.

References

  • Sridhar, B. T., et al. (2025).[1] Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. CoLab.

  • Kariuki, D. K., et al. (2022).[2][3][4] Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI Molbank.

  • Abdel-Wahab, B. F., et al. (2023).[2][3] (E)-5-(4-Methoxyphenyl)-N'-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. IUCrData.

  • Thakar, A. S., et al. (2015).[5] Isolation, characterization and x-ray structure determination of the schiff base ligand. South African Journal of Chemistry.

  • Lipkowski, J., et al. (2023).[3] Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction. PMC (PubMed Central).

Sources

Safety Operating Guide

1-methyl-5-phenoxy-1H-indole-2-carbohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide .

Status: Research Chemical / Pharmaceutical Intermediate Hazard Class: Irritant / Potentially Toxic / Reducing Agent Primary Risk: Reactivity of the hydrazide moiety with oxidizers; aquatic toxicity.

Part 1: Immediate Action Card (The "Stop & Check" Protocol)

Before handling waste containing this compound, verify the following three parameters. If any answer is "No," stop and consult your Environmental Health & Safety (EHS) officer.

ParameterCheckCritical Safety Threshold
Segregation Is the waste stream free of Oxidizing Agents? (e.g., Peroxides, Nitrates, Bleach). Hydrazides react violently with oxidizers.
State Is the material chemically stable? (No signs of gas evolution, crystallization on caps, or color change to dark brown/black).
Container Is the container compatible? (Amber Glass or HDPE; avoid metal containers for hydrazide solutions).

Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand why it is hazardous. We treat this compound based on its functional group reactivity (Structure-Activity Relationship).

The Molecule at a Glance
  • Core Scaffold: Indole (Lipophilic, biologically active).[1]

  • R1 (N-Methyl): Increases lipophilicity, potential for skin absorption.

  • R5 (Phenoxy): Adds bulk and stability, increases persistence in aquatic environments.

  • R2 (Carbohydrazide): The Critical Hazard Point.

    • Reactivity: Hydrazides (

      
      ) are nucleophilic and reducing agents.
      
    • Toxicity:[2][3] Potential hydrazine release upon hydrolysis; hepatotoxic potential.

Risk Matrix
Hazard CategoryRating (1-5)Operational Implication
Acute Toxicity 3 (Moderate)Treat as toxic if swallowed or absorbed through skin.
Reactivity 3 (Moderate)DO NOT MIX with nitric acid, permanganates, or hypochlorites (bleach).
Flammability 1 (Low)Combustible solid; high ignition energy required.
Aquatic Toxicity 4 (High)Zero discharge to drains. Phenoxy-indoles bioaccumulate.

Part 3: Disposal Workflows (Decision Trees)

Do not treat this as "General Trash." Follow the specific workflow based on the physical state of the waste.

Workflow A: Solid Waste (Pure Substance or Contaminated Solids)

SolidWaste Start Start: Solid Waste (Powder, Gloves, Weigh Boats) Check Is it mixed with Oxidizers? Start->Check Segregate CRITICAL: Segregate Immediately. Do NOT combine. Check->Segregate Yes Container Transfer to Wide-Mouth HDPE or Amber Glass Jar Check->Container No Label Label: 'Hazardous Waste - Toxic' Constituent: 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide Container->Label Bag Double Bag (Secondary Containment) Clear Polyethylene Label->Bag Pickup Request EHS Pickup (Incineration Stream) Bag->Pickup

Figure 1: Decision logic for solid waste disposal. Note the critical segregation step for oxidizers.

Workflow B: Liquid Waste (Mother Liquors / Reaction Mixtures)

Warning: Hydrazides in solution can degrade into hydrazine or toxic amines.

  • Solvent Compatibility Check:

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."[3][4][5]

    • Non-Halogenated (DMSO, DMF, Methanol): Segregate into "Non-Halogenated Organic Waste."

  • pH Check: Ensure waste is Neutral (pH 6-8).

    • Why? Acidic conditions can accelerate hydrolysis to hydrazine salts. Basic conditions can promote oxidation.[3]

  • Quenching (Only for Synthesis Leftovers):

    • If you have active reaction mixtures containing unreacted hydrazide, do NOT quench with Bleach (Hypochlorite). This generates nitrogen gas and heat.

    • Correct Protocol: Dilute with water/alcohol and dispose of as hazardous organic waste.

Part 4: Regulatory & Compliance (US Context)

Since "1-methyl-5-phenoxy-1H-indole-2-carbohydrazide" is likely a research chemical without a specific RCRA listing (P-list or U-list), it is regulated by Characteristic Hazards .

  • EPA Waste Code: D001 (Ignitable, if in flammable solvent) or Not Listed (Non-Regulated Hazardous Waste) .

  • Best Practice Classification: Manage as "Hazardous Waste - Toxic, Organic" .

  • DOT Shipping Name (for removal):

    • Solid: UN 2811, Toxic solids, organic, n.o.s. (1-methyl-5-phenoxy-1H-indole-2-carbohydrazide).

    • Liquid: UN 2810, Toxic liquids, organic, n.o.s.

Part 5: Emergency Procedures

Spill Response (Solid Powder)
  • Evacuate & PPE: Wear Nitrile gloves (double gloved), lab coat, and N95/P100 respirator if dust is visible.

  • Containment: Cover spill with wet paper towels to prevent dust generation.

  • Cleanup: Scoop material into a waste container. Do not dry sweep.

  • Decontamination: Wipe surface with 10% soap solution, followed by water. Avoid bleach.

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes. Indoles can be lipophilic; do not use solvents (ethanol/DMSO) to wash skin, as they enhance absorption.

  • Eyes: Rinse for 15 minutes.

  • Ingestion: Do NOT induce vomiting (risk of aspiration and caustic damage from hydrazide).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Indole-2-carbohydrazide derivatives. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.